molecular formula C2H6N2O B1216874 O-Methylisourea CAS No. 2440-60-0

O-Methylisourea

Cat. No.: B1216874
CAS No.: 2440-60-0
M. Wt: 74.08 g/mol
InChI Key: RMAHPRNLQIRHIJ-UHFFFAOYSA-N
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Description

O-Methylisourea, also known as this compound, is a useful research compound. Its molecular formula is C2H6N2O and its molecular weight is 74.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-5-2(3)4/h1H3,(H3,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAHPRNLQIRHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24285-39-0 (sulfate), 29427-58-5 (monosulfate), 52328-05-9 (sulfate[2:1]), 5329-33-9 (hydrochloride)
Record name O-Methylisourea
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20903781
Record name NoName_4528
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Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2440-60-0
Record name O-Methylisourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

O-Methylisourea chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylisourea is a versatile chemical reagent widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and proteomics. It serves as a key building block for the synthesis of various heterocyclic compounds and is notably employed for the specific chemical modification of proteins. This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental protocols associated with this compound, tailored for a scientific audience.

Chemical Properties and Structure

This compound, with the IUPAC name methyl carbamimidate , is a small, reactive molecule.[1] The free base is a white crystalline solid that is unstable and hygroscopic, often absorbing water and carbon dioxide from the air.[2] For this reason, it is most commonly handled and sold in the form of its more stable salts, such as the hydrochloride, hemisulfate, hydrosulfate, or methyl sulfate salts.[1]

Quantitative Data Summary

The key chemical and physical properties of this compound and its common salts are summarized in the table below for easy comparison.

PropertyThis compound (Free Base)This compound HydrochlorideThis compound Hemisulfate SaltThis compound HydrosulfateThis compound Methyl Sulfate
IUPAC Name methyl carbamimidate[1]hydrogen methoxymethanimidamide chloride[3]methyl carbamimidate;sulfuric acid[4]Carbamimidic acid, methyl ester, sulfate (1:1)methyl carbamimidate;methyl hydrogen sulfate[5]
Synonyms OMIU, 2-Methylisourea-OMI®, 2-methylisouronium sulfateO-Methylpseudourea hydrogen sulfate-
CAS Number 2440-60-0[1][2]5329-33-9[3]52328-05-9[4][6]29427-58-5[1]-
Molecular Formula C₂H₆N₂O[1][2]C₂H₇ClN₂O[3]C₄H₁₄N₄O₆S[4]C₂H₈N₂O₅SC₃H₁₀N₂O₅S[5]
Molecular Weight 74.08 g/mol [1][2]110.54 g/mol [3]246.24 g/mol 172.16 g/mol [7]186.19 g/mol [5]
Appearance White crystalline solid[2]White crystals or powder[3]White to almost white powder or crystalline solid[8]Colorless, crystalline material[9]-
Melting Point 44-45 °C[2]~116 °C (decomposes)[10][11]163-167 °C[6]115-118 °C[9]-
pKa 9.72 (for the protonated form)[2]----
Solubility Readily soluble in most organic solvents.[2]Soluble in water, methanol, and ethanol.[10]Soluble in water (100 mg/mL), methanol, and ethanol.[4][6]Soluble in methanol.[9]-
Chemical Structure: Tautomerism and Resonance

The chemical reactivity of this compound is best understood by considering its electronic structure, which includes both tautomeric forms and resonance contributors. Tautomers are distinct chemical isomers that are in equilibrium, while resonance structures represent different distributions of electrons within the same molecule.

Caption: Tautomers and resonance structures of this compound.

The delocalization of the positive charge in the protonated form across the nitrogen and oxygen atoms contributes to its stability and electrophilic character at the central carbon atom, which is key to its reactivity.

Spectroscopic Characterization

  • ¹H NMR: A spectrum of the this compound hemisulfate salt in D₂O would be expected to show a singlet for the methoxy (O-CH₃) protons.[7][11] The amine (NH₂) protons are typically broad and may exchange with the deuterium in the solvent, potentially rendering them invisible or as a very broad signal.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show two signals. One signal corresponds to the methoxy carbon (O-CH₃) and another, typically at a lower field (higher ppm), for the central imino carbon (C=N).[12] The chemical shift of the imino carbon would be in the range of 150-160 ppm, while the methoxy carbon would appear further upfield.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands.

    • N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the primary amine group.

    • C=N stretching: A strong absorption band around 1640-1690 cm⁻¹ due to the carbon-nitrogen double bond stretch.

    • C-O stretching: A strong band in the fingerprint region, typically around 1000-1300 cm⁻¹, for the C-O single bond stretch.

    • N-H bending: A band around 1590-1650 cm⁻¹ for the N-H bending vibration.

Experimental Protocols

Synthesis of this compound Salts

This compound salts are typically synthesized via two main routes: the methylation of urea or the reaction of cyanamide with methanol.

1. Synthesis of this compound Methyl Sulfate from Urea

This method involves the direct methylation of urea using dimethyl sulfate.

  • Materials:

    • Urea

    • Dimethyl sulfate

    • Three-necked reaction flask

    • Microwave reactor (optional, for improved efficiency)

  • Procedure:

    • Add a measured amount of dimethyl sulfate to a three-necked reaction flask.

    • Place the flask in a microwave reactor and set the temperature to between 45-70 °C.

    • Add urea to the reaction flask in batches.

    • After the reaction liquid becomes clear, maintain the temperature for a period of time to ensure the reaction goes to completion.

    • The resulting product is crude this compound methyl sulfate. This microwave-assisted method can significantly shorten reaction times and improve yields to over 80%.

2. Synthesis of this compound Hydrochloride from Cyanamide

This procedure utilizes cyanamide and methanol in the presence of hydrogen chloride.

  • Materials:

    • Crude cyanamide

    • Anhydrous methanol

    • Anhydrous hydrogen chloride gas

    • Ice bath

  • Procedure:

    • Dissolve the crude cyanamide in anhydrous methanol. If any insoluble material is present, decant the clear solution.

    • While maintaining the solution at room temperature using an external ice bath, pass anhydrous hydrogen chloride gas through the solution.

    • Continue the addition of hydrogen chloride until the weight of the solution has increased by 1 gram for every gram of crude cyanamide used.

    • Allow the resulting clear liquid to stand for 3-4 days.

    • Remove the methanol by distillation under reduced pressure.

    • The remaining colorless crystalline solid is this compound hydrochloride, which should be dried in a vacuum desiccator.

Guanidination of Lysine Residues

This compound is the reagent of choice for the guanidination of primary amino groups, most notably the ε-amino group of lysine residues in proteins, converting them to homoarginine residues. This modification is useful in proteomics for protein identification and characterization.[3][13]

Protocol for Guanidination of Peptides

  • Reagents:

    • This compound solution (e.g., 0.5 M this compound hemisulfate)

    • Alkaline buffer (e.g., pH 10.5-11.0)

    • Peptide sample

  • Procedure:

    • Dissolve the peptide sample in the alkaline buffer. The reaction is pH-dependent and requires an alkaline environment to deprotonate the amino group.

    • Add the this compound solution to the peptide solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 20-65 °C) for a specific duration (e.g., 20 minutes to several days, depending on the substrate and conditions).[13]

    • The reaction can be stopped by acidification.

    • The resulting guanidinated peptides can then be analyzed, for example, by mass spectrometry.

G Guanidination of Lysine Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction P1 Dissolve peptide sample in alkaline buffer (pH > 10.5) R1 Combine peptide and This compound solutions P1->R1 P2 Prepare this compound solution (e.g., 0.5 M) P2->R1 R2 Incubate at controlled temperature (e.g., 20-65 °C) R1->R2 R1->R2 Initiates reaction R3 Monitor reaction progress (optional) R2->R3 S1 Stop reaction by acidification R3->S1 S2 Purify/desalt sample (e.g., for MS analysis) S1->S2 S1->S2 Prepares for analysis A1 Analyze by Mass Spectrometry or Amino Acid Analysis S2->A1

Caption: Workflow for the guanidination of lysine residues.

Biological Activity and Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound is involved in any biological signaling pathways. Its primary role in a biological context is as an exogenous chemical reagent for the modification of proteins and other biomolecules in vitro. Its reactivity and instability in physiological conditions make it an unlikely candidate for a signaling molecule.

Conclusion

This compound remains a valuable tool in the arsenal of synthetic and protein chemists. Its ability to selectively convert primary amines to guanidinium groups has cemented its importance in proteomics and peptide synthesis. While the free base is unstable, its various salt forms provide convenient and effective reagents for a range of applications. A thorough understanding of its chemical properties, reactivity, and handling procedures, as outlined in this guide, is essential for its successful application in research and development.

References

An In-depth Technical Guide to the Synthesis of O-Methylisourea from Urea and Dimethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of O-methylisourea from the reaction of urea and dimethyl sulfate. This compound and its salts are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals, including substituted guanidinium compounds.[1][2] This document outlines the core chemical principles, detailed experimental protocols, quantitative data, and safety considerations associated with this important transformation.

Introduction to the Synthesis

The synthesis of this compound from urea and dimethyl sulfate is a well-established method for producing this key synthetic intermediate. The fundamental reaction involves the methylation of the oxygen atom of the urea molecule by dimethyl sulfate, a potent methylating agent.[3] The reaction is typically exothermic and results in the formation of an this compound salt, such as the methylsulfate or sulfate.[1][4]

While the reaction is straightforward in principle, several challenges must be addressed to ensure a safe, efficient, and high-yielding process. These challenges include the poor solubility of urea in dimethyl sulfate, which can lead to a delayed but highly exothermic and potentially uncontrollable reaction.[1] Undesirable side reactions, such as N-alkylation and multiple alkylations, can also occur, impacting the purity and yield of the final product.[1]

Various strategies have been developed to mitigate these issues, including the use of continuous reactors, microwave-assisted synthesis to allow for lower reaction temperatures, and the addition of solvents or diluents.[1][4][5]

Reaction Mechanism and Logical Pathway

The core of the synthesis is an SN2 reaction where the urea molecule acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. The oxygen atom of urea is the preferred site of attack for O-methylation.

Reaction_Pathway Urea Urea (NH2(CO)NH2) TransitionState Transition State Urea->TransitionState Nucleophilic attack DMS Dimethyl Sulfate ((CH3)2SO4) DMS->TransitionState OMImethylsulfate This compound Methylsulfate Salt TransitionState->OMImethylsulfate Methyl group transfer SideProduct1 N-Methylurea TransitionState->SideProduct1 N-alkylation (side reaction) SideProduct2 Di/Polymethylated Urea TransitionState->SideProduct2 Multiple alkylations (side reaction)

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

Several methodologies have been reported for the synthesis of this compound and its salts. Below are detailed protocols for key experimental approaches.

3.1. Synthesis of this compound Sulfate

This method involves a two-step "quasi-one-pot" reaction to produce this compound sulfate with a high yield and purity.[6]

  • Step 1: Methylation

    • To a three-necked flask, add 63g (0.5 mol) of dimethyl sulfate.

    • Heat the dimethyl sulfate to 60°C.

    • At this temperature, add 45g (0.75 mol) of urea, 14.4g (0.8 mol) of water, and 25.5g (0.25 mol) of concentrated sulfuric acid.

    • Maintain the reaction mixture at this temperature for 4 hours with insulation.

  • Step 2: Neutralization and Crystallization

    • Add 130g of water to the reaction mixture.

    • Cool the mixture to 20°C.

    • Add 37g (0.5 mol) of calcium hydroxide and keep the mixture warm for 3 hours.

    • Filter the reaction mixture.

    • Add 50 mL of methanol to the filtrate for recrystallization to obtain this compound sulfate.

3.2. Microwave-Assisted Synthesis of this compound Methylsulfate

This method utilizes microwave irradiation to facilitate the reaction at lower temperatures, reducing safety risks and side reactions.[4][5]

  • In a 500 mL three-necked reaction flask equipped for microwave synthesis, add 126.0 g of dimethyl sulfate and 30.5 g of urea.

  • Set the microwave controller temperature to 47-50°C and the power to 165 W, and begin stirring.

  • After approximately 23 minutes, the reaction system should become clear.

  • Add another 30.5 g of urea to the reaction.

  • After about 18 minutes, the system should become clear again. Maintain the reaction for an additional 30 minutes.

  • Adjust the microwave temperature to 59-61°C and continue stirring with heating for 1 hour to yield crude this compound methylsulfate.

3.3. Continuous Process for this compound Methylsulfate

A continuous process offers better control over the exothermic reaction.[1]

  • A stream of 34% of the product, a low-viscosity oil of this compound methylsulfate, is recycled to dissolve the urea.

  • 232 g/h of technical-grade dimethyl sulfate is mixed with this stream using a metering pump.

  • The reaction is carried out at a temperature between 60-120°C in a continuous reactor.[1]

  • This process yields a low-viscosity oil with a high concentration of this compound methylsulfate.[1]

Data Presentation

The following tables summarize the quantitative data from various synthetic approaches.

Table 1: Synthesis of this compound Sulfate [6][7]

Molar Ratio (Urea:DMS)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
1.5:160489.499.1
1:160480.599.0
2:160489.099.0
1.5:140481.398.0
1.5:180488.098.8

Table 2: Microwave-Assisted Synthesis of this compound Methylsulfate [4][5]

Molar Ratio (Urea:DMS)Temperature (°C)Reaction TimeYield (%)
1:147-61~1.5 hours80.01
Conventional Heating50-60~5.5 hours64.91

Table 3: Continuous Synthesis of this compound Methylsulfate [1]

ParameterValue
This compound methylsulfate content86.7%
Yield89.8%
N-methyl-O-methylisourea methylsulfate content0.53%
Urea content2.8%

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the batch synthesis and purification of this compound sulfate.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reagents Urea + Dimethyl Sulfate + H2O + H2SO4 Reaction Heating (60°C, 4h) Reagents->Reaction Quenching Add H2O, Cool to 20°C Reaction->Quenching Neutralization Add Ca(OH)2, Warm (3h) Quenching->Neutralization Filtration Filter Neutralization->Filtration Crystallization Add Methanol for Recrystallization Filtration->Crystallization Product This compound Sulfate Crystallization->Product

Caption: Workflow for this compound sulfate synthesis.

Safety Considerations

  • Dimethyl Sulfate: Dimethyl sulfate is highly toxic, carcinogenic, and a strong alkylating agent.[3] It must be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn.

  • Exothermic Reaction: The reaction between urea and dimethyl sulfate is strongly exothermic, with an enthalpy of reaction of -53.7 kJ/mol.[1] Poor temperature control can lead to a runaway reaction.[1] The use of a continuous reactor or careful, portion-wise addition of reagents is recommended for larger-scale syntheses.

  • Side Products: The formation of byproducts such as dimethyl ether can occur, especially if methanol is used as a solvent, which can lead to a risk of explosion.[1]

This guide provides a detailed overview of the synthesis of this compound from urea and dimethyl sulfate, offering valuable information for researchers and professionals in the fields of chemistry and drug development. The provided protocols and data can serve as a foundation for the safe and efficient production of this important chemical intermediate.

References

An In-depth Technical Guide to the Reaction Mechanism of O-Methylisourea with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical mechanism, kinetics, and practical considerations for the guanidinylation of primary amines using O-methylisourea. The reaction, which converts a primary amino group into a guanidinium group, is a fundamental transformation in medicinal chemistry and peptide modification.

Core Reaction Mechanism

The reaction of this compound with a primary amine is a form of nucleophilic substitution, specifically an addition-elimination reaction, termed guanidinylation or guanylation.[1] The process transforms a primary amine into a significantly more basic guanidine functional group.

The mechanism proceeds in several key steps:

  • Deprotonation of the Amine : The reaction is conducted under basic conditions (typically pH > 10).[2] This is essential to deprotonate the primary amine (R-NH₃⁺), converting it into its free base form (R-NH₂), which is a potent nucleophile. The reaction's dependency on a deprotonated amino group is a critical factor for its success.[3][4]

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon atom of the this compound. This carbon is susceptible to attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

  • Formation of a Tetrahedral Intermediate : This attack results in the formation of an unstable, neutral tetrahedral intermediate.

  • Proton Transfer and Elimination : A proton transfer occurs, followed by the elimination of methanol (CH₃OH). The elimination is driven by the formation of the highly stable and resonance-stabilized guanidinium cation.

The overall transformation is the displacement of the methoxy group (-OCH₃) from this compound by the primary amine.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_NH2 R-NH₂ (Primary Amine) OMIU H₂N-C(=NH)-OCH₃ (this compound) Intermediate H₂N-C(NH₂⁺-R)(-OCH₃) R_NH2->Intermediate Nucleophilic Attack Guanidinium R-NH-C(=NH₂⁺)-NH₂ (Guanidinium Product) Intermediate->Guanidinium Elimination of Methanol Methanol CH₃OH (Methanol)

Caption: General mechanism of guanidinylation with this compound.

Reaction Kinetics and Influencing Factors

The efficiency and completeness of the guanidinylation reaction are highly dependent on several experimental parameters.

  • pH : The reaction rate is critically dependent on the pH of the solution. The reacting amine must be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out at a pH significantly above the pKa of the target amino group.[3][4] Studies on the guanidinylation of lysine show that optimal conversion occurs at pH values between 10.5 and 11.0.[2][4]

  • Stoichiometry : An excess of this compound is generally used to drive the reaction to completion. Ratios of this compound to the amino group can range from 10:1 to as high as 1000:1.[3][4]

  • Reaction Time and Temperature : Guanidinylation is often a slow reaction, requiring extended periods to achieve high yields. Reaction times of 24 to 96 hours at room temperature are common.[1][2][5]

  • Specificity and Side Reactions : While this compound is widely used to modify the ε-amino group of lysine residues in proteins, it is not perfectly specific.[6] It can also react with the α-amino group of N-terminal amino acids or free amino acids, which can lead to the formation of double-derivatized products.[3][7][8] This lack of absolute specificity is a crucial consideration in applications like reactive lysine analysis.[3][7]

G Lysine Lysine EpsilonProduct ε-Homoarginine Lysine->EpsilonProduct Reaction at ε-amino group (Desired) AlphaProduct α-Guanidinyl Lysine Lysine->AlphaProduct Reaction at α-amino group (Side Reaction) OMIU This compound (OMIU) DiProduct Di-guanidinyl Product AlphaProduct->DiProduct Further reaction with OMIU

Caption: Competing reaction pathways for this compound with lysine.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the reaction of this compound with crystalline L-Lysine, illustrating the impact of pH and reagent ratio on product yield.[3][4]

Table 1: Effect of pH on Lysine Guanidinylation

pH of OMIU SolutionUnreacted Lysine (%)Homoarginine (%)Non-recovered Lysine (%)
8.685.311.23.5
9.073.821.34.9
9.450.143.06.9
9.826.264.69.2
10.211.376.512.2
10.65.480.314.3
11.04.179.916.0

Conditions: OMIU to Lysine ratio of 1000:1, reaction time of 3 days.[3][4]

Table 2: Effect of this compound (OMIU) to Lysine Ratio on Product Recovery at pH 10.6

OMIU:Lysine RatioUnreacted Lysine (%)Homoarginine (%)Non-recovered Lysine (%)
10:140.552.86.7
1000:15.480.314.3

Conditions: pH of 10.6, reaction time of 3 days.[3][4]

Experimental Protocols

Below are representative protocols for the guanidinylation of primary amines in different contexts.

Protocol 1: Guanidinylation of Amine-Containing Polymers

This protocol is adapted from a method used for the guanidinylation of lysine-based copolymers.[5]

  • Reagent Preparation : Prepare a 1:1 (v/v) solution of saturated sodium carbonate (Na₂CO₃) and deionized water.

  • Dissolution : Dissolve the amine-containing polymer in the Na₂CO₃ solution. In a separate container, dissolve this compound hydrogen sulfate in the same Na₂CO₃ solution.

  • Reaction Initiation : Combine the two solutions in a round-bottom flask sealed with a septum.

  • Incubation : Allow the reaction to proceed at room temperature with constant stirring for 72 hours.

  • Purification : Purify the resulting guanidinylated polymer by dialysis against deionized water (MWCO = 10,000 Da) for 72 hours, changing the dialysate every 18-24 hours.

  • Isolation : Lyophilize the dialyzed solution to obtain the final product.

  • Analysis : Confirm the complete conversion of primary amines to guanidine groups using a suitable analytical method, such as amino acid analysis.[5]

G A Dissolve Polymer and OMIU Separately in Basic Buffer B Combine Solutions A->B C Stir at Room Temp for 72h B->C D Dialyze vs. H₂O for 72h C->D E Lyophilize D->E F Analyze Product E->F

Caption: Experimental workflow for polymer guanidinylation.

Protocol 2: Guanidinylation of Crystalline Amino Acids for Analysis

This protocol is based on conditions used to study the specificity of this compound.[3][4]

  • Reagent Preparation : Prepare a 0.5 M solution of this compound hydrogen sulfate. Adjust the pH of the solution to the desired value (e.g., 10.6) using a strong base like NaOH.

  • Reaction Setup : Dissolve the primary amine-containing substrate (e.g., crystalline L-lysine) in the pH-adjusted this compound solution. Ensure the final ratio of OMIU to the amino group is high (e.g., 1000:1).

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 20°C) for a specified duration (e.g., 3 to 7 days).

  • Quenching & Analysis : Stop the reaction by acidification. Analyze the composition of the reaction mixture (e.g., remaining substrate and guanidinylated product) using techniques like HPLC or Mass Spectrometry.[3]

References

The Guanidinylation of Lysine: A Technical Guide to the Role of O-Methylisourea in Homoarginine Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical conversion of lysine to homoarginine facilitated by O-Methylisourea (OMIU). This process, known as guanidinylation, is a critical tool in protein chemistry and nutritional science for the determination of reactive and bioavailable lysine in various samples, particularly in processed foods and feedstuffs. This document outlines the underlying chemical principles, presents quantitative data on reaction efficiency, offers a detailed experimental protocol, and visualizes the key processes involved.

Introduction: The Significance of Guanidinylation

Lysine, an essential amino acid, is often the limiting nutrient in cereal-based diets and can be rendered nutritionally unavailable through chemical modifications during food processing, such as the Maillard reaction.[1][2] The guanidinylation of the ε-amino group of lysine residues with this compound converts lysine into homoarginine, an acid-stable amino acid that can be quantified using standard amino acid analysis techniques.[3][4] This method allows for the specific determination of unmodified, or "reactive," lysine, providing a more accurate measure of its bioavailability than total lysine content alone.[1][5] The specificity of OMIU for the ε-amino group is a key advantage, though side reactions with the α-amino group can occur, particularly in free lysine or at the N-terminus of proteins.[3][6]

Chemical Principles of Guanidinylation

The guanidinylation reaction involves the nucleophilic attack of the unprotonated ε-amino group of a lysine residue on the carbon atom of this compound. The reaction is typically carried out under basic conditions (pH > 9) to ensure the deprotonation of the ε-amino group, making it a potent nucleophile.[7] The reaction proceeds through a tetrahedral intermediate, followed by the elimination of methanol, resulting in the formation of a stable guanidinium group on the lysine side chain, thus converting it to homoarginine.

While the reaction is fairly specific for the ε-amino group, the α-amino group of free lysine or N-terminal lysine residues can also react with OMIU, leading to the formation of a double-derivatized product.[3] This side reaction can lead to an underestimation of reactive lysine if not carefully controlled.[3][6] Factors influencing the specificity and completeness of the reaction include pH, the molar ratio of OMIU to lysine, reaction time, and temperature.[5][8]

G cluster_0 Guanidinylation Reaction Lysine Lysine Residue Intermediate Tetrahedral Intermediate Lysine->Intermediate + OMIU OMIU This compound Homoarginine Homoarginine Residue Intermediate->Homoarginine - Methanol Methanol Methanol

Figure 1: Chemical conversion of a lysine residue to a homoarginine residue via reaction with this compound.

Quantitative Analysis of Conversion Efficiency

The efficiency of the conversion of lysine to homoarginine is influenced by several factors. The following tables summarize quantitative data from various studies, highlighting the impact of different reaction conditions on the yield of homoarginine.

Table 1: Effect of OMIU to Lysine Ratio and Reaction Time on Homoarginine Recovery from Crystalline L-Lysine

OMIU to Lysine RatioReaction Time (days)Homoarginine Recovery (%)Unreacted Lysine (%)Non-recoverable Lysine (%)
1.5:11, 3, or 7~51~9~40
10:11, 3, or 7~19.5~1~79.5
1000:11, 3, or 7~1.1~1~97.9

Data adapted from a study on crystalline L-lysine, where non-recoverable lysine is considered to be the double-derivatized product.[3][4]

Table 2: Optimal Conditions for Guanidinylation of Different Protein Sources

Protein SourceOptimal pHIncubation Time (hours/days)Temperature (°C)OMIU Concentration (M)Homoarginine Yield (%)
Milk Protein10.896 hours200.5Not specified
Crystalline L-Lysine10.63 daysNot specified10:1 (ratio)75
DDGS11.43.2 daysNot specified0.683
Pig Ileal Digesta11.43.7 daysNot specified0.676.7

This table compiles data from multiple sources to show the variability in optimal conditions depending on the sample matrix.[3][5][8]

Table 3: Influence of pH on Homoarginine Recovery from Crystalline L-Lysine (OMIU to Lysine Ratio of 10:1)

pH of OMIU SolutionHomoarginine Recovery (%)
8.6Low
9.0Moderate
10.675 (Optimal)

At a high OMIU to Lysine ratio (1000:1), a pH of 9.0 resulted in a 61% homoarginine recovery, while a pH of 8.6 led to a high recovery of unreacted lysine (53%).[3][4]

Detailed Experimental Protocol

The following protocol provides a general framework for the guanidinylation of protein-bound lysine. It is crucial to optimize the conditions for each specific sample type to ensure complete and specific conversion.[1][2]

Materials:

  • This compound sulfate salt

  • Barium hydroxide octahydrate

  • Distilled, deionized water (boiled to remove CO2)

  • Hydrochloric acid (HCl), 6 M

  • Sample containing protein

  • Centrifuge tubes

  • Centrifuge

  • pH meter

  • Incubator or water bath

  • Amino acid analyzer

Procedure:

  • Preparation of 0.6 M this compound Solution: a. In a centrifuge tube, dissolve 6 g of barium hydroxide octahydrate in approximately 16 mL of boiled, distilled, deionized water.[4] b. Add 2 g of this compound sulfate salt to the solution.[4] c. Allow the solution to cool for 30 minutes at room temperature. d. Centrifuge the solution at 6,400 x g for 10 minutes to pellet the barium sulfate precipitate.[4] e. Carefully collect the supernatant containing the this compound solution. Adjust the pH to the desired value (e.g., 10.6-11.4) using a suitable base if necessary.

  • Guanidinylation Reaction: a. Weigh a known amount of the protein sample into a reaction vessel. b. Add the prepared this compound solution to the sample. The ratio of OMIU to the estimated lysine content should be optimized (e.g., starting with a 10:1 molar ratio). c. Incubate the mixture at a controlled temperature (e.g., 20°C) for a predetermined duration (e.g., 3-7 days).[3][8] The optimal time and temperature will vary depending on the sample.[8]

  • Sample Hydrolysis: a. After incubation, stop the reaction (e.g., by acidification). b. Perform acid hydrolysis of the guanidinylated protein by adding an equal volume of 12 M HCl to achieve a final concentration of 6 M HCl. c. Hydrolyze the sample at 110°C for 24 hours.[4]

  • Quantification of Homoarginine: a. After hydrolysis, neutralize and dilute the sample as required for amino acid analysis. b. Quantify the amount of homoarginine using a standard amino acid analyzer. Homoarginine typically elutes after arginine.[8] c. The molar amount of homoarginine is equivalent to the amount of reactive lysine in the original sample.[8]

G cluster_0 Experimental Workflow SamplePrep Sample Preparation Guanidination Guanidinylation Reaction SamplePrep->Guanidination OMIU_Prep This compound Solution Preparation OMIU_Prep->Guanidination Hydrolysis Acid Hydrolysis Guanidination->Hydrolysis Analysis Amino Acid Analysis Hydrolysis->Analysis Quantification Homoarginine Quantification Analysis->Quantification

Figure 2: General experimental workflow for the determination of reactive lysine using this compound.

Applications in Research and Drug Development

The primary application of lysine-to-homoarginine conversion is in nutritional science for assessing the quality of food and feed proteins.[1][5] By quantifying reactive lysine, researchers can determine the extent of protein damage during processing and storage.[1][2]

In the context of drug development, the specific chemical modification of lysine residues is a cornerstone of bioconjugation. While this compound is primarily used for analytical purposes, the principle of targeting the ε-amino group of lysine is fundamental. Understanding the reactivity and potential side reactions of lysine modification is crucial for the development of antibody-drug conjugates (ADCs), PEGylated proteins, and other protein-based therapeutics where specific and controlled conjugation is paramount. The insights gained from guanidinylation studies can inform the design of more sophisticated and selective lysine modification strategies.

Conclusion

The conversion of lysine to homoarginine using this compound is a robust and valuable analytical technique. While the reaction conditions must be carefully optimized for each specific application to maximize yield and minimize side reactions, it provides an accurate measure of reactive lysine. This in-depth understanding of the guanidinylation reaction is not only essential for nutritional analysis but also provides foundational knowledge for the broader field of protein modification in biomedical and pharmaceutical research. The continuous refinement of this and other lysine-targeting chemistries will continue to advance our ability to analyze and engineer proteins for a wide range of applications.

References

O-Methylisourea as a Guanidinating Agent for Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylisourea is a widely utilized reagent in protein chemistry for the specific chemical modification of lysine residues, a process known as guanidination. This reaction converts the primary ε-amino group of a lysine side chain into a homoarginine residue. This modification is of significant interest in proteomics and drug development for several reasons. Primarily, the conversion to homoarginine, an analogue of arginine, can significantly enhance the signal intensity of lysine-containing peptides in mass spectrometry analysis, thereby improving protein identification and sequence coverage.[1][2] Furthermore, the specific blocking of lysine residues can be a valuable tool in studying protein structure-function relationships, protein-protein interactions, and for the development of protein-based therapeutics.[3][4] This guide provides an in-depth overview of the chemistry, experimental protocols, and applications of this compound as a guanidinating agent for proteins.

Chemistry of Guanidination

The guanidination of a protein's lysine residues with this compound is a nucleophilic substitution reaction. Under alkaline conditions (pH > 10), the unprotonated ε-amino group of the lysine side chain acts as a nucleophile, attacking the electrophilic carbon atom of this compound.[5][6] This leads to the formation of a homoarginine residue and the release of methanol. The reaction is highly specific for primary amines, with the ε-amino group of lysine being the primary target within a protein.[7] However, under certain conditions, the α-amino group of the N-terminal residue or free amino acids can also react.[8][9][10]

The most commonly used form of the reagent is this compound hemisulfate salt (C₂H₆N₂O·0.5H₂SO₄).[11]

Reaction Mechanism

Guanidination_Mechanism cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Lysine Protein-Lysine Residue (with ε-amino group) Homoarginine Protein-Homoarginine Residue Lysine->Homoarginine Guanidination OMIU This compound OMIU->Homoarginine + pH Alkaline pH (>10)

Caption: General reaction scheme for the guanidination of a lysine residue.

Quantitative Data on Guanidination Reactions

The efficiency of the guanidination reaction is influenced by several factors, including pH, the molar ratio of this compound to lysine, reaction time, and temperature. The following tables summarize quantitative data from various studies.

Table 1: Effect of pH and this compound (OMIU) to Lysine Ratio on Homoarginine Recovery [6][7]

OMIU to Lysine RatiopH of OMIU SolutionReaction Time (days)Homoarginine Recovery (%)Unreacted Lysine (%)
10:18.63~20~80
10:110.6375~15
1000:18.63~30~60
1000:110.63~80~10
1000:110.67~85~5

Table 2: Conversion Efficiency of Lysine to Homoarginine in Various Protein Sources [12]

Protein SourceConversion Efficiency (%)
Soybean Meal69.0 - 74.5
Lupin69.0 - 74.5
Fish Meal69.0 - 74.5
Cottonseed Protein36.1

Table 3: Optimized Incubation Times for Maximizing Guanidination [13]

SampleThis compound ConcentrationpHOptimal Incubation Time (days)Conversion Rate (g/kg of Lysine)
DDGS0.6 M11.43.2830
Pig Ileal Digesta0.6 M11.43.7767

Experimental Protocols

Protocol 1: General Guanidination of Tryptic Peptides for Mass Spectrometry

This protocol is adapted from procedures used for enhancing mass spectrometry signals of lysine-containing peptides.[5][14]

Materials:

  • Tryptically digested protein sample (0.075–2 mg/ml)

  • This compound hemisulfate

  • Base Reagent (e.g., 2.85 M NH₄OH)

  • Deionized water

  • Stop Solution (e.g., 10% Trifluoroacetic acid - TFA)

  • Heating block or water bath

Procedure:

  • Prepare Guanidination Reagent: Dissolve this compound hemisulfate in deionized water to a desired concentration (e.g., add 0.6 ml of water to one vial of the ProteoMass™ kit reagent). Mix well. This reagent is stable for at least 2 weeks at room temperature.[14]

  • Sample Preparation: Pipette 10 µl of the tryptic peptide sample into a microcentrifuge tube.

  • pH Adjustment: Add 10 µl of the Base Reagent to the sample tube to ensure an optimal alkaline pH for the reaction. Vortex to mix.[14]

  • Guanidination Reaction: Add 10 µl of the prepared Guanidination Reagent to the sample tube. Vortex to mix.

  • Incubation: Incubate the reaction mixture for 30 minutes at 65 °C.[14]

  • Reaction Quenching: Add 30–60 µl of the Stop Solution to acidify the mixture and stop the reaction. Vortex to mix.

  • Analysis: The sample is now ready for desalting (if necessary) and analysis by MALDI-TOF MS.

Protocol 2: Guanidination of Intact Proteins

This protocol is a general procedure for the modification of lysine residues in an intact protein.[7][8]

Materials:

  • Protein solution (e.g., in a suitable buffer like 0.1 M sodium borate, pH 9.5)

  • This compound hemisulfate

  • 0.5 M NaOH for pH adjustment

  • Dialysis tubing or centrifugal ultrafiltration units for buffer exchange

Procedure:

  • Protein Preparation: Prepare the protein solution at a known concentration.

  • pH Adjustment: Adjust the pH of the protein solution to approximately 10.5 with 0.5 M NaOH. The single most critical variable is the pH, which must be >10.[8]

  • Reagent Addition: Dissolve this compound hemisulfate in water and adjust the pH to 10.5. Add the this compound solution to the protein solution. The molar ratio of reagent to lysine residues can vary, with ratios from 10:1 to 1000:1 being reported.[7][8]

  • Incubation: Allow the reaction to proceed for several days (e.g., 3 to 7 days) at 4°C with gentle stirring.[6][8]

  • Removal of Excess Reagent: After the incubation period, remove the excess this compound and by-products by extensive dialysis against a suitable buffer (e.g., ammonium bicarbonate) or by using centrifugal ultrafiltration devices.

  • Verification of Modification: The extent of guanidination can be determined by amino acid analysis (quantifying homoarginine) or by mass spectrometry to measure the mass shift of the protein or its tryptic peptides. A successful guanidination results in a mass increase of 42.0218 Da for each modified lysine residue.[14]

Visualizations

Experimental Workflow for Protein Guanidination and Analysis

Guanidination_Workflow cluster_prep Sample Preparation cluster_reaction Guanidination Reaction cluster_analysis Analysis ProteinSample Protein Sample TrypticDigest Tryptic Digestion ProteinSample->TrypticDigest AddOMIU Add this compound & Adjust pH TrypticDigest->AddOMIU Incubate Incubate (e.g., 65°C, 30 min) AddOMIU->Incubate Desalting Desalting (e.g., C18 ZipTip) Incubate->Desalting MS_Analysis Mass Spectrometry (MALDI-TOF MS) Desalting->MS_Analysis DataAnalysis Data Analysis MS_Analysis->DataAnalysis

Caption: A typical workflow for the guanidination of proteins for mass spectrometry.

Applications in Research and Drug Development

  • Enhanced Protein Identification: By converting lysine to homoarginine, the ionization efficiency in mass spectrometry is increased, leading to better detection of lysine-containing peptides and overall higher protein sequence coverage.[15][16] This is particularly beneficial for identifying proteins from complex mixtures.

  • Quantitative Proteomics: Isotope-labeled versions of this compound can be used for relative quantification of proteins in different samples.[3][17]

  • Protein Structure-Function Studies: Selective modification of lysine residues can help in identifying key residues involved in enzyme catalysis, protein-protein interactions, or ligand binding.

  • Therapeutic Protein Modification: Guanidination can be explored as a method to modify the properties of therapeutic proteins, such as altering their charge, stability, or immunogenicity.

Potential Side Reactions and Considerations

While this compound is highly specific for the ε-amino group of lysine, it's important to be aware of potential side reactions:

  • Reaction with N-terminal α-amino groups: The α-amino group of the N-terminal amino acid can also be guanidinated, especially at high pH and with a large excess of the reagent.[8][9][10]

  • Reaction with other nucleophilic side chains: While less common, reactions with other nucleophilic side chains cannot be entirely ruled out under harsh conditions.

  • Incomplete Reaction: Achieving 100% conversion of all lysine residues can be challenging and is dependent on the protein's structure and the accessibility of the lysine residues.[4][7]

  • Interfering Salts: The hemisulfate salt of this compound can introduce salts into the sample that may interfere with mass spectrometry analysis, often necessitating a desalting step.[2][5] Using a freebase form of this compound can circumvent this issue.[5][18]

Conclusion

This compound is a powerful and versatile tool for the guanidination of proteins. Its ability to specifically convert lysine residues to homoarginine offers significant advantages for proteomic analysis, particularly in mass spectrometry-based approaches. A thorough understanding of the reaction chemistry, optimization of reaction conditions, and awareness of potential side reactions are crucial for its successful application. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

References

The Core Principles of Protein Guanidination with O-Methylisourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of protein guanidination using O-Methylisourea (OMIU), a chemical modification technique pivotal in various fields of protein science, from proteomics to nutritional analysis. This document provides a comprehensive overview of the reaction mechanism, optimal conditions, and practical applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to Protein Guanidination

Guanidination is a chemical modification that converts the primary amino group of lysine residues in proteins into a more basic guanidinium group, effectively transforming lysine into its structural analog, homoarginine.[1][2][3] This conversion is most commonly achieved using this compound as the guanidinating reagent. The modification has significant implications for protein analysis, particularly in mass spectrometry-based proteomics, where it enhances the ionization efficiency of lysine-containing peptides.[4][5] It is also a valuable tool for determining the amount of "reactive lysine" in food and feedstuffs, providing a measure of nutritional quality.[1][3]

The Reaction Mechanism

The guanidination of a lysine residue with this compound proceeds via a nucleophilic attack of the deprotonated ε-amino group of lysine on the carbon atom of the this compound. The reaction is highly dependent on the pH of the solution, as the amino group must be in its unprotonated, nucleophilic state to react.[6]

The overall reaction is as follows:

  • Protein-Lysine-NH₂ + this compound → Protein-Homoarginine-NH-C(=NH)NH₂ + Methanol

While this compound is considered specific for the ε-amino group of lysine residues, side reactions can occur, particularly with the α-amino group of N-terminal amino acids, especially glycine.[6][7] This can lead to double derivatization of free lysine or modification of the protein's N-terminus.[2][8]

G Figure 1: Reaction mechanism of lysine guanidination. cluster_reactants Reactants cluster_products Products Lysine Lysine Residue (Protein-CH₂CH₂CH₂CH₂-NH₂) Homoarginine Homoarginine Residue (Protein-CH₂CH₂CH₂CH₂-NH-C(=NH)NH₂) Lysine->Homoarginine Nucleophilic Attack OMIU This compound (CH₃-O-C(=NH)NH₂) OMIU->Homoarginine Methanol Methanol (CH₃OH) OMIU->Methanol Leaving Group

Figure 1: Reaction mechanism of lysine guanidination.

Key Experimental Parameters and Quantitative Data

The efficiency and specificity of the guanidination reaction are critically influenced by several parameters. The optimal conditions can vary depending on the specific protein or sample being analyzed.[1][3]

ParameterRecommended Range/ValueNotes
pH 9.0 - 12.5The reaction rate increases with pH as the lysine amino group becomes deprotonated. However, very high pH (>12.5) can lead to protein degradation and racemization.[3][6][9] The optimal pH can be protein-specific.[3]
This compound to Lysine Ratio 10:1 to 1000:1 (molar ratio)A high excess of OMIU is generally used to drive the reaction to completion. However, very high ratios can increase the likelihood of side reactions with α-amino groups.[6][8]
Temperature 4°C to 65°CHigher temperatures can increase the reaction rate but may also promote protein denaturation and side reactions.[10][11] Room temperature (20-25°C) is often a good compromise.[6]
Reaction Time 2 hours to 7 daysThe optimal time depends on the other reaction conditions and the specific protein. Longer incubation times are often required for complete conversion, especially at lower temperatures and pH.[6][12]
This compound Concentration 0.4 M to 1.0 MHigher concentrations can increase the reaction rate.[9][10]

Table 1: Key Parameters for Protein Guanidination with this compound.

The following tables summarize quantitative data on the effect of different reaction conditions on the conversion of lysine to homoarginine.

OMIU to Lysine RatioUnreacted Lysine (%)Homoarginine (%)Non-recovered Lysine (%)
1.5:195140
10:1~5~75~20
100:1~2~40~58
1000:11198
Table 2: Effect of OMIU to Lysine Ratio on Guanidination of Crystalline L-Lysine. (Data adapted from[6][8]). Reaction conditions: pH 10.6, 3 days. "Non-recovered Lysine" is considered to be double-derivatized lysine.
pH of OMIU SolutionUnreacted Lysine (%)Homoarginine (%)Non-recovered Lysine (%)
8.6531037
9.0156124
10.6~5~75~20
11.0~2~55~43
Table 3: Effect of pH on Guanidination of Crystalline L-Lysine. (Data adapted from[6][8]). Reaction conditions: OMIU to Lysine ratio of 10:1, 3 days.

Experimental Protocols

Below are generalized protocols for in-solution and in-gel guanidination of proteins and peptides.

In-Solution Guanidination of Proteins/Peptides

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

  • Protein/peptide sample (0.075–2 mg/ml)

  • This compound hemisulfate

  • Ammonium hydroxide (e.g., 7 M) or other suitable base to adjust pH

  • Reaction buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5)

  • Stop Solution (e.g., 10% Trifluoroacetic acid - TFA)

Procedure:

  • Sample Preparation: Ensure the protein sample is in a suitable buffer. If necessary, perform a buffer exchange. For proteins, reduction and alkylation of cysteine residues are recommended prior to guanidination to prevent disulfide bond interference.

  • Guanidination Reagent Preparation: Prepare a fresh solution of this compound. For example, dissolve this compound hemisulfate in water to a concentration of 1.0 M.[10]

  • pH Adjustment: Adjust the pH of the protein solution to the desired alkaline value (e.g., pH 11) by adding ammonium hydroxide.

  • Reaction Initiation: Add the this compound solution to the protein sample to achieve the desired final concentration and molar excess.

  • Incubation: Incubate the reaction mixture at the chosen temperature (e.g., 65°C) for a specific duration (e.g., 20-30 minutes).[10][11]

  • Reaction Termination: Stop the reaction by adding an acid, such as TFA, to lower the pH to < 3.[11]

  • Sample Cleanup: Desalt the sample using a suitable method (e.g., C18 ZipTip) to remove excess reagents and salts prior to mass spectrometry analysis.[10]

In-Gel Guanidination of Proteins

This protocol is used for proteins that have been separated by gel electrophoresis.

Materials:

  • Excised protein band from a stained gel (e.g., Coomassie)

  • Destaining solution (e.g., 50% acetonitrile, 50 mM ammonium bicarbonate)

  • Dehydration solution (100% acetonitrile)

  • Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)

  • Guanidination solution (as prepared for in-solution protocol)

  • Trypsin solution (e.g., 20 µg/mL in 50 mM ammonium bicarbonate)

  • Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excision and Destaining: Excise the protein band of interest and destain it completely.

  • Reduction and Alkylation: Reduce the disulfide bonds with DTT and then alkylate the free thiols with iodoacetamide.

  • Washing and Dehydration: Wash the gel piece with ammonium bicarbonate and dehydrate with acetonitrile.

  • Guanidination: Rehydrate the gel piece in the guanidination solution and incubate at the desired temperature and time.

  • Washing: Remove the guanidination solution and wash the gel piece thoroughly with ammonium bicarbonate to remove excess reagent.

  • In-Gel Digestion: Rehydrate the gel piece with trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel piece using the extraction solution.

  • Sample Cleanup: Desalt the extracted peptides before mass spectrometry analysis.

G Figure 2: Experimental workflow for in-solution protein guanidination. start Start: Protein Sample reduc_alk Reduction & Alkylation start->reduc_alk buffer_ex Buffer Exchange (if necessary) reduc_alk->buffer_ex ph_adjust pH Adjustment (pH 9-11) buffer_ex->ph_adjust add_omiu Add this compound ph_adjust->add_omiu incubate Incubation (Temperature & Time) add_omiu->incubate terminate Reaction Termination (Acidification) incubate->terminate cleanup Desalting/ Cleanup terminate->cleanup ms_analysis Mass Spectrometry Analysis cleanup->ms_analysis

Figure 2: Experimental workflow for in-solution protein guanidination.

Advantages and Disadvantages

The use of this compound for protein guanidination offers several benefits, but also comes with certain limitations.

Advantages:

  • Improved Mass Spectrometry Signal: The conversion of lysine to the more basic homoarginine significantly enhances the ionization efficiency of lysine-containing peptides in MALDI-MS, leading to improved sequence coverage in peptide mass fingerprinting.[4][5][13]

  • Specificity for Lysine: Under optimized conditions, the reaction is highly specific for the ε-amino group of lysine.[1]

  • Facilitates de novo Sequencing: The predictable mass shift of +42.0218 Da upon guanidination aids in distinguishing lysine from glutamine (a mass difference of only 0.04 Da) and simplifies spectral interpretation.[10]

  • Enables Isotopic Labeling: Differential isotopic labeling using normal and heavy-isotope-labeled this compound can be employed for quantitative proteomics.[4][13]

Disadvantages:

  • Incomplete Conversion: Achieving 100% conversion of all lysine residues to homoarginine can be challenging, which can complicate quantitative analyses.[1][8]

  • Side Reactions: Reaction with the N-terminal α-amino group can occur, especially with high concentrations of OMIU and at high pH.[2][6]

  • Variable Optimal Conditions: The ideal reaction conditions can differ between proteins and sample types, necessitating optimization for each specific application.[1][3]

  • Potential for Protein Modification: Harsh alkaline conditions can potentially lead to protein degradation or the formation of other modifications like lysinoalanine.[3]

Applications in Research and Drug Development

Protein guanidination with this compound is a versatile tool with applications across various scientific disciplines.

  • Proteomics: Widely used to improve protein identification and characterization by mass spectrometry.[13][14][15] The enhanced signal of lysine-containing peptides increases the confidence of protein identification and allows for more comprehensive proteome analysis.

  • Nutritional Science: A standard method for determining the "reactive lysine" content in food and feedstuffs.[1] This is crucial for assessing the nutritional quality of proteins, as lysine is often a limiting amino acid and can become non-bioavailable through processing-induced reactions (e.g., Maillard reaction).

  • Structural Biology: By modifying surface-exposed lysine residues, guanidination can be used to probe protein structure and interactions. The change in charge and size of the modified residue can impact protein stability and function.[16]

  • Drug Development: In the context of biopharmaceutical development, guanidination can be used to characterize therapeutic proteins and to study the impact of modifications on their stability and activity.

Conclusion

Protein guanidination with this compound is a powerful and well-established chemical modification technique. A thorough understanding of its underlying principles, including the reaction mechanism and the influence of key experimental parameters, is essential for its successful application. By carefully optimizing the reaction conditions, researchers can leverage the benefits of guanidination to enhance protein analysis, assess nutritional quality, and gain deeper insights into protein structure and function. This guide provides the foundational knowledge and practical protocols to effectively implement this valuable technique in a research or drug development setting.

References

O-Methylisourea in Biochemistry: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of proteins is a cornerstone of biochemical research, providing invaluable insights into protein structure, function, and interactions. Among the reagents utilized for this purpose, O-Methylisourea holds a significant place in the historical landscape of protein chemistry. Its primary application has been the selective modification of lysine residues through a process known as guanidination, which converts the ε-amino group of lysine into a homoarginine residue. This modification has been instrumental in elucidating the role of lysine residues in enzyme activity, protein stability, and protein-protein interactions. This in-depth technical guide explores the historical applications of this compound in biochemistry, providing a detailed overview of the experimental protocols, quantitative data from seminal studies, and the logical framework of the guanidination reaction.

The Guanidination Reaction: A Historical Perspective

The use of this compound for the specific modification of lysine residues was first reported in the mid-20th century, with foundational work being laid in the 1950s. Early investigations focused on understanding the reaction's specificity, optimizing conditions, and applying it to various proteins to probe the functional significance of their lysine residues.

The guanidination reaction proceeds via the nucleophilic attack of the unprotonated ε-amino group of a lysine residue on the carbon atom of this compound. The reaction is typically carried out under alkaline conditions to ensure the deprotonation of the lysine side chain, making it a potent nucleophile.

Guanidination_Reaction

Figure 1: The reaction mechanism of guanidination of a lysine residue with this compound.

Historical Applications and Key Experiments

Seminal studies on well-characterized proteins such as ribonuclease, chymotrypsinogen, lysozyme, and serum albumin laid the groundwork for the use of this compound as a tool in protein biochemistry. These experiments provided detailed protocols and quantitative data on the extent of modification and its effect on protein function.

Guanidination of Bovine Pancreatic Ribonuclease

In a landmark study, Klee and Richards in 1957 investigated the reaction of this compound with bovine pancreatic ribonuclease.[1] Their work provided a detailed methodology and quantitative analysis of the guanidination reaction.

Experimental Protocol: The guanidination of ribonuclease was carried out under specific conditions to ensure maximal conversion of lysine to homoarginine while minimizing side reactions.

Ribonuclease_Guanidination_Workflow

Figure 2: Experimental workflow for the guanidination of bovine pancreatic ribonuclease.

Quantitative Data: The extent of guanidination and its effect on the enzymatic activity of ribonuclease were meticulously quantified.

ParameterValueReference
Lysine residues modified9 out of 10[2]
Unmodified lysine residueLysine 41[2]
Enzymatic activity retained~80%[2]
Guanidination of Chymotrypsinogen

In 1956, Chervenka and Wilcox reported the reaction of this compound with chymotrypsinogen, the zymogen of chymotrypsin.[3][4] Their study provided insights into the role of lysine residues in the activation of the enzyme.

Experimental Protocol: The protocol for the guanidination of chymotrypsinogen was designed to achieve complete modification of the accessible lysine residues.

Chymotrypsinogen_Guanidination_Workflow

Figure 3: Experimental workflow for the guanidination of chymotrypsinogen.

Quantitative Data: The study quantified the number of lysine residues modified and the subsequent activity of the activated enzyme.

ParameterValueReference
Lysine residues modifiedAll 14[2]
Potential activity of activated guanidinated chymotrypsinogen~100%[2]
Other Historical Applications

The application of this compound was extended to a variety of other proteins to investigate the role of lysine residues.

ProteinKey Finding from GuanidinationReference
Lysozyme Guanidination of all six lysine residues did not significantly alter the enzymatic activity, suggesting they are not essential for catalysis.[1][2][5]
Human Serum Albumin Extensive guanidination was achieved, providing a method to study the role of lysine residues in ligand binding.[6]
Hormones (e.g., Growth Hormone) Modification of lysine residues helped in understanding the structure-function relationships of these biologically active proteins.[1]

Synthesis of this compound and Analysis of Homoarginine

The preparation of this compound and the subsequent analysis of the modified protein are critical steps in these historical studies.

Synthesis of this compound Sulfate

A common method for the synthesis of this compound sulfate in early studies involved the reaction of cyanamide with methanol and sulfuric acid.

OMIU_Synthesis

Figure 4: Simplified schematic for the synthesis of this compound sulfate.

Analysis of Homoarginine

The extent of guanidination was typically determined by amino acid analysis after acid hydrolysis of the modified protein. The amount of homoarginine formed was quantified and compared to the initial lysine content. Early methods for amino acid analysis, pioneered by Stein and Moore in the 1950s, involved ion-exchange chromatography followed by reaction with ninhydrin for colorimetric detection.[2][7]

Conclusion

The historical application of this compound in biochemistry, particularly for the guanidination of lysine residues, has been a powerful tool for protein chemists. The seminal studies on proteins like ribonuclease and chymotrypsinogen not only provided valuable insights into their function but also established robust methodologies that have been adapted and refined over the years. This guide provides a glimpse into these foundational experiments, highlighting the detailed protocols and quantitative data that have paved the way for our current understanding of protein structure and function. For researchers and drug development professionals, an appreciation of these historical techniques offers a strong foundation for the application of modern protein modification and analysis strategies.

References

O-Methylisourea hemisulfate vs. O-Methylisourea freebase fundamentals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to O-Methylisourea Hemisulfate vs. This compound Freebase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of this compound (OMIU) in its commonly available hemisulfate salt form and as a freebase. It covers core fundamentals, physicochemical properties, and practical applications, with a focus on its primary role as a guanidinylation reagent.

Core Fundamentals: Structure and Stability

This compound is a versatile reagent widely used for the synthesis of guanidines, imidazoles, and pyrimidines.[1] Its utility stems from its ability to convert primary amines into guanidinium groups, a transformation of significant interest in peptide chemistry, proteomics, and medicinal chemistry.[2][3]

  • This compound Freebase: The freebase is a white crystalline solid with a melting point of 44-45 °C.[1][4] It is highly reactive but also notably unstable, readily absorbing water and carbon dioxide from the air.[1] This instability makes it unsuitable for long-term storage and it is typically generated in situ for immediate use.[1][5]

  • This compound Hemisulfate: To overcome the stability issues of the freebase, OMIU is most commonly supplied and stored as a salt, typically the hemisulfate (H₂NC(OCH₃)=NH · 1/2H₂SO₄).[6][7] This salt is a stable, white to off-white solid, making it convenient for storage and handling in a laboratory setting.[8][9] The hemisulfate salt is highly soluble in water.[6]

Physicochemical Properties

A clear understanding of the distinct properties of each form is critical for experimental design and execution. The quantitative data below is summarized for easy comparison.

PropertyThis compound HemisulfateThis compound Freebase
Molecular Formula C₂H₆N₂O · ½H₂SO₄[10]C₂H₆N₂O[11]
Molecular Weight 123.12 g/mol [10][12]74.08 g/mol [11][13]
Appearance White to off-white crystalline solid[8][9]White crystalline solid[4][11]
Melting Point 163-167 °C[6][12]44-45 °C[4]
pKa Not directly applicable (salt form)9.72[4][11]
Solubility Water: Soluble, 100 mg/mL[6] Methanol: Soluble[14]Water: Dissolves easily[11] Organic Solvents: Readily soluble[4]
Stability Stable under recommended storage conditions[9]Unstable; absorbs water and CO₂ from air[1]

Key Application: Guanidinylation

The primary application for this compound is the guanidinylation of primary amines. This reaction is particularly valuable in proteomics, where the conversion of lysine's ε-amine to a homoarginine group enhances peptide detection in mass spectrometry (MS) analysis.[2][5] The more basic homoarginine side chain improves ionization efficiency, leading to stronger signals for lysine-containing peptides.[2]

Hemisulfate vs. Freebase in Practice
  • This compound Hemisulfate: This is the workhorse reagent for many standard guanidinylation protocols. The reaction is typically run under basic conditions (pH ~11) to deprotonate the target amine, allowing it to act as a nucleophile.[5] A common procedure involves dissolving the hemisulfate salt in a basic buffer, such as ammonium hydroxide, often mixed with an organic cosolvent like acetonitrile.[2][5] The primary drawback is the introduction of non-volatile salts into the sample, which can interfere with subsequent analyses like MALDI-TOF MS and necessitate a desalting step.[5]

  • This compound Freebase: Using the freebase, generated in situ, circumvents the issue of salt contamination.[5] By preparing the freebase and removing the resulting salt precipitate (e.g., barium sulfate) before adding it to the peptide sample, the need for post-reaction desalting is eliminated.[5] This simplifies the workflow, saves time, and can lead to significantly improved MS signal intensity and a higher number of identified peptides.[5]

The logical flow for choosing the appropriate reagent is visualized below.

G sub Substrate (e.g., Peptide Digest) choice Is post-reaction desalting a bottleneck or source of sample loss? sub->choice Guanidinylation Required? freebase Use this compound Freebase (Generated in situ) choice->freebase Yes salt Use this compound Hemisulfate Salt choice->salt No result_fb Analysis (e.g., MALDI-TOF) freebase->result_fb Simplified workflow, higher MS sensitivity result_s Analysis (e.g., MALDI-TOF) salt->result_s Standard workflow, may require desalting

Figure 1: Reagent selection workflow for guanidinylation.

Experimental Protocols

Protocol 1: Preparation of this compound Freebase

This protocol is adapted from methodologies designed to prepare a salt-free reagent solution for sensitive applications like mass spectrometry.[5]

Materials:

  • This compound hemisulfate

  • Barium hydroxide octahydrate

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Weigh 50 mg of this compound hemisulfate and place it in a microcentrifuge tube.

  • Add 51 µL of deionized water to dissolve the salt.

  • In a separate container, weigh 64 mg of barium hydroxide octahydrate. This provides a 1:1 molar ratio of barium hydroxide to sulfate ions.[5]

  • Add the barium hydroxide to the this compound solution. The mixture will form a slurry. This reaction yields the aqueous this compound freebase and a barium sulfate precipitate.

  • Vortex the mixture vigorously for 10 minutes to ensure complete reaction.

  • Centrifuge the tube at high speed (e.g., 20,800 x g) at 4 °C for 5 minutes to pellet the barium sulfate precipitate.[5]

  • Carefully collect the supernatant, which is the aqueous solution of this compound freebase, for immediate use in the subsequent guanidinylation step.

G start This compound Hemisulfate Salt mix Mix & Vortex (10 min) start->mix reagent Barium Hydroxide Octahydrate (1:1 mol/mol with SO₄²⁻) reagent->mix reaction Aqueous OMI Freebase + Barium Sulfate (ppt) mix->reaction Reaction centrifuge Centrifuge (4°C, 5 min) reaction->centrifuge Separate supernatant Supernatant: Salt-Free OMI Freebase (Use Immediately) centrifuge->supernatant Collect pellet Pellet: Barium Sulfate centrifuge->pellet Discard

Figure 2: Workflow for preparing this compound freebase.
Protocol 2: General Guanidinylation of Peptides

This protocol describes a standard method using the hemisulfate salt, suitable for general applications.

Materials:

  • Lyophilized peptide sample

  • Guanidinylation Reagent: this compound hemisulfate solution (e.g., 1.0 M)

  • Base Reagent: e.g., 2.85 M Ammonium Hydroxide (NH₄OH)[2][5]

  • Stop Solution: e.g., 10% Trifluoroacetic acid (TFA)[2]

  • Heating block or water bath

Procedure:

  • Dissolve the peptide sample in a suitable buffer.

  • To ensure an optimal pH for the reaction, add an equal volume of the Base Reagent to the peptide solution. Mix well.[2]

  • Add an equal volume of the Guanidinylation Reagent to the peptide/base mixture. Vortex to mix thoroughly.[2]

  • Incubate the reaction mixture at 65 °C for 20-30 minutes.[2][5]

  • (Optional) Stop the reaction by adding the Stop Solution to lower the pH.

  • The sample is now ready for purification (e.g., desalting via C18 ZipTip) and subsequent analysis.

The underlying chemical transformation is illustrated in the reaction mechanism below.

G sub R-NH₂ Primary Amine (e.g., Lysine Side Chain) step1 Tetrahedral Intermediate sub->step1 Nucleophilic Attack omi This compound H₂N—C(=NH)—O—CH₃ omi->step1 product R-NH—C(=NH₂⁺)—NH₂ Guanidinium Group (e.g., Homoarginine) step1->product Elimination of Methanol byproduct CH₃OH (Methanol) step1->byproduct

Figure 3: Reaction mechanism of amine guanidinylation.

Conclusion

The choice between this compound hemisulfate and its freebase is dictated by the specific requirements of the experimental workflow. The hemisulfate salt offers stability and convenience for general-purpose guanidinylation, though it may necessitate subsequent sample cleanup. For high-sensitivity applications such as proteomics-focused mass spectrometry, the in situ generation of the freebase provides a superior, salt-free reagent that can enhance data quality and streamline sample preparation. Understanding the fundamental properties and appropriate handling of each form is paramount for achieving successful and reproducible results in the laboratory.

References

The Reactivity of O-Methylisourea with Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of O-Methylisourea (OMIU) with amino acids, designed for researchers, scientists, and professionals in drug development. OMIU is a widely utilized reagent for the guanidinylation of primary amines, most notably the ε-amino group of lysine residues in proteins, converting them to homoarginine. This modification is a valuable tool in proteomics, protein chemistry, and nutritional science. Understanding the nuances of this reaction, including its specificity, kinetics, and the factors that influence its outcome, is critical for its effective application.

Core Reaction Mechanism and Specificity

The fundamental reaction involves the nucleophilic attack of a deprotonated amino group on the carbon atom of this compound. This process is highly dependent on the pH of the reaction medium, as the amino group must be in its unprotonated, nucleophilic state.[1] The reaction typically proceeds optimally under alkaline conditions, generally between pH 10 and 11.[2]

While OMIU is predominantly used for its reaction with the ε-amino group of lysine, it is not entirely specific. Studies have demonstrated that OMIU can also react with the α-amino group of lysine and other amino acids, which can lead to the formation of double-derivatized products or modifications at the N-terminus of peptides and proteins.[1][2][3][4][5] This lack of absolute specificity is a crucial consideration in experimental design and data interpretation.

The general mechanism for the guanidinylation of an amino group with this compound is depicted below.

Guanidinylation_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products OMIU This compound TetrahedralIntermediate Tetrahedral Intermediate OMIU->TetrahedralIntermediate Nucleophilic attack by R-NH2 AminoAcid Amino Acid (R-NH2) GuanidinylatedProduct Guanidinylated Amino Acid TetrahedralIntermediate->GuanidinylatedProduct Elimination of Methanol Methanol Methanol (CH3OH) TetrahedralIntermediate->Methanol

Guanidinylation Reaction Mechanism

Quantitative Analysis of Reactivity

The efficiency of the guanidinylation reaction is influenced by several factors, including the specific amino acid, the molar ratio of OMIU to the amino acid, the pH of the solution, and the reaction time. The following tables summarize quantitative data from studies on the reactivity of OMIU with various crystalline amino acids.

Table 1: Recovery of Crystalline Amino Acids after Guanidinylation

Amino Acid% Unreacted Amino Acid% Homoarginine (from Lysine)% Non-recovered Amino Acid
LysineData varies with conditions1.1 - 75Data varies with conditions
Arginine< 26N/A> 74
Phenylalanine< 26N/A> 74
Valine< 38N/A> 62
Isoleucine< 38N/A> 62
Threonine< 38N/A> 62
Glycine< 38N/A> 62

Reaction Conditions: OMIU to amino acid ratio of 1000:1, pH 10.6, 7 days reaction time. Data extracted from[1].

Table 2: Influence of pH and OMIU:Lysine Ratio on Homoarginine Recovery

OMIU:Lysine RatiopH% Unreacted Lysine% Homoarginine% Non-recovered Lysine
10:18.6~80~10~10
10:19.0~65~25~10
10:110.6~15~75~10
10:111.0~10~70~20
1000:18.6~53~5~42
1000:19.0~20~61~19
1000:110.6~5~1~94
1000:111.0~2~1~97

Reaction Conditions: 3 days reaction time. Data extracted from[1]. It is important to note that "non-recovered" may include double-derivatized lysine.[1]

Experimental Protocols

Preparation of 0.6 M this compound Solution

This protocol is adapted from the procedure described by Moughan and Rutherfurd.[3]

  • Boil distilled, deionized water for a minimum of 10 minutes to remove dissolved carbon dioxide.

  • In a centrifuge tube, dissolve 6 g of barium hydroxide octahydrate in approximately 16 mL of the boiled water.

  • Add 2 g of this compound sulfate salt to the barium hydroxide solution.

  • Allow the solution to cool for 30 minutes at room temperature.

  • Centrifuge the solution at 6,400 x g for 10 minutes to pellet the barium sulfate precipitate.

  • The supernatant is the 0.6 M OMIU solution.

General Protocol for Guanidinylation of Peptides

The following is a general workflow for the guanidinylation of a peptide sample.

Guanidinylation_Workflow Start Start: Peptide Sample AdjustpH Adjust pH to 10-11 with Base Start->AdjustpH AddOMIU Add this compound Solution AdjustpH->AddOMIU Incubate Incubate (e.g., 37°C for 2-18 hours) AddOMIU->Incubate StopReaction Stop Reaction (e.g., acidify with TFA) Incubate->StopReaction Analysis Analyze Products (e.g., HPLC, Mass Spectrometry) StopReaction->Analysis Logical_Relationships cluster_goal Primary Goal cluster_factors Controllable Factors cluster_outcomes Potential Outcomes Goal Efficient & Specific Guanidinylation pH Reaction pH Goal->pH is dependent on Ratio OMIU:Amine Ratio Goal->Ratio is dependent on Time Reaction Time Goal->Time is dependent on Temp Temperature Goal->Temp is dependent on Yield Product Yield pH->Yield pH->Yield influences Specificity Reaction Specificity (α- vs. ε-amino) pH->Specificity pH->Specificity strongly influences SideProducts Side Product Formation pH->SideProducts Ratio->Yield Ratio->Yield influences Ratio->Specificity Ratio->SideProducts Ratio->SideProducts influences Time->Yield Time->Yield influences Time->Specificity Time->SideProducts Temp->Yield Temp->Yield influences Temp->Specificity Temp->SideProducts

References

O-Methylisourea: A Comprehensive Technical Guide to its Discovery and Application as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylisourea (OMU) has established itself as a valuable research tool, primarily for the chemical modification of primary amines in biomolecules. Its ability to convert lysine residues in proteins to homoarginine has significant applications in proteomics and the study of protein structure and function. This in-depth technical guide provides a comprehensive overview of the discovery, development, and core applications of this compound. It includes detailed experimental protocols for its synthesis and use in protein guanidinylation, quantitative data for comparative analysis, and visualizations of key workflows and its role in studying protein interactions within signaling pathways.

Introduction: The Genesis of a Versatile Research Tool

This compound is a small, reactive organic compound that has found a niche in the toolkit of biochemists and molecular biologists.[1] Though unstable in its free form, it is typically handled as a more stable salt, such as this compound sulfate or hydrochloride.[1][2] Its primary utility lies in the specific modification of primary amino groups, most notably the ε-amino group of lysine residues in proteins, a reaction known as guanidinylation. This conversion to homoarginine, an analog of arginine, has profound implications for protein analysis, particularly in mass spectrometry-based proteomics. The increased basicity of the homoarginine residue enhances ionization efficiency, leading to improved signal intensity and sequence coverage.[1]

Historically, the development of guanidinylating reagents was driven by the need to understand the role of specific amino acid residues in protein function. This compound emerged as a practical and efficient reagent for this purpose. Its synthesis has been approached through several routes, including the urea method, the cyanamide method, and the lime nitrogen method, each with its own advantages and disadvantages concerning yield, purity, and safety.[3][4]

Chemical and Physical Properties

This compound is a colorless crystalline solid that is unstable and hygroscopic, readily absorbing water and carbon dioxide from the air.[1][5] For this reason, it is almost exclusively supplied and used as a salt. The most common forms are the hemisulfate, hydrogen sulfate, and hydrochloride salts.

PropertyValueReferences
Molecular Formula C₂H₆N₂O
Molecular Weight 74.08 g/mol
Melting Point (as hemisulfate salt) 163-167 °C[6]
Melting Point (as hydrogen sulfate) 118-120 °C[2]
Appearance White to off-white solid[7]
Solubility Soluble in water[6]

Synthesis of this compound Salts: A Comparative Overview

Several methods for the synthesis of this compound salts have been reported, with the urea and cyanamide methods being the most common.

The Urea Method

This method involves the methylation of urea using a methylating agent such as dimethyl sulfate or dimethyl carbonate. The reaction with dimethyl sulfate is a widely used industrial process. A more recent development is the use of microwave assistance to improve reaction efficiency and yield at lower temperatures.[2][5][8]

The Cyanamide Method

An alternative route involves the reaction of cyanamide with methanol in the presence of an acid, such as sulfuric or hydrochloric acid.[3][9] While this method can produce high yields, the toxicity and instability of cyanamide are significant safety concerns.

Quantitative Comparison of Synthesis Methods
Synthesis MethodKey ReagentsTypical YieldKey AdvantagesKey DisadvantagesReferences
Conventional Urea Method Urea, Dimethyl Sulfate~64%Readily available and inexpensive reagents.High reaction temperatures (70-120 °C), longer reaction times, lower yield, potential for side reactions.[8][10]
Microwave-Assisted Urea Method Urea, Dimethyl Sulfate>80%Shorter reaction time, lower reaction temperature (45-70 °C), improved yield and purity, enhanced safety.Requires specialized microwave reactor equipment.[2][5][8][10]
Cyanamide Method Cyanamide, Methanol, Sulfuric Acid>90%High yield.Cyanamide is toxic and unstable, requiring careful handling.[3][9][11]

Experimental Protocols

Protocol for Synthesis of this compound Methyl Sulfate (Microwave-Assisted Urea Method)

This protocol is adapted from patented industrial methods and offers a higher yield and improved safety profile compared to conventional heating.[2][5]

Materials:

  • Dimethyl sulfate

  • Urea

  • Microwave reactor

  • 500 mL three-neck round-bottom flask equipped with a stirrer

Procedure:

  • Add 126.0 g of dimethyl sulfate and 30.5 g of urea to the 500 mL three-neck reaction flask.

  • Place the flask in the microwave reactor and set the temperature controller to 47-50 °C.

  • Start the stirring and microwave irradiation.

  • After approximately 23 minutes, the reaction mixture should become a clear liquid.

  • Add another 30.5 g of urea to the reaction.

  • Continue the reaction for another 18 minutes until the system becomes clear again.

  • Maintain the reaction at this temperature for 30 minutes.

  • Increase the microwave temperature to 59-61 °C and maintain for 1 hour with stirring to yield crude this compound methylsulfate.

  • The crude product can be further purified by recrystallization if necessary.

Protocol for Guanidinylation of Proteins for Mass Spectrometry

This protocol is a standard procedure for modifying lysine residues in proteins or peptides prior to mass spectrometry analysis to enhance signal intensity.

Materials:

  • This compound hemisulfate salt

  • Ammonium hydroxide (7 M)

  • Protein/peptide digest sample

  • SpeedVac concentrator

  • Heating block or water bath

Procedure:

  • Prepare the Guanidinylation Reagent: Prepare a 5.7 M solution of this compound hemisulfate in deionized water.

  • Sample Preparation: Resuspend the dried peptide digest in 5 µL of deionized water.

  • Reaction Mixture: To the 5 µL of peptide solution, add 5.5 µL of 7 M ammonium hydroxide and 1.5 µL of the 5.7 M this compound solution.

  • Incubation: Incubate the reaction mixture at 65 °C for 20-30 minutes in a heating block or water bath.

  • Drying: Dry the sample in a SpeedVac concentrator.

  • Desalting (Optional but Recommended): Resuspend the sample in a solution of 0.1% trifluoroacetic acid (TFA) and desalt using a C18 ZipTip or equivalent.

  • Analysis: The desalted, guanidinylated peptides are now ready for spotting onto a MALDI plate or for LC-MS/MS analysis.

Visualizing Workflows and Applications

Synthesis and Application Workflow

G Overall Workflow: From Synthesis to Application of this compound cluster_synthesis Synthesis of this compound Salt cluster_application Application in Proteomics Urea Urea Microwave Reactor Microwave Reactor Urea->Microwave Reactor Dimethyl Sulfate Dimethyl Sulfate Dimethyl Sulfate->Microwave Reactor OMU Salt OMU Salt Microwave Reactor->OMU Salt Methylation Guanidinylation Guanidinylation OMU Salt->Guanidinylation OMU Salt->Guanidinylation Protein Sample Protein Sample Tryptic Peptides Tryptic Peptides Protein Sample->Tryptic Peptides Digestion Trypsin Trypsin Trypsin->Tryptic Peptides Tryptic Peptides->Guanidinylation Mass Spectrometry Mass Spectrometry Guanidinylation->Mass Spectrometry Analysis Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Synthesis and application workflow of this compound.
Guanidinylation Reaction Mechanism

G Guanidinylation of a Primary Amine with this compound Primary Amine R-NH₂ Intermediate Tetrahedral Intermediate Primary Amine->Intermediate Nucleophilic Attack OMU This compound H₂N-C(=NH)-OCH₃ OMU->Intermediate Guanidinylated Product Guanidinium Group R-NH-C(=NH₂⁺)-NH₂ Intermediate->Guanidinylated Product Elimination Methanol CH₃OH Intermediate->Methanol

The chemical reaction of guanidinylation.
Application in a Representative Signaling Pathway Context

While this compound is a general tool for lysine modification rather than a probe for a specific pathway, its application can be crucial for studying protein-protein interactions within any signaling cascade. For instance, in a generic kinase signaling pathway, this compound can be used in conjunction with cross-linking and mass spectrometry to identify interaction partners of a key signaling protein.

G Studying Protein Interactions in a Kinase Cascade using OMU cluster_study Investigative Approach Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A activates Kinase B Kinase B Kinase A->Kinase B phosphorylates Effector Protein Effector Protein Kinase B->Effector Protein phosphorylates Cross-linking Cross-linking Kinase B->Cross-linking Target Protein Cellular Response Cellular Response Effector Protein->Cellular Response Guanidinylation (OMU) Guanidinylation (OMU) Cross-linking->Guanidinylation (OMU) MS Analysis MS Analysis Guanidinylation (OMU)->MS Analysis Identify Interaction Partner Identify Interaction Partner MS Analysis->Identify Interaction Partner

Using OMU to map interactions in a signaling pathway.

Handling and Safety

This compound salts are classified as hazardous substances and should be handled with appropriate care in a laboratory setting.

  • Hazards: this compound bisulfate is irritating to the eyes, respiratory system, and skin.[1][3][4] It is a combustible solid.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat when handling the solid or its solutions.[3] Use in a well-ventilated area or with local exhaust ventilation.[3]

  • Handling: Avoid creating dust.[3] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Conclusion

This compound has proven to be a robust and valuable tool in the field of biochemical research. Its straightforward application in the guanidinylation of lysine residues has significantly enhanced the capabilities of mass spectrometry for protein identification and characterization. The ongoing refinement of its synthesis methods, particularly the adoption of microwave-assisted procedures, has improved its accessibility and safety. While its application is broad, its impact on proteomics is particularly noteworthy, enabling deeper and more comprehensive analyses of complex protein samples. For researchers, scientists, and drug development professionals, a thorough understanding of the properties, synthesis, and application of this compound is essential for leveraging its full potential in their research endeavors.

References

Methodological & Application

Application Note: O-Methylisourea Protocol for Enhanced MALDI-TOF Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In proteomics, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry (MS) is a crucial analytical tool for identifying proteins through peptide mass fingerprinting (PMF). The efficiency of this technique is often influenced by the physicochemical properties of the peptides generated from enzymatic digestion, typically with trypsin. Tryptic peptides terminating in arginine are more readily ionized and detected compared to those ending in lysine.[1] This detection bias can lead to incomplete sequence coverage and lower confidence in protein identification.[2]

To overcome this limitation, a chemical derivatization technique known as guanidination is employed. This method converts the primary ε-amino group of lysine residues into a more basic homoarginine residue.[1][3] The reaction is typically carried out at an alkaline pH (>10.5) using O-methylisourea.[4] This conversion to homoarginine, an analog of arginine, enhances the ionization efficiency of lysine-containing peptides, leading to a significant increase in their signal intensity in the mass spectrum.[4] This results in a greater number of peptides detected, thereby improving protein sequence coverage and the overall confidence of protein identification.[2] Each successful guanidination reaction results in a mass increase of 42.0218 Da per lysine residue.[5]

This document provides detailed protocols for two common guanidination procedures for MALDI-TOF MS sample preparation: a conventional method using this compound hemisulfate and an improved, desalting-free method using a prepared this compound-freebase reagent.

Quantitative Impact of Guanidination

The following table summarizes the quantitative improvements observed in MALDI-TOF MS analysis after the guanidination of peptides.

ParameterObserved ImprovementNotes
Peptide Detection 5 to 15-fold increaseGuanidination converts lysine to an arginine analog, enhancing detection.[4][6]
Signal Intensity > 10-fold increaseUsing an this compound-freebase reagent compared to conventional methods without desalting.[4]
Signal-to-Noise Ratio 2.75-fold increaseObserved for a control peptide after guanidination.[5]
Mass Shift + 42.0218 DaTheoretical monoisotopic mass increase for each converted lysine residue (C₁H₂N₂).[5][6]
Reaction Time 5 to 30 minutesOptimized procedures can be completed in as little as 5 minutes at 65 °C.[6]

Chemical Reaction and Experimental Workflow

The guanidination reaction selectively targets the primary amine group on the side chain of lysine residues.

cluster_reaction Guanidination of Lysine Lysine Lysine Residue (in peptide) Homoarginine Homoarginine Residue (+42 Da) Lysine->Homoarginine + OMI This compound OMI->Homoarginine pH > 10.5

Caption: Chemical conversion of a lysine residue to a homoarginine residue.

The following diagram illustrates the experimental workflows for both the conventional and the desalting-free guanidination methods.

Caption: Experimental workflows for MALDI-TOF MS sample preparation.

Experimental Protocols

Protocol 1: Conventional Guanidination using this compound Hemisulfate

This protocol is based on commercially available kits and standard procedures.[7] It uses a salt form of this compound, which may require a desalting step before MS analysis for optimal results.[4][6]

A. Reagents and Materials:

  • Tryptic peptide sample (10 µL)

  • This compound hemisulfate solution (e.g., 0.3 M in deionized water)[5][7]

  • Base Reagent: 2.85 M Ammonium Hydroxide[7]

  • Stop Solution: 10% Trifluoroacetic Acid (TFA)[7]

  • MALDI Matrix: α-cyano-4-hydroxycinnamic acid (HCCA) solution (e.g., 10 mg/mL in 70% acetonitrile, 0.03% TFA)

  • Desalting tips (e.g., C18 ZipTips), if necessary

  • Heating block or water bath

  • Microcentrifuge tubes

B. Procedure:

  • Pipette 10 µL of the tryptic peptide sample into a clean microcentrifuge tube.

  • Add 10 µL of the Base Reagent (2.85 M ammonium hydroxide) to the sample tube.[7]

  • Add 10 µL of the this compound solution to the sample tube. Mix well by vortexing.[7]

  • Incubate the reaction mixture for 30 minutes at 65°C in a heating block or water bath.[7]

  • Terminate the reaction by adding 30 µL of the Stop Solution (10% TFA). Mix well.

  • (Optional but Recommended) Desalt the sample using a C18 pipette tip to remove interfering salts from the guanidination reaction.[4][6]

  • Proceed to MALDI Sample Spotting.

Protocol 2: Desalting-Free Guanidination using this compound-Freebase

This protocol uses a prepared this compound-freebase reagent, which removes interfering salts prior to the reaction, thus eliminating the need for a post-reaction desalting step.[4]

A. Reagents and Materials:

  • Dried tryptic peptide sample

  • This compound hemisulfate

  • Ammonium hydroxide (concentrated)

  • Methanol (ice-cold)

  • MALDI Matrix: HCCA solution (e.g., 0.7 mg/mL in 85% acetonitrile, 0.1% TFA, 1 mM ammonium phosphate)[4]

  • Heating block

  • Vacuum centrifuge (e.g., SpeedVac)

  • Sonicator

B. Procedure:

Part I: Preparation of this compound-Freebase Reagent [4]

  • Dissolve 1 g of this compound hemisulfate in 1 mL of deionized water.

  • Add 200 µL of concentrated ammonium hydroxide to precipitate the freebase.

  • Centrifuge the mixture to pellet the precipitate.

  • Wash the pellet three times with 1 mL of ice-cold methanol to remove ammonium sulfate salts.

  • After the final wash, dry the pellet completely in a vacuum centrifuge.

  • Dissolve the dried freebase in deionized water to the desired concentration (e.g., 2 M). This solution is your guanidination reagent.

Part II: Guanidination Reaction [4]

  • Ensure your peptide sample is completely dried in a microcentrifuge tube.

  • Add 5 µL of the prepared this compound-freebase solution to the dried peptide sample.

  • Sonicate the tube for 5 minutes to ensure the peptides are fully dissolved.[4]

  • Incubate the reaction for 20 minutes at 65°C.[4]

  • After incubation, dry the sample completely in a vacuum centrifuge (approximately 5 minutes).[4]

  • The sample is now ready for MALDI Sample Spotting.

MALDI Sample Spotting and Analysis

This final step is applicable to samples prepared by either protocol.

  • Reconstitute the dried guanidinated peptide sample in a suitable solvent (e.g., 2 µL of 70% acetonitrile, 0.1% TFA).[7]

  • Mix the sample with the MALDI matrix solution. Common methods include:

    • 1:1 Mixture: Mix the sample 1:1 (v/v) with the HCCA matrix solution.[4]

    • Dried-Droplet: Deposit 0.5 µL of the sample onto the MALDI target plate, followed immediately by 0.5 µL of the matrix solution.[4]

  • Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.[4][8]

  • Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion reflectron mode. Calibrate the instrument using a standard peptide mixture spotted adjacent to the samples.[4]

References

O-Methylisourea: A Versatile Tool for Interrogating Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylisourea (OMIU) is a chemical reagent that selectively modifies the primary amine of lysine residues on proteins, converting them to homoarginine residues through a process called guanidination. This conversion has significant implications for the study of post-translational modifications (PTMs), offering a powerful tool to investigate the functional roles of lysine modifications such as ubiquitination and SUMOylation. By altering the charge and hydrogen bonding potential of lysine side chains, OMIU-mediated guanidination can be used to mimic or block PTMs, thereby enabling detailed biochemical and functional studies. This document provides comprehensive application notes and detailed protocols for utilizing this compound in PTM research.

Principle of Application

The ε-amino group of a lysine residue is a common site for a variety of PTMs, including ubiquitination, SUMOylation, acetylation, and methylation. These modifications play crucial roles in regulating protein stability, localization, activity, and protein-protein interactions. This compound converts the primary amine of lysine into a guanidinium group, effectively changing the residue to homoarginine. Homoarginine is structurally similar to arginine but with one additional methylene group in its side chain.

This chemical modification can be leveraged in several ways to study PTMs:

  • Blocking PTMs: Guanidination of a lysine residue that is a target for ubiquitination or SUMOylation can prevent the attachment of ubiquitin or SUMO moieties. This allows researchers to study the functional consequences of the absence of these modifications at specific sites.

  • Mimicking a Charged State: The guanidinium group of homoarginine is positively charged over a wide pH range, similar to the unmodified lysine. However, its charge distribution and hydrogen bonding capabilities differ. In some contexts, this can be used to mimic a constitutively charged state or to disrupt PTM-mediated interactions that rely on the specific chemical nature of the lysine amine.

  • Enhancing Mass Spectrometry Analysis: Guanidination is widely used in proteomics to improve the detection of lysine-containing peptides in mass spectrometry.[1][2] The more basic nature of the resulting homoarginine residue leads to increased ionization efficiency and more predictable fragmentation patterns, aiding in protein identification and quantification.[2]

Applications in Studying Specific Post-Translational Modifications

Investigating Ubiquitination

Ubiquitination, the covalent attachment of ubiquitin to a substrate protein, is a key regulator of protein degradation and signaling. This compound can be employed to determine the specific lysine residues involved in ubiquitination and to understand the functional consequences of blocking this modification.

A notable example is the study of the muscle regulatory factor MyoD. To identify the site of ubiquitination on MyoD, researchers used this compound to selectively modify the internal lysine residues, leaving the N-terminal α-amino group unmodified. This guanidinylated MyoD was still susceptible to ubiquitination and degradation, indicating that the internal lysines were not the primary sites of ubiquitin attachment. This elegant use of this compound helped to demonstrate that the N-terminal residue of MyoD is essential for its ubiquitination and subsequent degradation.[1]

Probing SUMOylation

SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is involved in regulating a wide range of cellular processes, including transcription, DNA repair, and nuclear transport. Similar to ubiquitination, SUMOylation occurs on specific lysine residues. Guanidination of these target lysines can be used as a tool to prevent SUMOylation and investigate its role in protein function.

While direct studies using this compound to block SUMOylation are less documented, numerous studies have utilized lysine-to-arginine mutagenesis to abolish SUMOylation and study the functional outcomes. Given that guanidination with this compound converts lysine to a residue (homoarginine) that is a close mimic of arginine, the principles from these mutagenesis studies are highly relevant. For instance, mutating a SUMO-acceptor lysine to arginine has been shown to disrupt SUMO-dependent protein-protein interactions and alter transcriptional regulation. Therefore, this compound provides a chemical approach to achieve a similar outcome in in vitro biochemical and structural studies.

Quantitative Data Summary

The efficiency and effects of this compound-mediated guanidination have been quantitatively assessed in various studies, primarily in the context of mass spectrometry.

ParameterObservationReferences
Reaction Selectivity High selectivity for the ε-amino group of lysine residues (reported as high as 96.8%).[2] Minor side reactions at the N-terminus can occur.[2]
Mass Shift Guanidination results in a monoisotopic mass increase of 42.022 Da per modified lysine residue.
Mass Spectrometry Signal Enhancement Guanidination can increase the detection of lysine-containing peptides by 5 to 15-fold in MALDI-TOF MS.[3][3]
Conversion Efficiency Complete conversion of lysine to homoarginine can be achieved under optimized conditions.
Effect on Peptide Fragmentation Guanidination leads to a higher prevalence of y-ions in CID fragmentation, which can aid in peptide sequencing.[2][2]

Experimental Protocols

Protocol 1: Guanidination of a Purified Protein for Functional Studies

This protocol describes the chemical modification of a purified protein with this compound to block potential PTM sites on lysine residues for subsequent use in in vitro functional assays (e.g., ubiquitination or SUMOylation assays).

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, HEPES)

  • This compound hemisulfate salt

  • 7M Ammonium Hydroxide (NH₄OH)

  • 1M Tris-HCl, pH 8.5

  • Desalting column (e.g., PD-10)

  • Bradford assay reagent for protein quantification

Procedure:

  • Protein Preparation:

    • Ensure the purified protein is in a buffer free of primary amines (e.g., Tris). If necessary, buffer exchange the protein into a suitable buffer like 50 mM HEPES, pH 8.5.

    • Determine the protein concentration using a Bradford assay.

  • Guanidination Reaction:

    • In a microcentrifuge tube, add the purified protein to a final concentration of 1-5 mg/mL.

    • Add 1M Tris-HCl, pH 8.5 to a final concentration of 100 mM.

    • Prepare a fresh 1 M solution of this compound hemisulfate in water.

    • Add the this compound solution to the protein solution to a final concentration of 0.5 M.

    • Adjust the pH of the reaction mixture to approximately 10.5-11.0 with 7M NH₄OH. The reaction is pH-dependent and proceeds efficiently at alkaline pH.

    • Incubate the reaction at room temperature for 2-4 hours with gentle agitation.

  • Reaction Quenching and Buffer Exchange:

    • To stop the reaction, remove the excess this compound and exchange the buffer.

    • Equilibrate a desalting column with the desired buffer for the downstream application (e.g., ubiquitination assay buffer).

    • Apply the reaction mixture to the desalting column and collect the protein-containing fractions according to the manufacturer's instructions.

  • Verification of Modification (Optional but Recommended):

    • Analyze a small aliquot of the guanidinylated protein by mass spectrometry to confirm the mass shift corresponding to the number of modified lysine residues.

    • Alternatively, perform an amino acid analysis to quantify the conversion of lysine to homoarginine.

  • Functional Assay:

    • Use the guanidinylated protein in the desired functional assay (e.g., in vitro ubiquitination or SUMOylation assay) alongside the unmodified protein as a control.

Protocol 2: In-gel Guanidination of Peptides for Mass Spectrometry Analysis

This protocol is adapted for proteomics workflows where proteins are separated by SDS-PAGE.

Materials:

  • Excised protein band from a Coomassie-stained SDS-PAGE gel

  • Destaining solution (50% acetonitrile, 50 mM ammonium bicarbonate)

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM iodoacetamide in 100 mM ammonium bicarbonate)

  • Trypsin solution (10-20 ng/µL in 50 mM ammonium bicarbonate)

  • Guanidination solution: 1 M this compound in 7M NH₄OH

  • Peptide extraction solution (50% acetonitrile, 5% formic acid)

  • ZipTip C18 pipette tips

Procedure:

  • In-gel Digestion:

    • Excise the protein band of interest and cut it into small pieces.

    • Destain the gel pieces with the destaining solution until the Coomassie blue is removed.

    • Reduce the protein by incubating with the reduction solution at 56°C for 1 hour.

    • Alkylate the protein by incubating with the alkylation solution in the dark at room temperature for 45 minutes.

    • Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.

    • Rehydrate the gel pieces with the trypsin solution and incubate at 37°C overnight.

  • Guanidination:

    • After tryptic digestion, add the guanidination solution directly to the gel pieces.

    • Incubate at 37°C for 1-2 hours.

  • Peptide Extraction and Desalting:

    • Stop the reaction by adding the peptide extraction solution.

    • Extract the peptides by vortexing and sonication. Collect the supernatant.

    • Repeat the extraction step and pool the supernatants.

    • Dry the pooled extracts in a vacuum centrifuge.

    • Resuspend the peptides in 0.1% trifluoroacetic acid and desalt using a ZipTip C18 tip according to the manufacturer's protocol.

  • Mass Spectrometry Analysis:

    • Elute the desalted peptides in a suitable matrix solution for MALDI-TOF MS or in a solvent compatible with LC-ESI-MS/MS.

    • Analyze the peptides by mass spectrometry.

Visualizations

experimental_workflow cluster_protein_prep Protein Preparation cluster_modification Chemical Modification cluster_assay Functional Assay cluster_analysis Analysis MyoD_Protein MyoD Protein OMIU_Treatment This compound Treatment MyoD_Protein->OMIU_Treatment Selective Modification Ubiquitination_Assay In Vitro Ubiquitination Assay MyoD_Protein->Ubiquitination_Assay Control Guanidinylated_MyoD Guanidinylated MyoD (Internal Lysines Modified) OMIU_Treatment->Guanidinylated_MyoD Guanidinylated_MyoD->Ubiquitination_Assay Substrate SDS_PAGE SDS-PAGE & Autoradiography Ubiquitination_Assay->SDS_PAGE Analysis of Ubiquitination Conclusion Conclusion: N-terminus is the ubiquitination site SDS_PAGE->Conclusion

Figure 1: Experimental workflow for identifying the ubiquitination site on MyoD using this compound.

ptm_crosstalk Protein Protein with multiple modifiable lysines Lysine_A Lysine A (Target for Ub) Protein->Lysine_A Lysine_B Lysine B (Target for SUMO) Protein->Lysine_B OMIU This compound Treatment Lysine_A->OMIU Modification SUMOylation_Assay SUMOylation Assay Lysine_B->SUMOylation_Assay Input Guanidinylated_Lysine_A Homoarginine A (Ub Blocked) OMIU->Guanidinylated_Lysine_A Guanidinylated_Lysine_A->SUMOylation_Assay Input SUMO_on_Lysine_B SUMOylation on Lysine B SUMOylation_Assay->SUMO_on_Lysine_B Conclusion Investigate if blocking Ub on Lysine A affects SUMOylation on Lysine B SUMO_on_Lysine_B->Conclusion

Figure 2: Conceptual workflow for studying PTM crosstalk using this compound to block ubiquitination and observe its effect on SUMOylation.

signaling_pathway cluster_unmodified Unmodified Protein cluster_modified Guanidinylated Protein Protein_WT Protein (WT) Ubiquitin_Ligase Ubiquitin Ligase Protein_WT->Ubiquitin_Ligase Binding Ubiquitination Ubiquitination on Lysine Ubiquitin_Ligase->Ubiquitination Downstream_Signaling Downstream Signaling (e.g., Degradation) Ubiquitination->Downstream_Signaling Protein_Guan Protein (Guanidinylated) Ubiquitin_Ligase_Blocked Ubiquitin Ligase Protein_Guan->Ubiquitin_Ligase_Blocked Binding? No_Ubiquitination No Ubiquitination (Lysine Blocked) Ubiquitin_Ligase_Blocked->No_Ubiquitination Blocked Altered_Signaling Altered Signaling (e.g., Stabilization) No_Ubiquitination->Altered_Signaling

References

O-Methylisourea Derivatization: Enhancing Peptide Sequencing through Guanidination

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

O-Methylisourea is a valuable derivatization reagent for mass spectrometry-based peptide and protein analysis. Its primary application, known as guanidination, involves the specific modification of the primary amino group of lysine residues, converting them into homoarginine residues. This chemical modification significantly enhances the ionization efficiency of lysine-containing peptides, leading to improved signal intensity and more reliable peptide sequencing in mass spectrometry.[1][2][3][4] This application note provides a comprehensive overview of this compound derivatization, its benefits, and detailed protocols for its implementation in research and drug development.

Principle of the Method

Guanidination with this compound specifically targets the ε-amino group of lysine residues and the N-terminal α-amino group of peptides.[5] The reaction is typically carried out under alkaline conditions (pH > 10) to ensure the deprotonation of the target amino groups, facilitating nucleophilic attack on the this compound molecule.[1] The conversion of lysine to homoarginine, a more basic amino acid, increases the proton affinity of the derivatized peptides.[1] This heightened basicity leads to preferential ionization in mass spectrometry, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), resulting in a significant enhancement of the signal intensity for formerly lysine-terminated peptides.[3] This "arginine effect" also simplifies fragmentation patterns in tandem mass spectrometry (MS/MS), as it promotes the formation of a more complete and easily interpretable series of y-ions.[1]

Key Benefits

  • Increased Signal Intensity: Guanidination can increase the detection of lysine-containing peptides by 5 to 15-fold in MALDI-TOF MS.[1][2]

  • Improved Sequence Coverage: Enhanced signal intensity for a larger number of peptides leads to greater overall sequence coverage for a target protein.[3][4]

  • Simplified Fragmentation Spectra: The modification promotes more uniform fragmentation patterns, primarily generating y-ions, which simplifies de novo sequencing efforts.[1]

  • Protection of Lysine Residues: Guanidination effectively protects the ε-amino group of lysine from other chemical modifications, allowing for subsequent derivatization of the peptide's N-terminus, for instance, with sulfonation reagents.[1][5]

Experimental Protocols

I. In-Solution Guanidination of Tryptic Peptides

This protocol is suitable for the derivatization of peptides generated from the tryptic digestion of purified proteins in solution.

Materials:

  • This compound hydrogen sulfate

  • 0.5 M NaOH or Diisopropylethylamine (DIEA)

  • Ammonium bicarbonate buffer (50 mM, pH 8.5)

  • Trifluoroacetic acid (TFA)

  • C18 solid-phase extraction (SPE) cartridges for desalting

  • Lyophilizer or vacuum concentrator

Procedure:

  • Sample Preparation: Ensure the tryptic digest of the protein is in a suitable buffer, such as 50 mM ammonium bicarbonate.

  • Reagent Preparation: Prepare a fresh 1 M solution of this compound hydrogen sulfate in water.

  • pH Adjustment: Adjust the pH of the peptide solution to 10.5-11.0 using 0.5 M NaOH or DIEA. This step is critical for efficient guanidination.[5]

  • Derivatization Reaction: Add the this compound solution to the peptide solution to a final concentration of 0.5 M.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. For some applications, overnight incubation at room temperature may be employed.[6]

  • Reaction Quenching: Stop the reaction by acidifying the solution with TFA to a pH of 2-3.

  • Desalting: Desalt the derivatized peptides using a C18 SPE cartridge to remove excess reagents and salts.

  • Drying: Lyophilize or dry the desalted peptides in a vacuum concentrator. The sample is now ready for mass spectrometric analysis.

II. On-Support Guanidination of Peptides

This protocol is advantageous for small sample amounts as it minimizes sample loss by performing the reaction on a solid support.[6]

Materials:

  • This compound hydrogen sulfate

  • 0.25 M Sodium bicarbonate buffer (pH 10)[6]

  • C18 ZipTip® or equivalent solid-phase extraction tip

  • Acetonitrile (ACN)

  • 0.1% Trifluoroacetic acid (TFA) in water

Procedure:

  • Sample Binding:

    • Equilibrate a C18 ZipTip® by aspirating and dispensing 50% ACN, followed by 0.1% TFA.

    • Load the peptide sample onto the ZipTip® by aspirating and dispensing the sample solution multiple times.

  • Washing: Wash the bound peptides with 0.1% TFA to remove interfering substances.

  • Derivatization:

    • Prepare the guanidination solution: 17.2 mg/mL this compound hydrogen sulfate in 0.25 M sodium bicarbonate, pH 10.[6]

    • Slowly aspirate and dispense the guanidination solution through the ZipTip® for 5-10 cycles.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Final Wash: Wash the ZipTip® with 0.1% TFA to remove excess derivatization reagent.

  • Elution: Elute the derivatized peptides with a suitable solvent for mass spectrometry, typically 50-70% ACN with 0.1% TFA.

Quantitative Data Summary

ParameterObservationFold ImprovementReference
Peptide Detection Increased number of detected lysine-containing peptides.5 - 15[1][2]
Signal Intensity Enhanced peak intensity for lysine-terminated peptides.> 10[2]
Sequence Coverage Increased percentage of protein sequence identified.Varies by protein[3][4]
Protein Identification Higher confidence scores for protein identification.Varies by protein[3]

Potential Side Reactions and Considerations

While this compound is highly specific for primary amines at alkaline pH, studies have shown that it can also react with the α-amino group of free lysine.[7][8][9] This can lead to the formation of double-derivatized lysine, which may complicate data analysis.[8] Reaction conditions such as pH, reagent concentration, and reaction time should be carefully optimized to maximize the desired ε-amino group modification while minimizing side reactions.[10]

Visualizing the Workflow

Guanidination_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis Protein Protein Sample Tryptic_Digest Tryptic Digestion Protein->Tryptic_Digest Trypsin Peptide_Mixture Peptide Mixture Guanidination Guanidination (this compound, pH 10-11) Peptide_Mixture->Guanidination Derivatize Derivatized_Peptides Derivatized Peptides Desalting Desalting (C18 SPE) Derivatized_Peptides->Desalting Clean_Peptides Clean, Derivatized Peptides MS_Analysis Mass Spectrometry (MALDI or ESI) Clean_Peptides->MS_Analysis Chemical_Reaction Lysine Lysine Residue (in Peptide) Homoarginine Homoarginine Residue (in Peptide) Lysine->Homoarginine + this compound (Alkaline pH) OMI This compound

References

Application Notes and Protocols for In-Solution Guanidination of Tryptic Peptides with O-Methylisourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidination is a chemical modification technique used in proteomics to convert the primary amine group of lysine residues into a guanidinium group, effectively changing lysine into its more basic analog, homoarginine.[1][2] This conversion is most commonly achieved through a reaction with O-Methylisourea. The primary benefits of this modification in mass spectrometry-based proteomics include enhanced ionization efficiency of lysine-containing peptides, leading to improved signal intensity and increased protein sequence coverage.[2][3] Tryptic peptides, which terminate in either lysine or arginine, exhibit a bias in MALDI-TOF MS analysis, with arginine-terminated peptides showing a 5- to 15-fold higher signal intensity.[1][4] Guanidination of lysine residues to the more basic homoarginine (pKa 12.5) helps to level this ionization disparity, thereby increasing the detection of lysine-terminated peptides.[1] This modification also introduces a predictable mass shift of +42.0218 Da, which can aid in peptide identification and distinguish lysine from glutamine.[1][3]

Principle of the Reaction

The guanidination reaction with this compound occurs at an alkaline pH (typically >10.5), where the ε-amino group of lysine is deprotonated and can act as a nucleophile, attacking the this compound.[1][5] This results in the formation of a homoarginine residue and the release of methanol. The reaction is highly specific for primary amines, with the ε-amino group of lysine being the primary target. While some reaction can occur at the N-terminal α-amino group, particularly with glycine, the conditions can be optimized to favor lysine modification.[3][5]

Experimental Protocols

Two primary protocols using different forms of this compound are prevalent: the conventional method using this compound hemisulfate and an improved method using a prepared this compound-freebase, which can reduce salt-induced signal suppression in MALDI-MS.[1]

Protocol 1: Conventional Guanidination using this compound Hemisulfate

This protocol is a widely used standard method for the guanidination of tryptic peptides.

Materials:

  • Dried tryptic peptide sample

  • This compound hemisulfate

  • Ammonium hydroxide (e.g., 7 M or 14.8 N)[1]

  • Acetonitrile

  • Deionized water

  • Trifluoroacetic acid (TFA), 10% (v/v) for quenching[6]

  • SpeedVac concentrator

  • Heating block or oven at 65°C

Procedure:

  • Prepare Guanidination Reagent: Prepare a 1.0 M this compound solution in a mixture of 40% acetonitrile and 3.5 M ammonium hydroxide. For example, dissolve 50 mg of this compound hemisulfate in 119.3 μL of water, 163.2 μL of acetonitrile, and 96.5 μL of 14.8 N NH4OH to achieve a final pH of approximately 11.[1]

  • Reconstitute Peptides: Dissolve the dried peptide sample in 5 µL of the freshly prepared guanidination reagent.[1][7]

  • Incubation: Incubate the reaction mixture at 65°C for 5-20 minutes.[1][6] A 20-minute incubation is commonly reported for thoroughness.[1][7]

  • Quench Reaction (Optional but Recommended): Stop the reaction by adding 15 µL of 10% TFA.[6]

  • Drying: Dry the sample using a SpeedVac concentrator for approximately 5-10 minutes.[1][7]

  • Sample Desalting (Recommended): For optimal MALDI-TOF MS performance, desalt the guanidinated peptides using a C18 tip or similar reversed-phase chromatography method.[1]

  • Reconstitution for MS Analysis: Reconstitute the desalted and dried peptides in a suitable solvent for your mass spectrometry analysis (e.g., 0.1% TFA in 50% acetonitrile).

Protocol 2: Guanidination using this compound-Freebase (Desalting-Free Method)

This modified protocol is designed to minimize salt contamination, which can interfere with MALDI-TOF MS analysis, thus often eliminating the need for a separate desalting step.[1][4]

Materials:

  • Dried tryptic peptide sample

  • This compound hemisulfate

  • Barium hydroxide octahydrate

  • Deionized water

  • Ammonium hydroxide (e.g., 1.75 N)

  • Acetonitrile

  • Centrifuge

  • SpeedVac concentrator

  • Heating block or oven at 65°C

Procedure:

  • Prepare this compound-Freebase:

    • Dissolve 50 mg of this compound hemisulfate in 51 µL of deionized water.

    • Add 64 mg of barium hydroxide octahydrate (to achieve a 1:1 molar ratio with the sulfate).

    • Vortex the mixture for 10 minutes and then centrifuge at high speed (e.g., 20,800 x g) for 5 minutes to pellet the barium sulfate precipitate.[1]

    • The supernatant contains the this compound-freebase.

  • Prepare Final Guanidination Solution: Mix the this compound-freebase supernatant to achieve a final concentration of 1.0 M this compound in 50% acetonitrile and 1.75 N ammonium hydroxide (pH ~11).[8]

  • Reconstitute Peptides: Dissolve the dried peptide sample in 5 µL of the final guanidination solution and sonicate for 5 minutes.[1][7]

  • Incubation: Incubate the reaction at 65°C for 20 minutes.[1][7]

  • Drying: Dry the sample using a SpeedVac concentrator for approximately 5 minutes to remove the ammonium hydroxide.[1][7][8]

  • Reconstitution for MS Analysis: Reconstitute the dried, guanidinated peptides directly in 5 µL of 0.25% TFA in 50% acetonitrile for MALDI-TOF MS analysis.[1][8]

Quantitative Data Summary

The following table summarizes the quantitative effects of guanidination on tryptic peptides as reported in the literature.

ParameterObservationFold Change/ValueReference
Mass Shift Monoisotopic mass increase per lysine residue+42.0218 Da[1][3]
Signal Intensity Increased signal for lysine-terminated peptides in MALDI-MS5 to 15-fold[1][4]
Peptide Detection Increase in the number of observed peptides for BSA> 6-fold[1][4]
Signal Enhancement Peptide signal increase with freebase vs. conventional method> 10-fold[1][4]
Sequence Coverage Improvement for BSA with desalting> 5-fold[1]
Reaction Time Time for complete conversion of lysines to homoargininesAs little as 5 minutes[5][6]
Optimal pH Recommended pH for efficient guanidination> 10.5 (Optimal ~11.3)[1][5][8]

Visualizing the Workflow

A generalized workflow for the in-solution guanidination of tryptic peptides is depicted below. This process outlines the key stages from the initial peptide sample to the final mass spectrometry analysis.

Guanidination_Workflow cluster_prep Sample Preparation cluster_reaction Guanidination Reaction cluster_analysis Downstream Analysis start Dried Tryptic Peptide Sample dissolve Dissolve Peptides in Reagent start->dissolve reagent Prepare Guanidination Reagent (this compound) reagent->dissolve incubate Incubate (e.g., 65°C, 20 min) dissolve->incubate dry Dry Sample (SpeedVac) incubate->dry desalt Desalting (Optional) e.g., C18 cleanup dry->desalt reconstitute Reconstitute for MS dry->reconstitute Freebase Method desalt->reconstitute Conventional Method ms MALDI-TOF MS Analysis reconstitute->ms

Caption: Experimental workflow for in-solution guanidination of tryptic peptides.

Concluding Remarks

The in-solution guanidination of tryptic peptides with this compound is a robust and effective method for enhancing protein identification in mass spectrometry-based proteomics. By converting lysine residues to homoarginine, this technique significantly improves the ionization efficiency and detection of lysine-containing peptides. The choice between the conventional hemisulfate protocol and the freebase method will depend on the specific experimental requirements, particularly the sensitivity of the mass spectrometer to salt contamination. For high-sensitivity applications and to streamline workflows, the this compound-freebase method offers a compelling advantage by potentially eliminating the need for a post-reaction desalting step. Careful optimization of reaction conditions, particularly pH, is crucial for achieving high reaction efficiency and specificity.

References

Application Notes and Protocols for N-Terminal Labeling with O-Methylisourea and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protein guanidination with a focus on N-terminal labeling. While O-Methylisourea is a well-established reagent for modifying lysine residues, its application for specific N-terminal labeling is limited due to low efficiency. This document outlines the standard protocol for this compound-mediated guanidination, discusses its limitations for N-terminal modification, and presents a more effective alternative using 1H-pyrazole-1-carboxamidine hydrochloride (HPCA) for comprehensive N-terminal and lysine guanidination.

Introduction to Guanidination

Guanidination is a chemical modification that converts primary amines, such as the ε-amino group of lysine and the α-amino group of a protein's N-terminus, into guanidinium groups. This modification is particularly valuable in proteomics for several reasons:

  • Enhanced Mass Spectrometry (MS) Signal: The conversion of lysine to homoarginine, an arginine analog, increases the basicity of the peptide, leading to improved ionization efficiency and a 5- to 15-fold increase in detection sensitivity in MALDI-TOF MS.[1][2]

  • Improved Protein Identification: By increasing the number of detectable peptides, guanidination enhances protein sequence coverage and the confidence of protein identification.[3]

  • Predictable Enzymatic Digestion: Trypsin, a common protease in proteomics, cleaves at the C-terminus of arginine and lysine. The conversion of lysine to homoarginine maintains the tryptic cleavage site.[4]

This compound: The Conventional Reagent for Lysine Guanidination

This compound is a widely used reagent for the guanidination of the ε-amino groups of lysine residues.[1][3] The reaction proceeds optimally at an alkaline pH (>10.5) where the amino group is deprotonated.[1][5]

Limitations for N-Terminal Labeling: It is crucial to note that this compound is largely considered specific for the ε-amino group of lysine and is generally inefficient at modifying the α-amino group of the N-terminus.[3][4] While some reaction at the N-terminus, particularly with glycine residues, may occur, it is often considered a side reaction to be minimized.[3] Studies have shown that even with free lysine, which has a free α-amino group, this compound can react with it, but achieving complete conversion to homoarginine is challenging under various reaction conditions.[5][6]

Experimental Protocol: Guanidination of Peptides with this compound

This protocol is adapted for the guanidination of lysine residues in tryptic peptides.

Materials:

  • This compound hemisulfate or this compound-freebase[1]

  • Base Reagent (e.g., 2.85 M NH₄OH)[3]

  • Stop Solution (e.g., 10% Trifluoroacetic Acid - TFA)[3]

  • Peptide sample (dried)

  • Sonication bath

  • Incubator or heating block (65 °C)

  • Vacuum centrifuge (e.g., SpeedVac)

Procedure:

  • Reagent Preparation:

    • Guanidination Reagent: Prepare a solution of this compound. For a more efficient reaction with reduced salt interference, the use of this compound-freebase is recommended.[1] If using this compound hemisulfate, dissolve it in an appropriate buffer and adjust the pH to >10.5 with a base.[1][3]

  • Guanidination Reaction:

    • Dissolve the dried peptide sample in 5 µL of the this compound solution.

    • Sonicate for 5 minutes to ensure complete dissolution.[1]

    • Incubate the reaction mixture at 65 °C for 20 minutes.[1]

  • Reaction Quenching and Sample Preparation:

    • Dry the solution using a vacuum centrifuge.[1]

    • For analysis, the sample can be reconstituted in a suitable solvent for mass spectrometry.

Quantitative Data on Guanidination Efficiency

The efficiency of guanidination can be influenced by the reagent, pH, temperature, and reaction time.

ReagentTarget AmineLabeling EfficiencyReference
This compoundLysine ε-amine36.1% to 74.5% in various feed protein sources[7]
This compoundLysine ε-amineNear complete conversion under optimized conditions[1]
1H-pyrazole-1-carboxamidine (HPCA)Lysine ε-amine>99%[4]
1H-pyrazole-1-carboxamidine (HPCA)N-terminal α-amine>99%[4]

A Superior Alternative for N-Terminal Labeling: Terminal Amine Guanidination of Substrates (TAGS) with HPCA

For researchers specifically interested in N-terminal labeling via guanidination, the TAGS method using 1H-pyrazole-1-carboxamidine hydrochloride (HPCA) is a highly effective approach.[4] Unlike this compound, HPCA efficiently guanidinates both N-terminal α-amines and lysine ε-amines at the protein level.[4][8]

Advantages of the TAGS Method:

  • Comprehensive Labeling: Achieves over 99% labeling efficiency for both N-terminal and lysine amines.[4]

  • Improved N-terminome Analysis: Enables more comprehensive analysis of the protein N-terminome compared to traditional methods.[4]

  • Enhanced MS Detection: The guanidination of N-terminal peptides increases their ionization efficiency, improving their detection by mass spectrometry.[4]

Experimental Protocol: N-terminal and Lysine Guanidination using HPCA (TAGS Method)

This protocol provides a general workflow for the TAGS method.

Materials:

  • 1H-pyrazole-1-carboxamidine hydrochloride (HPCA)

  • Protein sample in a suitable buffer (e.g., 8 M urea)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Amine-reactive scavenger material (for negative selection of internal peptides)

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in a buffer containing 8 M urea.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with IAA.

  • Guanidination with HPCA:

    • Incubate the protein sample with HPCA in an aqueous solution at room temperature.[4] The reaction efficiently guanidinates both N-terminal α-amines and lysine ε-amines.

  • Tryptic Digestion:

    • Digest the guanidinated proteins with trypsin. This will generate N-terminal peptides without free amines and internal peptides with newly generated free N-terminal amines.[4]

  • Enrichment of N-terminal Peptides (Negative Selection):

    • Remove the internal peptides using an amine-reactive scavenger material. The N-terminal peptides, having their original α-amines blocked by guanidination, will not react and will remain in the supernatant for analysis.[4]

  • Mass Spectrometry Analysis:

    • Analyze the enriched N-terminal peptides by LC-MS/MS.

Visualizations: Reaction, Workflows, and Pathways

Guanidination_Reaction Protein_Amine Protein N-terminal α-amine or Lysine ε-amine (R-NH2) Guanidinated_Protein Guanidinated Protein (R-NH-C(=NH)NH2) Protein_Amine->Guanidinated_Protein + OMI OMI This compound Methanol Methanol (CH3OH)

Caption: Chemical reaction of protein amine guanidination with this compound.

OMI_Workflow start Protein/Peptide Sample dissolve Dissolve in this compound Solution (pH > 10.5) start->dissolve incubate Incubate at 65°C for 20 min dissolve->incubate dry Dry using Vacuum Centrifuge incubate->dry analyze Analyze by Mass Spectrometry dry->analyze

Caption: Experimental workflow for lysine guanidination using this compound.

TAGS_Workflow start Protein Sample denature Denature, Reduce, and Alkylate Proteins start->denature guanidinate Guanidinate with HPCA (N-termini & Lysines blocked) denature->guanidinate digest Digest with Trypsin guanidinate->digest enrich Negatively Enrich N-terminal Peptides (Remove internal peptides) digest->enrich analyze Analyze by LC-MS/MS enrich->analyze

Caption: Workflow for N-terminome analysis using the TAGS method with HPCA.

References

Application Notes and Protocols for the Laboratory Synthesis of O-Methylisourea Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

O-Methylisourea hemisulfate is a valuable reagent in synthetic organic chemistry, primarily utilized as a precursor for the synthesis of various guanidine derivatives.[1][2] These derivatives are significant in the development of pharmaceuticals and agrochemicals. For instance, it serves as an intermediate in the synthesis of the seed disinfectant 1,17-diguanidino-9-azaheptadecane sesquisulfate and in the preparation of fluorouracil antineoplastic agents and anthelmintic imidazoles.[1][2] This document provides detailed protocols for the laboratory-scale synthesis of this compound hemisulfate for research purposes.

Chemical Properties
PropertyValue
CAS Number 52328-05-9[3][4]
Molecular Formula C₂H₆N₂O•½H₂SO₄[4]
Molecular Weight 123.12 g/mol [4]
Appearance White crystals or powder[5]
Melting Point 163-167 °C[3][6]
Solubility Soluble in water, methanol, and ethanol.

Experimental Protocols

Two primary methods for the synthesis of this compound salts are presented below. The first method, utilizing cyanamide, is a high-yield synthesis of the intermediate this compound hydrogen sulfate, which is then converted to the hemisulfate salt. The second method provides an alternative route starting from urea and dimethyl sulfate.

Method 1: Synthesis from Cyanamide, Methanol, and Sulfuric Acid

This method proceeds in two stages: the synthesis of this compound hydrogen sulfate, followed by its conversion to this compound hemisulfate.

Part A: Synthesis of this compound Hydrogen Sulfate

This protocol is adapted from a patented method and has a reported yield of over 90%.[1][2]

Materials and Reagents:

  • Crystalline Cyanamide (98%)

  • Concentrated Sulfuric Acid (96%)

  • Methanol

  • Ice-salt bath

  • Magnetic stirrer with a cooling bath

  • Suction filtration apparatus

  • Vacuum oven

Procedure:

  • Prepare a solution of 915 g of 96% sulfuric acid in 760 g of methanol in a suitable reaction vessel. Cool the mixture to 5°C using an ice-salt bath.

  • While stirring vigorously, slowly add 353 g of 98% crystalline cyanamide to the cooled sulfuric acid-methanol mixture. Maintain the temperature at 5°C during the addition.

  • After the addition is complete, continue stirring the reaction mixture for an additional 3 hours, maintaining the temperature between -10°C and 0°C.[1][2]

  • The product, this compound hydrogen sulfate, will precipitate as a solid. Collect the crystalline product by suction filtration.

  • Wash the collected solid with 330 g of cold methanol.

  • Dry the crystalline material in a vacuum oven at 45-50°C to a constant weight.[1]

Expected Yield and Characterization:

  • Yield: Approximately 969 g (greater than 90%).[1]

  • Melting Point: 109-112°C.[1]

  • Nitrogen Content: Calculated: 16.27%; Found: 16.06%.[1]

Part B: Conversion of this compound Hydrogen Sulfate to this compound Hemisulfate

Materials and Reagents:

  • This compound hydrogen sulfate (from Part A)

  • Crystalline Cyanamide (98%)

  • Methanol

  • Cooling bath

  • Centrifuge or suction filtration apparatus

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling bath, mix 600 g of this compound hydrogen sulfate (99%) with 445 g of methanol.

  • With external cooling, slowly add 150 g of 98% solid, particulate cyanamide at a rate that maintains the internal temperature between 8°C and 10°C.

  • After the addition is complete, continue stirring the mixture at the same temperature for 40 hours.[1]

  • Cool the reaction mixture to -10°C to fully precipitate the product.

  • Collect the colorless, crystalline this compound hemisulfate by centrifugation or suction filtration.

  • Dry the product at 40°C.

Expected Yield and Characterization:

  • Yield: Approximately 682 g (81.2%).[1]

  • Melting Point: 155-160°C.[1]

  • Nitrogen Content: 22.90%.[1]

Method 2: Synthesis from Urea and Dimethyl Sulfate

This alternative method, adapted from patent literature, avoids the use of cyanamide.

Materials and Reagents:

  • Dimethyl sulfate

  • Urea

  • Concentrated Sulfuric Acid

  • Water

  • Calcium Hydroxide

  • Methanol

  • Heating mantle and stirrer

  • Filtration apparatus

Procedure:

  • In a three-necked flask equipped with a stirrer and thermometer, add 63 g (0.5 mol) of dimethyl sulfate and heat to 60°C.

  • At this temperature, add 45 g (0.75 mol) of urea.

  • Subsequently, add 14.4 g (0.8 mol) of water and 25.5 g (0.25 mol) of concentrated sulfuric acid.

  • Maintain the reaction mixture at this temperature with stirring for 4 hours.

  • After the reaction period, add 130 g of water to the mixture and cool it to 20°C.

  • Add 37 g (0.5 mol) of calcium hydroxide and stir for 3 hours.

  • Filter the mixture to remove the precipitated calcium sulfate.

  • Recrystallize the crude product from 50 mL of methanol.

  • Collect the purified this compound hemisulfate by filtration and dry.

Expected Yield and Characterization:

  • Yield: Approximately 55.5 g (89.4% based on dimethyl sulfate) with a purity of 99.1%.[7][8]

Visualizations

Reaction Scheme: Synthesis from Cyanamide

reaction_scheme Reaction Scheme for this compound Hemisulfate Synthesis cluster_reactants Reactants cluster_products Products cyanamide Cyanamide omi_hs This compound Hydrogen Sulfate cyanamide->omi_hs methanol Methanol methanol->omi_hs sulfuric_acid Sulfuric Acid sulfuric_acid->omi_hs omi_s This compound Hemisulfate omi_hs->omi_s + Cyanamide, Methanol

Caption: Synthesis pathway of this compound Hemisulfate from Cyanamide.

Experimental Workflow: Synthesis from Cyanamide

workflow Experimental Workflow for Synthesis from Cyanamide cluster_stage1 Stage 1: this compound Hydrogen Sulfate Synthesis cluster_stage2 Stage 2: Conversion to this compound Hemisulfate start Mix H₂SO₄ and Methanol Cool to 5°C add_cyanamide Add Crystalline Cyanamide at 5°C start->add_cyanamide react1 Stir for 3h at -10°C to 0°C add_cyanamide->react1 filter1 Suction Filtration react1->filter1 wash1 Wash with Cold Methanol filter1->wash1 dry1 Vacuum Dry at 45-50°C wash1->dry1 product1 This compound Hydrogen Sulfate dry1->product1 mix2 Mix OMI-HS and Methanol product1->mix2 add_cyanamide2 Add Cyanamide at 8-10°C mix2->add_cyanamide2 react2 Stir for 40h at 8-10°C add_cyanamide2->react2 cool2 Cool to -10°C react2->cool2 filter2 Centrifuge/Filter cool2->filter2 dry2 Dry at 40°C filter2->dry2 product2 This compound Hemisulfate dry2->product2

Caption: Step-by-step workflow for the synthesis of this compound Hemisulfate.

Safety Precautions
  • Handle concentrated sulfuric acid and dimethyl sulfate with extreme care in a well-ventilated fume hood. Both are highly corrosive and toxic.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Cyanamide is a reactive and toxic compound. Avoid inhalation of dust and contact with skin.

  • The reactions are exothermic and require careful temperature control. Use appropriate cooling baths.

Disclaimer

These protocols are intended for use by trained research professionals in a laboratory setting. The procedures should be performed with a thorough understanding of the chemical hazards involved and with appropriate safety measures in place. The user is solely responsible for any outcomes resulting from the use of this information.

References

Troubleshooting & Optimization

troubleshooting incomplete guanidination reaction with O-Methylisourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete guanidination reactions with O-Methylisourea.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of an incomplete guanidination reaction?

An incomplete reaction, where not all target lysine residues are converted to homoarginine, is a frequent issue. The primary causes are typically suboptimal reaction conditions. These include:

  • Incorrect pH: The reaction is highly pH-dependent. The ε-amino group of lysine must be deprotonated to act as a nucleophile.[1]

  • Inappropriate Reagent Ratio: The molar ratio of this compound (OMIU) to lysine can significantly impact reaction efficiency and specificity.[1][2]

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion if the incubation time is too short or the temperature is too low.[3][4]

  • Reagent Quality: this compound can degrade over time. Using old or improperly stored reagent can lead to poor results.[5]

  • Presence of Interfering Substances: Salts from buffers or the OMIU reagent itself (e.g., hemisulfate) can interfere with downstream analysis like MALDI-MS and may affect the reaction.[3][6]

Q2: How does pH affect the guanidination reaction, and what is the optimal pH?

The guanidination reaction requires the lysine's ε-amino group to be in its unprotonated, nucleophilic state.[1] The pKa of this group is approximately 10.6.[1] Therefore, the reaction pH must be maintained above this value for efficient conversion.

  • Optimal pH: Most protocols recommend a pH between 10.5 and 11.3.[6][7]

  • Effect of Low pH: If the pH drops below 10.5, the amino group becomes increasingly protonated, reducing its nucleophilicity and leading to an incomplete reaction.

  • Effect of High pH: While a higher pH ensures the amino group is deprotonated, extremely alkaline conditions (e.g., pH > 12.5) may lead to protein racemization or degradation, although some studies have used such conditions to maximize conversion in specific proteins.[7]

A study on crystalline L-lysine demonstrated that homoarginine recovery is highest when the pH is greater than 10.6.[1]

Q3: I'm observing incomplete conversion. How should I adjust the this compound to lysine ratio?

The optimal OMIU-to-lysine ratio depends on the substrate. A higher ratio can drive the reaction towards completion, but an excessive amount can increase the likelihood of side reactions, particularly with free or N-terminal lysine.[2][8]

OMIU:Lys RatioUnreacted Lysine Recovery (%)Homoarginine Recovery (%)Non-recovered Lysine* (%)
1.5:1 95140
10:1 17524
100:1 <15050
1000:1 <1199
Data derived from a study on crystalline L-lysine at pH 10.6 for 3 days. "Non-recovered Lysine" is considered to be double-derivatized lysine.[1]

As shown in the table, a 10:1 ratio provided the best recovery of homoarginine from free L-lysine.[1] However, for protein-bound lysine, a much higher ratio (e.g., 1000:1) is often used to ensure complete conversion.[1][8] If you are experiencing an incomplete reaction with protein samples, consider increasing the OMIU concentration.

Q4: What is the recommended reaction time and temperature?

Reaction times and temperatures vary widely depending on the desired speed and the specific protocol.

  • Standard Conditions: Many protocols suggest incubation for 3 to 7 days at room temperature to achieve high conversion.[1][7] One study found the optimal incubation time for DDGS and pig ileal digesta to be 3.2 and 3.7 days, respectively.[4]

  • Accelerated Conditions: The reaction can be completed in as little as 5-20 minutes by increasing the temperature to 65 °C.[3][6][9] This is common in proteomics workflows to reduce sample preparation time.

If your reaction is incomplete, consider extending the incubation time or, if your sample is stable, increasing the reaction temperature.

Q5: Could there be side reactions other than guanidination of the ε-amino group?

Yes. The most significant side reaction is the guanidination of the α-amino group of N-terminal amino acids or free amino acids present in the sample.[1][8]

  • Double Derivatization: In the case of free lysine, OMIU can react with both the α- and ε-amino groups, resulting in a "double derivatized" product that is not homoarginine.[1][2] This is more likely to occur at high OMIU-to-lysine ratios.[2][8]

  • N-Terminal Guanidination: this compound can also react with the N-terminal amine of a peptide, particularly if the N-terminal residue is glycine.[3]

The potential for these side reactions means that achieving 100% specific conversion of all lysine to homoarginine can be challenging, especially in samples containing a mix of protein-bound and free lysine.[1]

Q6: How can I monitor the reaction's progress and confirm completion?

The conversion of lysine to homoarginine can be quantified to monitor the reaction.[10]

  • Amino Acid Analysis: This is a common method where the sample is hydrolyzed, and the amounts of remaining lysine and newly formed homoarginine are quantified using chromatography. The conversion efficiency can then be calculated.[2][10]

  • Mass Spectrometry (e.g., MALDI-TOF MS): This technique is excellent for analyzing peptide modifications. A complete reaction is indicated by the disappearance of lysine-containing peptide signals and the appearance of new signals corresponding to a mass increase of 42.02 Da for each guanidinated lysine residue. Incomplete reactions will show a mix of both original and modified peptides.

Experimental Protocols

Protocol 1: General Guanidination of Peptides for Mass Spectrometry

This protocol is adapted from procedures designed to enhance peptide detection in MALDI-MS.[6]

  • Reagent Preparation:

    • Guanidination Reagent: Dissolve this compound hemisulfate in deionized water to a final concentration of approximately 2.3 M (e.g., add 0.6 ml water to a vial containing ~140 mg of reagent).

    • Base Reagent: Prepare a 2.85 M Ammonium Hydroxide (NH₄OH) solution.

    • Stop Solution: Prepare a 10% Trifluoroacetic Acid (TFA) solution.

  • Guanidination Procedure:

    • Dissolve the dried peptide sample (typically from a tryptic digest) in 5 µL of water or a suitable buffer.

    • Add 5 µL of the Base Reagent to the sample to raise the pH.

    • Add 5 µL of the Guanidination Reagent.

    • Vortex briefly and incubate the reaction at 65 °C for 20 minutes.[6][9]

    • Stop the reaction by adding 5 µL of the Stop Solution.

    • The sample is now ready for desalting (e.g., with a C18 ZipTip) and subsequent MS analysis.

Protocol 2: this compound-Freebase Preparation for Salt-Free Guanidination

This method is advantageous for MALDI-TOF MS as it removes interfering sulfate salts prior to the reaction.[6][11]

  • Reagent Preparation:

    • Dissolve 50 mg of this compound hemisulfate in 51 µL of water.

    • Add 64 mg of barium hydroxide octahydrate. The molar ratio of barium hydroxide to sulfate should be 1:1.[6]

    • Vortex the mixture for 10 minutes to facilitate the reaction.

    • Centrifuge at high speed (e.g., 20,000 x g) for 5 minutes at 4 °C.

    • Carefully collect the clear supernatant, which is the this compound-freebase solution. The precipitated barium sulfate is discarded.

  • Guanidination Procedure:

    • Dry the peptide sample in a vacuum centrifuge.

    • Redissolve the peptides in 5 µL of the prepared this compound-freebase solution.

    • Incubate at 65 °C for 20 minutes.[6]

    • Dry the sample again via vacuum centrifugation.

    • The sample can be reconstituted in matrix solution for direct MALDI-TOF MS analysis without a separate desalting step.[6][11]

Visual Guides

TroubleshootingWorkflow start Incomplete Guanidination Detected check_ph Is pH > 10.5? start->check_ph check_ratio Is OMIU:Lys ratio sufficient? check_ph->check_ratio Yes sol_ph Solution: Adjust pH to 10.6 - 11.3 using a suitable base (e.g., NH4OH). check_ph->sol_ph No check_time_temp Are reaction time & temperature adequate? check_ratio->check_time_temp Yes sol_ratio Solution: Increase OMIU concentration. (Caution: may increase side reactions). check_ratio->sol_ratio No check_reagent Is OMIU reagent fresh & stored correctly? check_time_temp->check_reagent Yes sol_time_temp Solution: 1. Increase incubation time. 2. Increase temperature (e.g., 65°C) if sample is stable. check_time_temp->sol_time_temp No check_side_reactions Side reactions suspected? (e.g., free lysine in sample) check_reagent->check_side_reactions Yes sol_reagent Solution: Use fresh OMIU. Store desiccated. check_reagent->sol_reagent No sol_side_reactions Action: Optimize OMIU:Lys ratio (e.g., 10:1). Analyze via MS to confirm products. check_side_reactions->sol_side_reactions Yes end_ok Reaction Complete check_side_reactions->end_ok No sol_ph->check_ratio sol_ratio->check_time_temp sol_time_temp->check_reagent sol_reagent->check_side_reactions sol_side_reactions->end_ok

Caption: Troubleshooting workflow for incomplete guanidination reactions.

GuanidinationPathways cluster_main Primary Reaction Pathway cluster_side Potential Side Reactions Lysine Protein-Bound Lysine (Free ε-NH2) Homoarginine Homoarginine Residue (Desired Product) Lysine->Homoarginine + OMIU (pH > 10.5) OMIU1 This compound (OMIU) FreeLysine Free or N-Terminal Lysine (Free α-NH2 and ε-NH2) DoubleDeriv Double-Derivatized Lysine (Side Product) FreeLysine->DoubleDeriv + 2 OMIU OMIU2 2x this compound (High Ratio) N_Term N-Terminal Amino Acid (Free α-NH2) N_Term_Guan N-Terminal Guanidination (Side Product) N_Term->N_Term_Guan + OMIU

Caption: Chemical pathways for the desired guanidination reaction and potential side reactions.

References

Technical Support Center: O-Methylisourea Guanidinylation of Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing O-Methylisourea for the guanidinylation of lysine residues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal this compound to lysine ratio for complete conversion?

A: Achieving 100% conversion of lysine to homoarginine is challenging and often not fully accomplished.[1][2] The optimal ratio of this compound (OMIU) to lysine is dependent on the substrate. For free L-lysine, a 10:1 OMIU to lysine ratio at pH 10.6 for 3 days resulted in a 75% recovery of homoarginine.[1][3] For proteins like casein, a 10:1 ratio has also been reported as optimal.[1] However, it's important to note that even with optimized conditions, complete conversion is unlikely.[1][2]

Q2: I am observing incomplete conversion of my lysine. What are the potential causes?

A: Incomplete conversion is a common issue. Several factors can contribute to this:

  • Suboptimal pH: The guanidinylation reaction is highly pH-dependent. The ε-amino group of lysine needs to be deprotonated for the reaction to occur, which is favored at a pH above its pKa (around 10.5).[1][3]

  • Reaction Time: The reaction can be slow, often requiring several days for maximal conversion.[1]

  • Side Reactions: this compound can also react with the α-amino group of lysine, leading to a double-derivatized product and consuming the reagent.[1][2]

  • Reagent Quality: Degradation of the this compound reagent can lead to lower reactivity.

Q3: What are the common side products in the guanidinylation of lysine?

A: The most significant side product is the double-derivatized lysine, where both the ε-amino and α-amino groups have been guanidinylated.[1][2] The formation of this product is more prevalent with free lysine and can contribute to the underestimation of reactive lysine content.[1]

Q4: How can I monitor the progress of my guanidinylation reaction?

A: The reaction progress can be monitored by analyzing the disappearance of lysine and the appearance of homoarginine and any side products. Common analytical techniques include:

  • Amino Acid Analysis: This method can quantify the amounts of lysine and homoarginine.[1]

  • Mass Spectrometry (MS): MS analysis can identify and quantify lysine, homoarginine, and the double-derivatized lysine.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low conversion to homoarginine Suboptimal pH.Ensure the reaction pH is maintained between 10.5 and 11.0. The optimal pH for free lysine is approximately 10.6.[1]
Insufficient reaction time.Increase the reaction time. Reactions are often run for 1 to 7 days.[1]
Inadequate OMIU:lysine ratio.For proteins, a 10:1 ratio is a good starting point. For free lysine, higher ratios (e.g., 100:1 or 1000:1) have been tested, but may also increase side product formation.[1]
Presence of double-derivatized lysine Reaction with the α-amino group.This is an inherent side reaction, especially with free lysine.[1] Optimizing the pH and OMIU:lysine ratio can help minimize this, but it is unlikely to be eliminated completely.
High amount of unreacted lysine Low pH.At a lower pH (e.g., 8.6), a high recovery of unreacted lysine can be observed.[1] Increase the pH to the optimal range of 10.5-11.0.
Insufficient OMIU.Ensure the OMIU:lysine ratio is sufficient. A 10:1 ratio is a common starting point.[1]

Experimental Protocols

Guanidinylation of Free L-Lysine

This protocol is based on conditions reported to yield maximal conversion of free L-lysine to homoarginine.[1]

  • Reagent Preparation:

    • Prepare a solution of L-lysine in a suitable buffer.

    • Prepare a solution of this compound hemisulfate.

  • Reaction Setup:

    • Combine the L-lysine and this compound solutions to achieve a final OMIU to lysine molar ratio of 10:1.

    • Adjust the pH of the reaction mixture to 10.6 using a suitable base (e.g., NaOH).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 3 days.

  • Analysis:

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by amino acid analysis or mass spectrometry for the presence of lysine, homoarginine, and double-derivatized lysine.

Guanidinylation of Protein-Bound Lysine

This protocol provides a general guideline for the guanidinylation of lysine residues in proteins.

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer (e.g., 0.5 M this compound at the desired pH).

  • Reaction Setup:

    • The optimal pH may vary depending on the protein, but a starting point of pH 10.8 has been reported for milk protein.[4]

    • An this compound concentration of 0.5 M is a common starting point.[4]

  • Incubation:

    • Incubate the reaction mixture at 20°C for 96 hours.[4]

  • Quenching and Purification:

    • Stop the reaction by lowering the pH.

    • Purify the guanidinylated protein using appropriate methods such as dialysis or size-exclusion chromatography.

  • Analysis:

    • Hydrolyze an aliquot of the modified protein and analyze the amino acid composition to determine the extent of lysine conversion to homoarginine.

Visualizations

Guanidinylation_Mechanism Lysine Lysine (ε-NH2) Intermediate Reaction Intermediate Lysine->Intermediate Nucleophilic Attack OMIU This compound OMIU->Intermediate Homoarginine Homoarginine Intermediate->Homoarginine Rearrangement Methanol Methanol Intermediate->Methanol Elimination

Caption: Reaction mechanism of lysine guanidinylation.

Troubleshooting_Workflow Start Incomplete Conversion Check_pH Is pH between 10.5-11.0? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Time Is reaction time sufficient (1-7 days)? Check_pH->Check_Time Yes Adjust_pH->Check_pH Increase_Time Increase reaction time Check_Time->Increase_Time No Check_Ratio Is OMIU:Lysine ratio adequate (e.g., 10:1)? Check_Time->Check_Ratio Yes Increase_Time->Check_Time Increase_Ratio Increase OMIU ratio Check_Ratio->Increase_Ratio No Analyze_Side_Products Analyze for side products (double derivatization) Check_Ratio->Analyze_Side_Products Yes Increase_Ratio->Check_Ratio End Optimization Complete Analyze_Side_Products->End

Caption: Troubleshooting workflow for incomplete conversion.

Parameter_Relationships Conversion Conversion Efficiency pH pH pH->Conversion Increases Side_Products Side Product Formation pH->Side_Products Influences Time Reaction Time Time->Conversion Increases Ratio OMIU:Lysine Ratio Ratio->Conversion Increases Ratio->Side_Products Increases

Caption: Relationship between reaction parameters.

References

effect of pH on O-Methylisourea guanidination efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effect of pH on O-Methylisourea (OMIU) guanidination efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound guanidination?

The guanidination of lysine residues with this compound is highly dependent on pH, requiring alkaline conditions. The optimal pH can vary based on the substrate, ranging from 9.3 to 12.5 for different proteins.[1][2] For proteomic applications involving tryptic peptides, a pH of 11.0 to 11.3 is often considered optimal.[3] When modifying free crystalline L-Lysine, the ideal pH is approximately 10.6, which corresponds to the pKa of the ε-amino group.[1][4]

Q2: Why is a high pH essential for the guanidination reaction?

The reaction requires the target amino group to be in a deprotonated, nucleophilic state to react with this compound.[4] The ε-amino group of lysine has a pKa value of about 10.6.[4] Therefore, a pH above this value is necessary to ensure a significant population of lysine side chains are deprotonated (-NH2) and thus reactive.[3][4]

Q3: What are the consequences of performing the reaction at a pH that is too low?

If the pH is below 9.0, the efficiency of the guanidination reaction drops significantly.[4] At lower pH values, the ε-amino group of lysine is predominantly in its protonated, non-nucleophilic form (-NH3+), which prevents the reaction with this compound from occurring.

Q4: Are there risks or side reactions associated with using a very high pH?

Yes, while a high pH is necessary, excessively alkaline conditions can lead to undesirable side reactions:

  • Reaction with α-amino groups: At high pH and high OMIU concentrations, the reagent can react with the N-terminal α-amino group of a peptide or the α-amino group of free lysine, resulting in double derivatization.[4][5]

  • Formation of lysinoalanine: Very high pH levels (e.g., pH 12.5) may promote the formation of the unnatural amino acid lysinoalanine, particularly at elevated temperatures.[1]

  • Racemization: Strongly alkaline conditions can potentially cause the racemization of amino acid residues into their D-forms.[1]

Q5: How does the this compound salt form (hemisulfate vs. freebase) affect the reaction?

The commonly used this compound hemisulfate salt can introduce salts that may interfere with downstream analysis, such as MALDI-TOF MS, and potentially reduce reproducibility.[3] Preparing a "freebase" version of this compound by removing the sulfate salts can lead to more complete and quantitative guanidination, better sensitivity, and streamlined sample preparation.[3] The freebase reagent is still used under the same optimal high-pH conditions, which are typically achieved by adding a base like ammonium hydroxide.[3]

Data Presentation

Table 1: Effect of pH on Guanidination of Crystalline L-Lysine

This table summarizes the recovery of unreacted lysine and homoarginine after a 3-day reaction with this compound at various pH values.

pH of OMIU SolutionOMIU to Lysine RatioHomoarginine Recovery (%)Unreacted Lysine Recovery (%)Non-Recovered Lysine (%)
8.610:1~25%~70%~5%
9.0 (pKa of α-amino)10:1~40%~55%~5%
9.810:1~65%~20%~15%
10.6 (pKa of ε-amino)10:1~75% ~5%~20%
11.010:1~70%<5%~25%

Data adapted from a study on crystalline L-Lysine, where "Non-Recovered Lysine" is considered to be primarily double-derivatized.[4]

Table 2: Optimal pH for Guanidination of Various Protein Sources

The optimal conditions for guanidination can differ significantly depending on the protein source.

Protein SourceOptimal pHReference
Milk Protein10.8[1]
Soy Protein Isolate10.3 - 10.8[1]
Soybean Meal11.5[1]
Cottonseed Protein12.5[2]
Maize Distillers Grains11.4[6]

Experimental Protocols

Protocol 1: Standard Guanidination with this compound Hemisulfate

This protocol is a general method for the guanidination of peptides for mass spectrometry analysis.

  • Reagent Preparation : Prepare a 1.0 M this compound solution. For example, dissolve 50 mg of this compound hemisulfate in 119.3 µL of water, 163.2 µL of acetonitrile, and 96.5 µL of 14.8 N ammonium hydroxide (NH₄OH).[3] This should result in a final pH of approximately 11.[3]

  • Sample Preparation : Ensure the dried peptide sample is ready for reaction.

  • Guanidination Reaction : Dissolve the dried peptides in 5 µL of the 1.0 M this compound solution.[3] Sonicate for 5 minutes to ensure complete dissolution.[3]

  • Incubation : Incubate the reaction mixture at 65°C for 20 minutes.[3]

  • Termination : Stop the reaction by drying the sample in a vacuum centrifuge.[3] The sample is now ready for reconstitution in a suitable buffer for MS analysis.

Protocol 2: High-Efficiency Guanidination with "Freebase" this compound

This protocol removes interfering sulfate salts prior to the reaction, which can improve results.[3]

  • Freebase OMIU Preparation :

    • Dissolve 50 mg of this compound hemisulfate in 51 µL of water.

    • Add 64 mg of barium hydroxide octahydrate. The molar ratio of barium hydroxide to sulfate should be 1:1.

    • Vortex for 10 minutes and centrifuge at 20,800 x g for 5 minutes at 4°C. Barium sulfate will precipitate.

    • Carefully collect the supernatant.

  • Working Solution Preparation :

    • To 100 µL of the freebase supernatant, add 25 µL of 14.8 N NH₄OH, 35 µL of acetonitrile, and 51 µL of water.

    • This prepares a 1.0 M this compound-freebase working solution in 50% acetonitrile with 1.75 N NH₄OH, at a final pH of 11.[3]

  • Guanidination Reaction :

    • Dissolve the dried peptide sample in 5 µL of the freebase working solution and sonicate for 5 minutes.[3]

    • Incubate at 65°C for 20 minutes.[3]

  • Termination : Dry the sample completely in a vacuum centrifuge to remove the volatile ammonium hydroxide and stop the reaction.[3] The resulting salt-free guanidinated peptides can be prepared for MS analysis.

Visualizations

Guanidination_Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions start Problem with Guanidination incomplete Incomplete or No Reaction (Low MS signal for +42 Da shift) start->incomplete low_yield Low Yield or Poor Reproducibility start->low_yield side_reaction Unexpected Mass Shifts (e.g., +84 Da) start->side_reaction cause_ph_low pH is too low (<10.5) incomplete->cause_ph_low cause_reagent Insufficient Reagent / Time incomplete->cause_reagent low_yield->cause_ph_low cause_salts Interfering Salts from This compound Hemisulfate low_yield->cause_salts cause_ph_high pH is too high / High Reagent Concentration side_reaction->cause_ph_high sol_verify_ph Verify reaction pH is >10.5, ideally pH 11 cause_ph_low->sol_verify_ph sol_optimize Increase reagent concentration or extend incubation time cause_reagent->sol_optimize sol_freebase Use 'Freebase' this compound to remove salts cause_salts->sol_freebase sol_reduce_ph Reduce pH slightly (e.g., to 10.8) or lower reagent ratio cause_ph_high->sol_reduce_ph

Caption: Troubleshooting workflow for common issues in guanidination experiments.

Guanidination_pH_Effect cluster_product Product Lys_protonated Lysine (Protonated) -CH₂-NH₃⁺ Lys_deprotonated Lysine (Deprotonated) -CH₂-NH₂ Lys_protonated->Lys_deprotonated High pH (>10.5) (Deprotonation) NoReaction No Reaction Lys_protonated->NoReaction Non-nucleophilic Lys_deprotonated->Lys_protonated Low pH (<9) (Protonation) Homoarginine Homoarginine Residue Lys_deprotonated->Homoarginine Nucleophilic Attack OMIU This compound

Caption: Effect of pH on the reactivity of lysine with this compound.

References

minimizing side reactions of O-Methylisourea with non-lysine residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions of O-Methylisourea (OMIU) with non-lysine residues during protein and peptide modification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound (OMIU) in protein chemistry?

This compound is primarily used for the guanidinylation of the ε-amino group of lysine residues in proteins and peptides. This reaction converts lysine into homoarginine, an analog of arginine.[1] This modification is often employed to:

  • Introduce a more basic group, potentially altering the protein's isoelectric point and interaction properties.

  • Facilitate protein analysis, such as in mass spectrometry-based proteomics, by introducing a positive charge at the C-terminus of tryptic peptides.

  • Study the role of specific lysine residues by modifying them and observing the functional consequences.

Q2: What are the most common side reactions observed with this compound?

The most significant and widely reported side reaction is the modification of the α-amino group of N-terminal amino acids.[1][2] This reaction competes with the desired modification of lysine's ε-amino group and can lead to a heterogeneous product mixture. Additionally, while less extensively characterized, there is evidence of OMIU reacting with the α-amino groups of various free amino acids.[2]

Q3: Can this compound react with the side chains of other amino acids besides lysine?

While the primary reactivity of OMIU is towards amino groups, the potential for side reactions with other nucleophilic amino acid side chains exists, particularly under non-optimal conditions.

  • Tyrosine: Evidence suggests that OMIU reacts with the α-amino group of tyrosine but not with its aromatic ring.

  • Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can be susceptible to modification, although specific studies on its reaction with OMIU are not extensively detailed in the provided results.

  • Serine and Threonine: The hydroxyl groups of serine and threonine are generally less reactive than amino groups, but the possibility of O-alkylation under certain conditions cannot be entirely ruled out.

  • Arginine, Glutamic Acid, and Aspartic Acid: The guanidinium group of arginine is generally unreactive towards OMIU. The carboxyl groups of glutamic and aspartic acid are not expected to react with the electrophilic OMIU.

Troubleshooting Guide

Issue 1: Low efficiency of lysine guanidinylation (incomplete conversion to homoarginine).

Possible Causes:

  • Suboptimal pH: The guanidinylation reaction is highly pH-dependent. The ε-amino group of lysine needs to be deprotonated to be nucleophilic.[2]

  • Inadequate OMIU concentration: An insufficient molar excess of OMIU over lysine residues can lead to incomplete reaction.[1]

  • Insufficient reaction time or temperature: The reaction may not have proceeded to completion.[3]

  • Protein-specific factors: The accessibility of lysine residues within the folded protein structure can affect their reactivity.[4]

Solutions:

  • Optimize Reaction pH: The optimal pH for selective guanidinylation of the ε-amino group of lysine is typically between 10.5 and 11.5.[5][6] It is crucial to perform a pH titration experiment for your specific protein to determine the optimal condition that maximizes lysine modification while minimizing side reactions.

  • Increase OMIU to Lysine Ratio: A higher molar excess of OMIU can drive the reaction towards completion. However, excessively high ratios can increase the likelihood of side reactions with α-amino groups.[1] A typical starting point is a 10-fold molar excess of OMIU per lysine residue.

  • Optimize Reaction Time and Temperature: Guanidinylation is often carried out at room temperature for several hours to days.[3] Increasing the temperature can accelerate the reaction but may also promote protein denaturation and increase side reactions. It is advisable to perform a time-course experiment to determine the optimal reaction time.

  • Use of Denaturants: For proteins where lysine residues are not fully accessible, performing the reaction under denaturing conditions (e.g., in the presence of urea or guanidinium chloride) can improve modification efficiency. However, this is only suitable if the native protein structure is not required for subsequent applications.

Experimental Protocols

Protocol 1: Optimized Guanidinylation of a Protein with this compound

This protocol provides a general framework for the guanidinylation of a protein sample, with an emphasis on minimizing side reactions.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM borate buffer)

  • This compound sulfate

  • Barium hydroxide octahydrate

  • 1 M NaOH and 1 M HCl for pH adjustment

  • Centrifuge

  • pH meter

  • Shaking incubator

Procedure:

  • Preparation of OMIU Solution:

    • Prepare a fresh 0.6 M OMIU solution by dissolving this compound sulfate in deionized water.

    • Add barium hydroxide octahydrate to precipitate the sulfate ions.

    • Centrifuge the solution to pellet the barium sulfate precipitate.

    • Carefully collect the supernatant containing the OMIU.

  • Reaction Setup:

    • Dissolve the protein sample in the chosen reaction buffer at a known concentration.

    • Adjust the pH of the protein solution to the desired value (start with pH 10.5-11.0) using 1 M NaOH.

    • Add the prepared OMIU solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess over total lysine residues).

  • Incubation:

    • Incubate the reaction mixture at room temperature with gentle agitation for a predetermined time (e.g., 24-72 hours).[3]

  • Quenching and Buffer Exchange:

    • Stop the reaction by lowering the pH to a neutral range (e.g., pH 7.0) with 1 M HCl.

    • Remove excess reagents by dialysis or buffer exchange into a suitable storage buffer.

  • Analysis:

    • Analyze the modified protein using techniques such as mass spectrometry to determine the extent of lysine guanidinylation and to assess the presence of any side products.

Data Presentation

Table 1: Effect of pH and OMIU:Lysine Ratio on Homoarginine Recovery

OMIU:Lysine RatiopHUnreacted Lysine (%)Homoarginine (%)Non-recovered Lysine (%)Reference
10:18.6---[2]
10:110.6-~75-[2]
1000:18.653--[2]
1000:19.0-61-[2]
1000:110.6LowLowHigh[2]

Note: "Non-recovered Lysine" is often attributed to the formation of double-derivatized lysine (modification at both α- and ε-amino groups). Dashes indicate data not explicitly provided in the search results.

Troubleshooting Scenarios & Solutions

Scenario 1: Mass spectrometry analysis reveals significant modification of the N-terminal amino acid.

  • Problem: The reaction conditions favor the modification of the more accessible α-amino group over the ε-amino groups of lysine.

  • Solution:

    • Decrease the pH: Lowering the pH towards 10.0 can increase the protonation of the α-amino group (pKa typically around 8.0-9.0), making it less nucleophilic, while still allowing for sufficient deprotonation of the ε-amino group of lysine (pKa around 10.5).

    • Reduce the OMIU:Lysine Ratio: A lower molar excess of OMIU can improve selectivity for the more nucleophilic ε-amino group of lysine.

    • N-terminal Protection: If feasible for the experimental design, temporarily protecting the N-terminus with a removable group prior to guanidinylation can provide complete selectivity.

Scenario 2: Evidence of modification on tyrosine or cysteine residues.

  • Problem: The reaction conditions are harsh enough to promote side reactions with other nucleophilic residues.

  • Solution:

    • Use of Scavengers:

      • For preventing tyrosine modification, the inclusion of a scavenger like phenol in the reaction mixture could potentially reduce unwanted reactions, although this is more commonly used during acid hydrolysis.[7]

      • For cysteine, maintaining a reducing environment by adding agents like dithiothreitol (DTT) or β-mercaptoethanol can help keep the sulfhydryl group in its reduced state and less susceptible to certain modifications.

    • Side-Chain Protection: Employing specific protecting groups for tyrosine (e.g., benzyl ether) or cysteine (e.g., acetamidomethyl) can prevent side reactions. This strategy is common in solid-phase peptide synthesis.

Scenario 3: Low overall protein recovery after the guanidinylation reaction.

  • Problem: The high pH required for the reaction may be causing protein precipitation or aggregation.

  • Solution:

    • Inclusion of Solubilizing Agents: Adding mild detergents or co-solvents might help maintain protein solubility at high pH.

    • Screening of Buffer Conditions: Experiment with different buffer systems (e.g., borate, carbonate) to find one that best stabilizes your protein at the required pH.

    • Reaction at Lower Temperature: Performing the reaction at 4°C, although it will require a longer incubation time, can sometimes reduce aggregation.[6]

Alternative Guanidinylation Reagents

For applications requiring very high specificity and minimal side reactions, consider using alternative guanidinylation reagents:

  • N,N′-Di-Boc-1H-pyrazole-1-carboxamidine: This reagent is known for its high efficiency in guanidinylating amines under mild conditions.[8] The Boc protecting groups can be subsequently removed with acid.

  • N,N′-diBoc-N′′-triflylguanidine (Goodman's Reagent): This is a highly reactive guanidinylating agent that can efficiently modify even less nucleophilic amines.[9][10]

Protocol 2: General Procedure for Guanidinylation using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine

Materials:

  • Amine-containing substrate (e.g., peptide)

  • N,N′-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., triethylamine or diisopropylethylamine)

Procedure:

  • Dissolve the amine-containing substrate in the anhydrous solvent.

  • Add a slight molar excess (e.g., 1.1 equivalents) of N,N′-Di-Boc-1H-pyrazole-1-carboxamidine.

  • Add a suitable base to catalyze the reaction.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Purify the Boc-protected guanidinylated product by chromatography.

  • Deprotect the Boc groups using an acid such as trifluoroacetic acid (TFA).

Visualizations

Guanidinylation_Workflow General Workflow for this compound Guanidinylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Sample Mix Mix Protein and OMIU Protein->Mix OMIU_Sol Prepare OMIU Solution OMIU_Sol->Mix Adjust_pH Adjust pH (10.5-11.5) Mix->Adjust_pH Incubate Incubate (RT, 24-72h) Adjust_pH->Incubate Quench Quench Reaction (lower pH) Incubate->Quench Purify Buffer Exchange /Dialysis Quench->Purify Analyze Analyze (e.g., Mass Spec) Purify->Analyze

Caption: General workflow for protein guanidinylation using this compound.

Troubleshooting_Logic Troubleshooting Logic for OMIU Side Reactions cluster_solutions_yield Solutions for Low Yield cluster_solutions_nterm Solutions for N-term Mod cluster_solutions_other Solutions for Other Side Rxns Start Problem with Guanidinylation Low_Yield Low Homoarginine Yield Start->Low_Yield N_Term_Mod N-terminal Modification Start->N_Term_Mod Other_Side_Rxn Other Side Reactions Start->Other_Side_Rxn Opt_pH Optimize pH (10.5-11.5) Low_Yield->Opt_pH Check Inc_Ratio Increase OMIU:Lys Ratio Low_Yield->Inc_Ratio Consider Inc_Time Increase Reaction Time Low_Yield->Inc_Time Consider Dec_pH Decrease pH (towards 10.0) N_Term_Mod->Dec_pH Try Dec_Ratio Decrease OMIU:Lys Ratio N_Term_Mod->Dec_Ratio Try N_Protect N-terminal Protection N_Term_Mod->N_Protect If possible Scavengers Use Scavengers (Phenol, DTT) Other_Side_Rxn->Scavengers Try Side_Protect Side-Chain Protection Other_Side_Rxn->Side_Protect If possible Alt_Reagent Use Alternative Reagent Other_Side_Rxn->Alt_Reagent Consider

Caption: Decision tree for troubleshooting common issues in this compound guanidinylation.

References

O-Methylisourea Reaction Optimization for Peptides: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing O-Methylisourea (OMIU) for the guanidinylation of peptides, this technical support center provides essential guidance on reaction optimization, troubleshooting, and frequently asked questions. Our aim is to facilitate efficient and successful peptide modification by addressing common challenges encountered during the experimental process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the guanidinylation of peptides using this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my guanidinylation reaction incomplete?

A1: Incomplete conversion of lysine to homoarginine is a common issue. Several factors can contribute to this problem:

  • Suboptimal pH: The guanidination reaction is highly pH-dependent. The ε-amino group of lysine needs to be deprotonated to react with this compound. The optimal pH is generally above 10.5.[1][2] If the pH is too low, the reaction rate will be significantly reduced.

  • Insufficient Reagent Concentration: An inadequate amount of this compound can lead to an incomplete reaction. The optimal OMIU to lysine ratio can vary depending on the specific peptide and reaction conditions.[1][3]

  • Short Reaction Time: While some protocols suggest rapid reaction times, particularly at elevated temperatures, insufficient incubation time can result in incomplete modification.[4]

  • Low Temperature: Lower temperatures will slow down the reaction rate, potentially requiring longer incubation times for complete conversion.

Solution:

  • Verify and adjust the pH of the reaction mixture to be within the optimal range (pH > 10.5).

  • Increase the molar excess of this compound.

  • Extend the reaction time or increase the reaction temperature. Refer to the optimized protocols for guidance.

  • Ensure proper mixing to facilitate the interaction between the peptide and the reagent.

Q2: I'm observing unexpected side reactions. What could be the cause?

A2: The primary side reaction of concern is the guanidinylation of the N-terminal α-amino group of the peptide.[1][4]

  • High pH and Excess Reagent: While a high pH is necessary for the lysine side chain reaction, excessively high pH and a large excess of this compound can promote the reaction at the N-terminus.[1][3] The N-terminal amino group of glycine residues is particularly susceptible to this modification.[4][5]

  • Reaction with Other Residues: Although less common, reactions with other amino acid side chains have been reported, especially under harsh conditions.[1]

Solution:

  • Carefully control the pH to the lower end of the optimal range that still allows for efficient lysine modification.

  • Optimize the this compound to lysine ratio to avoid a large excess of the reagent.

  • If N-terminal modification is a significant issue, consider protecting the N-terminus before the guanidinylation reaction, though this adds extra steps to the workflow.

Q3: My peptide sample is difficult to analyze by mass spectrometry after the reaction. What can I do?

A3: Salts from the guanidinylation reaction, such as this compound hemisulfate, can interfere with mass spectrometry analysis, particularly MALDI-TOF MS.[2][4]

Solution:

  • Desalting: It is crucial to desalt the peptide sample after the guanidinylation reaction and before mass spectrometry analysis.[4] This can be done using C18 spin columns or other suitable methods.

  • Use of this compound-freebase: An alternative approach is to use this compound-freebase, which is prepared by removing interfering salts before the reaction. This method can yield complete guanidinylation without the need for subsequent desalting.[2][6]

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the guanidinylation reaction?

A: The optimal temperature can vary depending on the desired reaction time. Some protocols utilize elevated temperatures (e.g., 65°C) to achieve complete conversion in a shorter time, such as 20-30 minutes.[2][5] Other protocols use lower temperatures (e.g., 4°C or room temperature) with longer incubation times (e.g., 1 hour to overnight).[7][8] Optimization for your specific peptide is recommended.

Q: How long should the guanidinylation reaction be carried out?

A: Reaction times can range from a few minutes to several days.[1][4] At higher temperatures (e.g., 65°C), complete conversion can be achieved in as little as 5-20 minutes.[2][4] At lower temperatures, longer incubation times are necessary. For example, at pH 10.6, a reaction time of 3 days has been reported for crystalline L-Lysine.[1]

Q: What is the recommended pH for the reaction?

A: A high pH is essential for the guanidinylation of lysine. The recommended pH is typically above 10.5 to ensure the deprotonation of the lysine ε-amino group.[2] Optimal pH values around 10.6 to 10.8 have been reported.[1][7]

Q: What is the ideal ratio of this compound to peptide?

A: The optimal this compound to lysine ratio can vary significantly. Ratios from 10:1 to 1000:1 have been investigated.[1][3] A higher excess of OMIU can drive the reaction to completion but may also increase the risk of side reactions. It is advisable to start with a moderate excess and optimize based on your results.

Q: Can this compound react with amino acids other than lysine?

A: The primary target for this compound is the ε-amino group of lysine. However, under certain conditions, particularly high pH and excess reagent, it can react with the α-amino group of the N-terminal amino acid, especially glycine.[1][4][5] Reactions with other amino acid side chains are generally not observed under standard guanidinylation conditions.

Data Presentation

Table 1: this compound Reaction Condition Parameters

ParameterRecommended RangeKey Considerations
pH 10.5 - 11.0Essential for deprotonation of lysine's ε-amino group.[1][2]
Temperature 4°C - 65°CHigher temperatures lead to faster reaction times.[2][8]
Reaction Time 5 minutes - 96 hoursInversely related to temperature.[4][7]
OMIU:Lysine Ratio 10:1 to 1000:1Higher ratios can improve completion but increase side reaction risk.[1][3]

Experimental Protocols

Protocol 1: Rapid Guanidinylation at Elevated Temperature

This protocol is adapted from procedures optimized for rapid and complete conversion.[2][5]

  • Sample Preparation: Dissolve the tryptic peptide sample in a suitable buffer.

  • pH Adjustment: Add a base reagent (e.g., 2.85 M NH4OH) to adjust the pH to approximately 10.5-11.0.

  • Reagent Addition: Add the this compound solution to the peptide sample.

  • Incubation: Incubate the reaction mixture at 65°C for 20-30 minutes.

  • Reaction Quenching: Stop the reaction by adding a stop solution (e.g., 10% TFA) to lower the pH.

  • Desalting: Desalt the sample using a C18 column before mass spectrometry analysis.

Protocol 2: Guanidinylation using this compound-freebase

This protocol avoids the introduction of interfering salts.[2][6]

  • Preparation of this compound-freebase:

    • React this compound hemisulfate salt with barium hydroxide (1:1 mol/mol).

    • The this compound-freebase will be in the aqueous phase, while the salts precipitate.

    • Carefully collect the aqueous supernatant containing the this compound-freebase.

  • Guanidinylation Reaction:

    • Dissolve the dried peptide sample in the prepared this compound-freebase solution.

    • Incubate at 65°C for 20 minutes.

    • Dry the solution via a vacuum centrifuge.

  • Analysis: The sample can be directly analyzed by mass spectrometry without a desalting step.

Mandatory Visualization

Guanidinylation_Workflow cluster_prep Sample Preparation cluster_reaction Guanidinylation Reaction cluster_cleanup Post-Reaction Cleanup cluster_analysis Analysis Peptide Peptide Sample Adjust_pH Adjust pH > 10.5 Peptide->Adjust_pH Add_OMIU Add this compound Adjust_pH->Add_OMIU Incubate Incubate (e.g., 65°C, 20 min) Add_OMIU->Incubate Stop_Rxn Stop Reaction (e.g., add TFA) Incubate->Stop_Rxn Desalt Desalt Sample (e.g., C18 column) Stop_Rxn->Desalt MS_Analysis Mass Spectrometry Analysis Desalt->MS_Analysis Troubleshooting_Logic Start Incomplete Reaction? Check_pH Is pH > 10.5? Start->Check_pH Check_Reagent Sufficient OMIU? Check_pH->Check_Reagent Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Time_Temp Optimize Time/Temp? Check_Reagent->Check_Time_Temp Yes Add_Reagent Increase OMIU Ratio Check_Reagent->Add_Reagent No Solution Reaction Complete Check_Time_Temp->Solution Yes Optimize Increase Time or Temp Check_Time_Temp->Optimize No Adjust_pH->Check_pH Add_Reagent->Check_Reagent Optimize->Check_Time_Temp

References

challenges in removing interfering salts after O-Methylisourea guanidination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with interfering salts after O-Methylisourea guanidination of proteins and peptides.

Introduction

Guanidination with this compound is a valuable technique for converting lysine residues to homoarginine, which can enhance protein identification in mass spectrometry and aid in studying protein structure and function. However, a common challenge is the presence of interfering salts, primarily from the use of this compound hemisulfate, which can suppress signals in downstream analyses like MALDI-TOF MS. This guide provides detailed protocols and troubleshooting advice for effectively removing these salts.

Frequently Asked Questions (FAQs)

Q1: What are the primary interfering salts in an this compound guanidination reaction?

A1: The most common interfering salt is sulfate, introduced when using this compound hemisulfate as the guanidinating reagent. The reaction is typically performed at a high pH, often adjusted with ammonium hydroxide or sodium hydroxide, which can also contribute to the salt content of the final mixture.

Q2: How do these salts interfere with my downstream analysis?

A2: Salts in the sample can significantly suppress the ionization of peptides and proteins in mass spectrometry, leading to reduced signal intensity and poor data quality.[1] In MALDI-TOF MS, high salt concentrations can lead to a noisy background and make it difficult to detect peptide ions.[1]

Q3: What are the common methods for removing these interfering salts?

A3: The most common post-guanidination desalting methods are dialysis, gel filtration (desalting columns), and trichloroacetic acid (TCA) precipitation. An alternative approach is to use this compound-freebase for the guanidination reaction, which removes the interfering sulfate salts before the reaction, often eliminating the need for subsequent desalting.[1][2]

Q4: Which desalting method is best for my application?

A4: The choice of method depends on factors such as your sample volume, protein/peptide size, downstream application, and desired recovery. The table below provides a comparison of the different methods.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low signal intensity in MALDI-TOF MS High salt concentration in the sample suppressing ionization.- Implement one of the desalting protocols outlined below (this compound-freebase, Dialysis, Gel Filtration, or TCA Precipitation).[1] - For conventional guanidination, desalting is often required to improve signal.[1]
Poor protein/peptide recovery after desalting - TCA Precipitation: Incomplete precipitation or difficulty resolubilizing the pellet. - Dialysis: Sample loss due to membrane leakage or non-specific binding. - Gel Filtration: Inappropriate column size for the sample volume, leading to dilution and loss.- TCA Precipitation: Ensure complete precipitation by optimizing TCA concentration and incubation time. Use a suitable buffer to resolubilize the pellet. - Dialysis: Use high-quality dialysis membranes with the correct molecular weight cutoff (MWCO) and ensure the tubing is securely clamped. - Gel Filtration: Choose a desalting column with a bed volume appropriate for your sample volume to minimize dilution.
Incomplete guanidination reaction Suboptimal reaction conditions (pH, temperature, reagent concentration).- Ensure the reaction pH is optimal (typically >10.5).[3] - Optimize the this compound to protein/peptide molar ratio. - Increase incubation time or temperature as needed.
Sample is too dilute after desalting This is a common issue with dialysis and gel filtration.- Concentrate the sample using centrifugal filter units with an appropriate MWCO. - For gel filtration, use a column with a bed volume that is matched to your sample volume to minimize dilution.

Comparison of Salt Removal Methods

The following table summarizes the key quantitative aspects of different salt removal methods.

Method Principle Typical Protein/Peptide Recovery Relative MALDI-TOF MS Signal Intensity Advantages Disadvantages
This compound-freebase Guanidination Pre-reaction removal of sulfate by precipitation with barium hydroxide.[1]High (avoids post-reaction cleanup steps where loss can occur).Equivalent to desalted conventional guanidination; >10-fold higher than non-desalted.[1][2]High throughput, reduces sample handling and potential for loss.[1][2]Requires an additional reagent preparation step.
Dialysis Diffusion of small salt molecules across a semi-permeable membrane.70-90% (can be lower due to handling and non-specific binding).High (with efficient salt removal).Gentle on proteins, suitable for large sample volumes.Time-consuming, can lead to sample dilution.
Gel Filtration (Desalting Columns) Size-exclusion chromatography to separate large molecules (proteins/peptides) from small molecules (salts).70-90% (dependent on column size and sample concentration).High (with efficient salt removal).Fast, can be performed in minutes.[4]Can lead to sample dilution, potential for protein loss on the column.[5]
TCA Precipitation Protein precipitation by trichloroacetic acid, with salts remaining in the supernatant.78-104% (can be variable and depends on the specific protocol and protein).[6]High (with efficient salt removal).Can concentrate dilute samples.Proteins are denatured, pellet can be difficult to resolubilize, potential for incomplete precipitation.[6]

Experimental Protocols

Protocol 1: this compound-freebase Guanidination

This protocol is adapted from a method that removes interfering salts before the guanidination reaction.[1]

Materials:

  • This compound hemisulfate

  • Barium hydroxide octahydrate

  • Deionized water

  • Acetonitrile

  • Ammonium hydroxide (14.8 N)

  • Tryptically digested protein/peptide sample

  • Microcentrifuge

Procedure:

  • Prepare this compound-freebase reagent:

    • Dissolve 50 mg of this compound hemisulfate in 51 µL of deionized water.

    • Add 64 mg of barium hydroxide octahydrate (ensure a 1:1 molar ratio of barium hydroxide to sulfate).

    • Mix by vortexing for 10 minutes.

    • Centrifuge at 20,800 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant containing the this compound-freebase.

  • Prepare the final guanidination solution:

    • To the collected supernatant, add acetonitrile and ammonium hydroxide to achieve a final concentration of approximately 1.0 M this compound-freebase, 50% acetonitrile, and 1.75 N NH4OH (final pH ~11).

  • Guanidination Reaction:

    • Dry your peptide sample in a microcentrifuge tube.

    • Add 5 µL of the final guanidination solution to the dried peptide sample.

    • Incubate at 65°C for 20-30 minutes.

    • Dry the sample using a vacuum centrifuge to remove the ammonium hydroxide.

  • Sample Preparation for MS Analysis:

    • Resuspend the dried, guanidinated peptides in a suitable solvent for your mass spectrometry analysis (e.g., 0.1% TFA in 50% acetonitrile for MALDI-TOF MS).

Protocol 2: Dialysis

Materials:

  • Guanidinated protein/peptide sample

  • Dialysis tubing with an appropriate molecular weight cutoff (MWCO) (e.g., 1 kDa for peptides, 10 kDa for larger proteins)

  • Dialysis clips

  • Dialysis buffer (e.g., 10 mM ammonium bicarbonate, pH 8.0)

  • Large beaker

  • Stir plate and stir bar

Procedure:

  • Prepare Dialysis Tubing:

    • Cut the desired length of dialysis tubing and hydrate it in deionized water, then in the dialysis buffer.

  • Sample Loading:

    • Securely close one end of the tubing with a dialysis clip.

    • Load the guanidinated sample into the tubing, leaving some space for potential volume increase.

    • Securely close the other end with a second clip.

  • Dialysis:

    • Place the sealed dialysis tubing in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).

    • Place the beaker on a stir plate and stir gently.

    • Dialyze for 2-4 hours or overnight.

  • Buffer Exchange:

    • Change the dialysis buffer at least two more times, allowing for at least 2 hours of dialysis for each change.

  • Sample Recovery:

    • Carefully remove the dialysis tubing from the buffer.

    • Open one end and transfer the desalted sample to a clean tube.

Protocol 3: Gel Filtration (Desalting Columns)

Materials:

  • Guanidinated protein/peptide sample

  • Commercially available desalting spin column (e.g., with a 7K MWCO for proteins)

  • Equilibration buffer (e.g., 10 mM ammonium bicarbonate, pH 8.0)

  • Collection tubes

  • Microcentrifuge

Procedure:

  • Column Preparation:

    • Remove the bottom closure of the spin column and place it in a collection tube.

    • Centrifuge according to the manufacturer's instructions to remove the storage buffer.

  • Column Equilibration:

    • Add the equilibration buffer to the column and centrifuge. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Sample Loading:

    • Place the equilibrated column in a new collection tube.

    • Carefully apply the guanidinated sample to the center of the resin bed.

  • Desalting:

    • Centrifuge the column according to the manufacturer's instructions. The desalted sample will be collected in the tube.

Protocol 4: TCA Precipitation

Materials:

  • Guanidinated protein sample

  • Trichloroacetic acid (TCA) solution (e.g., 100% w/v)

  • Ice-cold acetone

  • Microcentrifuge

  • Resuspension buffer (e.g., 1x SDS-PAGE loading buffer)

Procedure:

  • Precipitation:

    • To your protein sample, add ice-cold TCA to a final concentration of 10-20%.

    • Incubate on ice for 30 minutes.

  • Pelleting:

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully decant the supernatant, which contains the salts.

  • Washing:

    • Add a small volume of ice-cold acetone to the pellet to wash away residual TCA and salts.

    • Centrifuge again for 5 minutes.

    • Carefully remove the acetone. Repeat the wash step if necessary.

  • Drying and Resuspension:

    • Air-dry the pellet briefly to remove any remaining acetone.

    • Resuspend the protein pellet in a suitable buffer for your downstream application.

Visualizations

Guanidination_Workflow cluster_conventional Conventional Guanidination Protein_Sample Protein/Peptide Sample Guanidination Guanidination with This compound Hemisulfate Protein_Sample->Guanidination Desalting Post-Reaction Desalting (Dialysis, Gel Filtration, or TCA Precipitation) Guanidination->Desalting MS_Analysis1 Mass Spectrometry Analysis Desalting->MS_Analysis1

Conventional Guanidination Workflow

Freebase_Guanidination_Workflow cluster_freebase This compound-freebase Guanidination Reagent_Prep Prepare this compound-freebase (Removes Sulfate) Guanidination2 Guanidination with This compound-freebase Reagent_Prep->Guanidination2 Protein_Sample2 Protein/Peptide Sample Protein_Sample2->Guanidination2 MS_Analysis2 Mass Spectrometry Analysis Guanidination2->MS_Analysis2

This compound-freebase Guanidination Workflow

Desalting_Decision_Tree Start Need to remove salts after conventional guanidination? High_Throughput High Throughput Needed? Start->High_Throughput Sample_Volume Sample Volume? High_Throughput->Sample_Volume No Gel_Filtration Use Gel Filtration (Desalting Columns) High_Throughput->Gel_Filtration Yes Protein_Denaturation Is Protein Denaturation Acceptable? Sample_Volume->Protein_Denaturation Small to Medium Volume Dialysis Use Dialysis Sample_Volume->Dialysis Large Volume Protein_Denaturation->Gel_Filtration No TCA_Precipitation Use TCA Precipitation Protein_Denaturation->TCA_Precipitation Yes

Decision Tree for Post-Guanidination Desalting

References

preventing O-Methylisourea reaction with alpha-amino groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Methylisourea (OMIU) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving the guanidinylation of primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in biochemical research?

This compound is primarily used for the guanidinylation of primary amino groups. A common application is the conversion of lysine residues in proteins and peptides to homoarginine for various analytical and research purposes.[1][2]

Q2: Can this compound react with amino groups other than the ε-amino group of lysine?

Yes. While often used with the intention of selectively modifying lysine side chains, this compound can also react with the α-amino group of amino acids and the N-terminus of peptides.[1][3][4][5][6][7] This lack of complete specificity can lead to unintended side products and complications in analysis.[1][3][4][5][6][7]

Q3: What factors influence the reaction of this compound with α-amino groups?

Several factors significantly impact the extent of reaction with α-amino groups:

  • pH: The reaction is highly pH-dependent. The amino group must be deprotonated to react with OMIU.[1][3] Since the pKa of α-amino groups is lower than that of the ε-amino group of lysine, careful control of pH is crucial for selectivity.

  • This compound to Amino Acid Ratio: A large excess of this compound can drive the reaction towards modifying both α- and ε-amino groups, reducing selectivity.[1][3][8]

  • Reaction Time: Extended reaction times can lead to increased reaction with less reactive sites, including α-amino groups.[1]

  • Temperature: The temperature of the reaction can also affect the rate and selectivity of guanidinylation.[8]

Q4: How can I prevent the reaction of this compound with α-amino groups?

The most effective method to prevent the reaction at the α-amino group is to use a protecting group.[9][10][11] Protecting the α-amino group ensures that only the intended side-chain amino groups are available for guanidinylation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of desired guanidinylated product. 1. Suboptimal pH of the reaction mixture. 2. Insufficient reaction time or temperature. 3. Side reaction with the α-amino group.[3][4] 4. Degradation of this compound.1. Optimize the pH of the reaction. For selective guanidinylation of lysine, a pH around 10.5-11.0 is often used, but this should be optimized for each specific substrate.[8][12] 2. Increase reaction time or temperature, monitoring for the formation of side products. 3. Protect the α-amino group using a suitable protecting group (see Experimental Protocols). 4. Use freshly prepared this compound solution for each reaction.
Observation of unexpected side products (e.g., modification at the N-terminus). 1. The α-amino group is unprotected and reacting with this compound.[1][3][4][5][6][7] 2. The ratio of this compound to the substrate is too high, leading to reduced selectivity.[1][3][8] 3. The reaction pH is promoting the deprotonation and reaction of the α-amino group.[1][3]1. Introduce an orthogonal protecting group on the α-amino group prior to the guanidinylation step.[9][10][13] 2. Reduce the molar excess of this compound. 3. Carefully adjust and maintain the pH of the reaction to favor modification of the target amino group.
Inconsistent results between experiments. 1. Inconsistent pH of the this compound solution. 2. Variability in the quality or age of the this compound reagent. 3. Fluctuations in reaction temperature.[8]1. Prepare fresh buffer solutions and accurately measure the pH before each reaction. 2. Use high-purity this compound and store it under appropriate conditions. 3. Use a temperature-controlled reaction vessel (e.g., a water bath) to ensure a consistent temperature.

Data Presentation

The following tables summarize the impact of pH and the this compound (OMIU) to Lysine ratio on the guanidinylation reaction of free L-Lysine.

Table 1: Effect of pH on the Recovery of L-Lysine and Homoarginine (OMIU:Lysine Ratio = 10:1)

pHUnreacted Lysine (%)Homoarginine (%)Non-recovered Lysine (%)
8.6HighLowModerate
9.0ModerateModerateModerate
10.6LowHighLow
11.0LowHighLow

Data adapted from studies on the guanidination of crystalline L-Lysine.[1][3] "High," "Moderate," and "Low" are qualitative descriptors based on the referenced studies.

Table 2: Effect of OMIU to Lysine Ratio on Homoarginine Recovery at Optimal pH

OMIU:Lysine RatioHomoarginine Recovery (%)
10:1Sub-optimal
1000:1Higher, but still incomplete

Data adapted from studies showing that even at a high excess of OMIU, 100% conversion to homoarginine is not always achieved, and side reactions can occur.[1][3][5]

Experimental Protocols

Protocol 1: Selective Guanidinylation of a Lysine Side Chain in a Peptide with a Protected α-Amino Group

This protocol describes the guanidinylation of a peptide containing a lysine residue where the N-terminal α-amino group is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • Fmoc-protected peptide containing lysine

  • This compound hydrogen sulfate

  • Sodium hydroxide (NaOH) or other suitable base

  • Buffer solution (e.g., 0.1 M sodium phosphate, pH 10.5)

  • High-performance liquid chromatography (HPLC) system for reaction monitoring and purification

  • Mass spectrometer for product verification

Procedure:

  • Dissolve the Peptide: Dissolve the Fmoc-protected peptide in the chosen buffer solution to a final concentration of 1-5 mg/mL.

  • Prepare this compound Solution: Prepare a fresh solution of this compound in the same buffer. The concentration will depend on the desired molar excess (e.g., 100-fold molar excess relative to the peptide).

  • Adjust pH: Carefully adjust the pH of the this compound solution to the desired value (e.g., 10.5) using a solution of NaOH.

  • Initiate Reaction: Add the this compound solution to the peptide solution.

  • Incubate: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 24-72 hours).

  • Monitor Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Quench Reaction: Once the reaction is complete, quench it by lowering the pH to ~4-5 with a dilute acid (e.g., 0.1 M HCl).

  • Purify: Purify the desired guanidinylated peptide using preparative HPLC.

  • Verify Product: Confirm the identity and purity of the final product by mass spectrometry.

  • Deprotection: The Fmoc group can be removed under standard basic conditions (e.g., 20% piperidine in DMF) if the free N-terminus is required for subsequent steps.

Visualizations

experimental_workflow cluster_protection Step 1: α-Amino Group Protection cluster_guanidinylation Step 2: Guanidinylation cluster_deprotection Step 3: Deprotection (Optional) start Peptide with free α-amino group protect Introduce protecting group (e.g., Fmoc, Boc) start->protect protected_peptide α-Amino protected peptide protect->protected_peptide reaction React at optimal pH (e.g., 10.5-11.0) protected_peptide->reaction omiu This compound omiu->reaction guanidinylated_peptide Selectively guanidinylated peptide reaction->guanidinylated_peptide deprotect Remove protecting group guanidinylated_peptide->deprotect final_product Final guanidinylated peptide deprotect->final_product

Caption: Workflow for selective guanidinylation.

reaction_pathway cluster_unprotected Unprotected α-Amino Group cluster_protected Protected α-Amino Group substrate Peptide with Lysine unprotected_reaction This compound substrate->unprotected_reaction side_product α-Amino Guanidinylation (Side Product) unprotected_reaction->side_product Non-selective desired_product_unprotected ε-Amino Guanidinylation (Desired Product) unprotected_reaction->desired_product_unprotected Desired protected_substrate α-Amino Protected Peptide protected_reaction This compound protected_substrate->protected_reaction desired_product_protected ε-Amino Guanidinylation Only (Desired Product) protected_reaction->desired_product_protected Selective

References

Technical Support Center: O-Methylisourea Treatment for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to improving signal intensity in mass spectrometry following O-Methylisourea treatment for guanidination.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of treating protein digests with this compound before mass spectrometry analysis?

A1: this compound is used for a chemical modification process called guanidination. This process converts lysine residues on peptides into homoarginine residues. Peptides containing C-terminal arginine or homoarginine exhibit enhanced ionization efficiency in mass spectrometry, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) MS. This leads to a significant increase in signal intensity, often 5 to 15-fold, for lysine-containing peptides, which improves protein identification and sequence coverage.[1][2][3]

Q2: I am observing incomplete conversion of lysine to homoarginine. What are the potential causes and how can I improve the reaction efficiency?

A2: Incomplete guanidination can complicate mass spectra and hinder quantitative analysis.[1] Several factors can influence the reaction efficiency:

  • pH: The reaction is highly pH-dependent and requires alkaline conditions (pH > 10.5) to be effective.[1] Ensure your reaction buffer maintains a stable, high pH.

  • Reagent Concentration: A sufficiently high concentration of this compound is necessary for a complete and rapid reaction. Some protocols recommend using a concentrated this compound solution.[4]

  • Reaction Time and Temperature: While complete conversion can be achieved in as little as 5 minutes at elevated temperatures (e.g., 65°C), some protocols suggest longer incubation times, such as 24 hours at 4°C, for optimal results.[2][4] You may need to optimize the time and temperature for your specific sample.

  • Reagent Quality: Ensure your this compound reagent is of high quality and has not degraded.

Q3: After guanidination, I am seeing unexpected mass shifts in my spectra that do not correspond to the addition of a guanidino group. What could be the reason?

A3: this compound can sometimes react non-specifically with the α-amino group of N-terminal amino acids, in addition to the intended reaction with the ε-amino group of lysine.[4][5] This is more likely to occur if the α-amino group is not blocked.[4] This side reaction will result in an additional mass modification. To mitigate this, ensure that your experimental conditions favor the specific reaction at the lysine side chain.

Q4: My signal intensity is poor after guanidination, and I suspect salt interference. How can I address this?

A4: Salts from the guanidination reaction, especially when using this compound hemisulfate, can interfere with MALDI-TOF MS analysis.[4] Desalting your sample after the reaction is a crucial step. This can be done using C18 spin columns or other reversed-phase chromatography techniques.[1] Alternatively, you can prepare an this compound-freebase reagent to minimize the introduction of interfering salts from the start.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered when using this compound for signal enhancement in mass spectrometry.

Issue 1: Low Signal Intensity for Lysine-Containing Peptides
Potential Cause Troubleshooting Step
Incomplete Guanidination 1. Verify pH: Ensure the reaction pH is between 10.5 and 11.0. 2. Optimize Reagent Concentration: Increase the molar excess of this compound to your sample. 3. Adjust Incubation Time/Temperature: Try increasing the incubation time or temperature as per established protocols.
Salt Interference 1. Desalting: Incorporate a desalting step after the guanidination reaction using a C18 column or similar. 2. Use Freebase Reagent: Prepare and use this compound-freebase to avoid introducing excess salts.[1]
Sample Loss During Cleanup 1. Optimize Desalting Protocol: Ensure your desalting and elution buffers are appropriate for your peptides to minimize loss. 2. Use Low-Binding Consumables: Employ low-retention tubes and pipette tips throughout your sample preparation.
Issue 2: Complex and Uninterpretable Mass Spectra
Potential Cause Troubleshooting Step
Incomplete Reaction As described in "Issue 1," optimize the guanidination reaction conditions to drive it to completion. This will reduce the presence of both modified and unmodified peptides in the same spectrum.
Non-Specific Reactions 1. Review Protocol: Ensure your protein digestion and guanidination protocols are optimized to favor modification of the lysine ε-amino group. Blocking the N-terminus of peptides prior to guanidination can prevent side reactions at the α-amino group.[4] 2. Database Search Parameters: Adjust your search parameters to account for potential modifications on N-terminal residues.
Sample Contamination 1. Run Blanks: Analyze a blank sample to identify potential sources of contamination from solvents, reagents, or labware.[6] 2. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and suitable for mass spectrometry.

Experimental Protocols

Protocol 1: Preparation of this compound-Freebase Reagent

This protocol is adapted from methods designed to reduce salt interference.[1]

  • Dissolve 50 mg of this compound hemisulfate in 51 µL of water.

  • Add 64 mg of barium hydroxide octahydrate. The molar ratio of barium hydroxide to sulfate should be 1:1.

  • Mix the solution by pulse vortexing for 10 minutes.

  • Centrifuge at 20,800 x g for 5 minutes at 4°C.

  • Carefully collect the clear supernatant (approximately 40 µL), avoiding the pellet.

  • Add 112 µL of acetonitrile to the supernatant to achieve a final concentration of approximately 74% acetonitrile. This will precipitate any residual salts.

  • The resulting supernatant is the this compound-freebase solution.

Protocol 2: In-Solution Guanidination of Tryptic Peptides
  • Perform an in-solution tryptic digest of your protein sample according to your standard protocol.

  • Dry the resulting peptide mixture in a vacuum centrifuge.

  • To the dried peptides, add the following in order:

    • 10 µL of your peptide sample reconstituted in a suitable solvent.

    • 10 µL of Base Reagent (e.g., 2.85 M ammonium hydroxide).

    • 10 µL of this compound solution (either from a commercial kit or prepared as in Protocol 1).

  • Incubate the reaction mixture. Optimal conditions may vary, but a common starting point is 65°C for 30 minutes.[2]

  • Stop the reaction by adding an acid, for example, 30 µL of 10% Trifluoroacetic Acid (TFA).[2]

  • Proceed with desalting the sample using a C18 spin column or similar device.

  • Elute the desalted peptides and prepare them for mass spectrometry analysis.

Quantitative Data Summary

The following table summarizes the reported effects of guanidination on mass spectrometry signal and reaction efficiency under different conditions.

Parameter Observation Reference
Signal Intensity Enhancement 5 to 15-fold increase in detection for lysine-containing peptides.[1]
Effect of OMIU to Lysine Ratio on Homoarginine Recovery At a pH of 11.0 and an OMIU to Lysine ratio of 10:1, homoarginine recovery was 75%.[5]
Impact of pH on Homoarginine Recovery Increasing the pH from 8.6 to 11.0 increased homoarginine recovery from 13% to 75% (at a 10:1 OMIU to Lysine ratio).[5]

Visualizations

Chemical Reaction of Guanidination

Guanidination_Reaction cluster_reactants Reactants cluster_products Products Lysine Lysine Residue (on peptide) Homoarginine Homoarginine Residue (on peptide) Lysine->Homoarginine + this compound (High pH) OMIU This compound Methanol Methanol

Caption: The chemical conversion of a lysine residue to a homoarginine residue.

Experimental Workflow for Guanidination in Proteomics

Guanidination_Workflow ProteinSample Protein Sample ReductionAlkylation Reduction & Alkylation ProteinSample->ReductionAlkylation TrypticDigest Tryptic Digestion ReductionAlkylation->TrypticDigest Guanidination Guanidination with This compound TrypticDigest->Guanidination Desalting Desalting (e.g., C18) Guanidination->Desalting MS_Analysis Mass Spectrometry Analysis (MALDI or LC-MS) Desalting->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: A typical bottom-up proteomics workflow incorporating guanidination.

Troubleshooting Logic for Low Signal Intensity

Troubleshooting_Workflow Start Low Signal Intensity Observed CheckReaction Check Guanidination Reaction Efficiency Start->CheckReaction OptimizeReaction Optimize Reaction: - Check pH (>10.5) - Increase OMIU conc. - Adjust time/temp. CheckReaction->OptimizeReaction Incomplete CheckSalts Suspect Salt Interference? CheckReaction->CheckSalts Complete Reanalyze Re-analyze Sample OptimizeReaction->Reanalyze ImplementDesalting Implement/Optimize Desalting Step CheckSalts->ImplementDesalting Yes UseFreebase Use this compound Freebase Reagent CheckSalts->UseFreebase Alternative ImplementDesalting->Reanalyze UseFreebase->Reanalyze

Caption: A decision tree for troubleshooting low signal intensity after guanidination.

References

dealing with low recovery of homoarginine after O-Methylisourea reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low recovery of homoarginine following the O-Methylisourea (OMIU) reaction with lysine.

Troubleshooting Guide: Low Homoarginine Recovery

Low recovery of homoarginine is a frequently encountered issue in the guanidination of lysine. This guide provides a systematic approach to troubleshooting and optimizing your reaction.

1. Is the Reaction pH Optimal?

The pH of the reaction mixture is a critical factor for efficient guanidination. The amino group of lysine must be deprotonated to react with this compound.

  • Problem: The reaction pH is too low.

  • Solution: Ensure the reaction pH is within the optimal range. For the guanidination of free L-lysine, a pH of approximately 10.6 has been reported as optimal.[1][2] However, the optimal pH can vary for different protein sources, with ranges from 9.3 to 12.0 being reported.[3] It is recommended to perform small-scale pilot experiments to determine the optimal pH for your specific substrate.

2. Is the this compound to Lysine Ratio Correct?

The molar ratio of this compound to lysine can significantly impact the reaction's specificity and yield.

  • Problem: An excessively high OMIU to lysine ratio may lead to side reactions.

  • Solution: While a sufficient excess of OMIU is necessary to drive the reaction forward, a very high ratio (e.g., 1000:1) can promote the undesirable reaction with the α-amino group of lysine, leading to a double-derivatized product and reduced homoarginine yield.[1][2] Studies have shown that a lower ratio, such as 10:1, can result in a higher recovery of homoarginine (up to 75%).[1][2] Consider titrating the OMIU:lysine ratio to find the optimal balance for your experiment.

3. Has the Reaction Time Been Optimized?

The guanidination reaction is relatively slow and requires sufficient time for completion.[4]

  • Problem: The reaction time is insufficient.

  • Solution: For free L-lysine, a reaction time of 3 days has been shown to provide good yields under optimal pH and reagent ratio conditions.[2] For different protein sources, the optimal incubation time may vary. For example, in one study, the optimal incubation time for distillers dried grains with solubles (DDGS) was found to be 3.2 days.[5] It is advisable to perform a time-course experiment to determine the optimal reaction duration.

4. Are You Observing a Side Reaction?

A known side reaction in the guanidination of free lysine is the reaction of this compound with the α-amino group in addition to the desired reaction with the ε-amino group. This results in the formation of a double-derivatized lysine and consequently, a lower yield of homoarginine.[1][6][7][8]

  • Problem: Formation of double-derivativatized lysine.

  • Solution: This side reaction is a key reason why 100% recovery of homoarginine from free L-lysine is often not achieved.[1][2][6][9] Optimizing the pH and the OMIU to lysine ratio, as discussed above, are the primary strategies to minimize this side reaction. Mass spectrometry can be used to confirm the presence of the double-derivatized product.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is a realistic expected yield for the conversion of free L-lysine to homoarginine?

A1: It is important to have realistic expectations. Due to the side reaction with the α-amino group of lysine, achieving a 100% yield of homoarginine is unlikely.[1][2][6] Under optimized conditions (pH 10.6, OMIU to Lysine ratio of 10:1, 3-day reaction), a homoarginine recovery of around 75% has been reported as the maximal conversion.[2]

Q2: How does the guanidination of protein-bound lysine differ from that of free lysine?

A2: The optimal reaction conditions for guanidinating lysine residues within a protein can differ from those for free L-lysine.[3][5] The local environment of the lysine residue within the protein's three-dimensional structure can affect its reactivity. Therefore, it is crucial to optimize the reaction conditions, particularly the pH, for each specific protein.[3]

Q3: How can I prepare the this compound (OMIU) solution?

A3: A common method for preparing a 0.6 M OMIU solution involves using this compound sulfate salt and barium hydroxide. The barium hydroxide is used to precipitate the sulfate, leaving the this compound in solution.[1][4] For a detailed protocol, please refer to the Experimental Protocols section below.

Q4: What analytical methods are used to quantify homoarginine and unreacted lysine?

A4: The standard method for quantifying homoarginine and unreacted lysine is by amino acid analysis using ion-exchange chromatography with post-column ninhydrin derivatization, following acid hydrolysis of the reaction mixture.[1][2]

Q5: Can this compound react with other amino acids?

A5: While this compound is relatively specific for the ε-amino group of lysine, studies have shown that it can also react with the α-amino groups of other crystalline amino acids, especially at high OMIU to amino acid ratios.[1][2]

Data Summary

The following tables summarize key quantitative data from the literature to aid in experimental design and troubleshooting.

Table 1: Effect of pH and OMIU:Lysine Ratio on Homoarginine Recovery

OMIU:Lysine RatioReaction pHHomoarginine Recovery (%)Unreacted Lysine Recovery (%)Reference
10:110.675-[2]
1000:19.061-[1][2]
1000:18.6-53[1][2]

Table 2: Optimal Reaction Conditions for Different Substrates

SubstrateOptimal pHIncubation Time (days)OMIU Concentration (M)Reference
Crystalline L-Lysine10.63-[2]
Milk Protein10.840.5[3][9]
Sodium Caseinate11.060.6[9]
Gelatin10.760.6[9]
Soy Isolate Protein10.860.6[9]
DDGS11.43.20.6[5]
Pig Ileal Digesta11.43.70.6[5]

Experimental Protocols

Protocol 1: Preparation of 0.6 M this compound (OMIU) Solution

This protocol is adapted from published methods.[1][4]

  • Dissolve this compound hydrogen sulfate in deionized water.

  • In a separate container, prepare a saturated solution of barium hydroxide.

  • Slowly add the barium hydroxide solution to the this compound solution while stirring. Barium sulfate will precipitate.

  • Continue adding barium hydroxide until no further precipitation is observed.

  • Remove the barium sulfate precipitate by filtration or centrifugation.

  • The resulting supernatant is the this compound solution. The concentration can be confirmed if necessary, but is typically assumed based on the initial quantities.

Protocol 2: Guanidination of Crystalline L-Lysine

This protocol provides a starting point for optimizing the reaction.

  • Prepare a stock solution of L-lysine in deionized water.

  • Prepare the 0.6 M this compound solution as described in Protocol 1.

  • In a reaction vessel, combine the L-lysine solution and the this compound solution to achieve the desired molar ratio (e.g., 10:1 OMIU:Lysine).

  • Adjust the pH of the reaction mixture to the desired value (e.g., 10.6) using a suitable base (e.g., NaOH).

  • Incubate the reaction mixture at a constant temperature (e.g., 20°C) for the desired duration (e.g., 3 days) with continuous stirring.

  • After incubation, the reaction can be stopped by acidification (e.g., with HCl).

  • An aliquot of the reaction mixture can then be prepared for amino acid analysis to determine the concentrations of homoarginine and unreacted lysine.

Visualizations

O_Methylisourea_Reaction_Workflow cluster_prep Preparation cluster_reaction Guanidination Reaction cluster_analysis Analysis Lysine L-Lysine Solution Mix Combine Reagents (e.g., 10:1 OMIU:Lysine) Lysine->Mix OMIU_reagent This compound Solution (0.6M) OMIU_reagent->Mix Adjust_pH Adjust pH to 10.6 Mix->Adjust_pH Incubate Incubate (e.g., 3 days at 20°C) Adjust_pH->Incubate Stop_Rxn Stop Reaction (Acidification) Incubate->Stop_Rxn Analysis Amino Acid Analysis (Quantify Homoarginine & Unreacted Lysine) Stop_Rxn->Analysis

Caption: Workflow for the this compound guanidination of lysine.

Troubleshooting_Low_Recovery Start Low Homoarginine Recovery Check_pH Is pH optimal? (e.g., ~10.6 for free Lys) Start->Check_pH Check_Ratio Is OMIU:Lysine ratio optimal? (e.g., ~10:1) Check_pH->Check_Ratio Yes Solution_pH Adjust pH and re-run Check_pH->Solution_pH No Check_Time Is reaction time sufficient? (e.g., 3 days) Check_Ratio->Check_Time Yes Solution_Ratio Adjust ratio and re-run Check_Ratio->Solution_Ratio No Consider_Side_Reaction Consider α-amino reaction (double derivatization) Check_Time->Consider_Side_Reaction Yes Solution_Time Increase reaction time Check_Time->Solution_Time No End Optimized Recovery Consider_Side_Reaction->End Solution_pH->End Solution_Ratio->End Solution_Time->End

Caption: Troubleshooting decision tree for low homoarginine recovery.

References

Technical Support Center: Guanidination of Low-Abundance Proteins with O-Methylisourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals employing guanidination of low-abundance proteins with O-Methylisourea.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of guanidinating proteins with this compound?

Guanidination with this compound is a chemical modification technique primarily used in proteomics to convert lysine residues into homoarginine, an analog of arginine.[1] This conversion is beneficial for mass spectrometry (MS) analysis for several reasons:

  • Enhanced Ionization Efficiency: Peptides ending in arginine have a higher gas-phase basicity than those ending in lysine. This "arginine effect" leads to preferential ionization and more efficient detection in MALDI-TOF MS.[2][3]

  • Improved Detection of Low-Abundance Proteins: By increasing the signal intensity of lysine-containing peptides, guanidination can enhance the detection of low-abundance proteins that might otherwise be missed.[1][4] Guanidination can increase the detection of these peptides by 5 to 15-fold.[1][5]

  • Simplified Spectra: The conversion of lysine to homoarginine reduces the heterogeneity of peptide ionization, leading to spectra that can be easier to interpret.

Q2: My guanidination reaction is incomplete. What are the possible causes and solutions?

Incomplete derivatization can complicate mass spectra and interfere with quantitative analysis.[1] Several factors can contribute to this issue:

  • Suboptimal pH: The guanidination reaction is highly dependent on an alkaline pH (typically > 10.5) to ensure the ε-amino group of lysine is deprotonated and available for reaction.[1][6] Ensure your reaction buffer has the correct pH.

  • Insufficient Reagent Concentration: The molar ratio of this compound to lysine residues is critical. For complex protein mixtures or low-abundance proteins, a higher excess of the reagent may be necessary to drive the reaction to completion.[6]

  • Inadequate Reaction Time or Temperature: While some protocols suggest reaction times as short as 5-20 minutes at elevated temperatures (e.g., 65°C), others may require longer incubation periods (hours to days) at room temperature, depending on the sample complexity and reagent formulation.[1][5][7] Optimization of both time and temperature may be required.

  • Interfering Substances: Salts from buffers or sample preparation can interfere with the reaction and subsequent MS analysis.[1][5] Consider desalting the sample before or after guanidination.

Q3: I am observing unexpected mass shifts in my mass spectrometry data after guanidination. What could be the cause?

Unexpected mass shifts can arise from side reactions. Here are some common possibilities:

  • Reaction with N-terminal α-amino groups: this compound is not entirely specific for the ε-amino group of lysine and can also react with the α-amino group of N-terminal amino acids, particularly glycine.[2][5] This will result in a mass increase of 42.0218 Da on the N-terminus of the peptide.[2]

  • Double Derivatization of Lysine: If a lysine residue has a free α-amino group (i.e., it is at the N-terminus of a peptide), this compound can react with both the α- and ε-amino groups, leading to a "double derivatized" product.[6][8]

  • +57 Da Side Product: An unexpected side modification of +57 Da has been reported, potentially due to the addition of C2H3NO, especially when using sodium-based buffers.[9]

Q4: Should I use this compound hemisulfate or this compound-freebase?

Both forms of the reagent can be used, but they have different implications for your workflow:

  • This compound hemisulfate: This is the salt form and is commercially available. However, its use often necessitates a desalting step after the reaction to remove interfering sulfate salts before MS analysis.[1]

  • This compound-freebase: This reagent can be prepared in the lab from the hemisulfate salt. A key advantage is that it allows for guanidination without the need for a subsequent desalting step, as interfering salts are removed during the freebase preparation.[1][4] This can be particularly beneficial for high-throughput proteomics.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Guanidination Efficiency Suboptimal pH; Insufficient reagent concentration; Inadequate reaction time/temperature.Verify buffer pH is > 10.5. Increase the molar excess of this compound. Optimize incubation time and temperature (e.g., 65°C for 20-30 min or longer at room temperature).
Poor MS Signal/Inconsistent Results Interference from salts (e.g., from this compound hemisulfate).Desalt the sample after guanidination using C18 tips or similar. Alternatively, prepare and use this compound-freebase.[1]
Unexpected Mass Adducts (+42 Da at N-terminus) Reaction with N-terminal α-amino groups.This is a known, albeit less frequent, side reaction. The provided protocols aim to minimize this. If problematic, consider alternative derivatization strategies for N-terminal proteomics.
Unexpected Mass Adducts (+57 Da) Potential side reaction, possibly influenced by buffer composition.Consider switching from a sodium-based buffer to an ammonium-based buffer system.[9]
Reduced Trypsin Cleavage Efficiency Trypsin has lower cleavage efficiency at homoarginine residues compared to arginine.[1]Be aware that this may result in longer peptides, which can be more challenging to analyze. Adjust MS acquisition parameters accordingly.

Experimental Protocols

Protocol 1: Guanidination using this compound Hemisulfate

This protocol is adapted from standard procedures and is suitable for general use.

  • Sample Preparation: Ensure your protein sample is reduced, alkylated, and tryptically digested. The sample should be in a buffer compatible with tryptic digestion, such as 10-50 mM ammonium bicarbonate.[2]

  • Reagent Preparation:

    • Guanidination Reagent: Dissolve this compound hemisulfate in deionized water to a desired concentration (e.g., 1.0 M).[1]

    • Base Reagent: Prepare a solution of 2.85 M ammonium hydroxide.[2]

  • Guanidination Reaction:

    • To 10 µL of your peptide sample, add 10 µL of the Base Reagent and mix well.[2]

    • Add 10 µL of the Guanidination Reagent and vortex to mix.[2]

    • Incubate the reaction mixture for 30 minutes at 65°C.[2]

  • Stopping the Reaction: Add a stop solution, such as 10% trifluoroacetic acid (TFA), to acidify the sample (pH < 3).[2]

  • Desalting: Desalt the sample using a C18 ZipTip or similar desalting column prior to MS analysis.[1]

Protocol 2: Preparation and Use of this compound-Freebase

This protocol allows for guanidination without a final desalting step.

  • Preparation of this compound-Freebase:

    • Dissolve 50 mg of this compound hemisulfate in 51 µL of water.[1]

    • Add 64 mg of barium hydroxide octahydrate. The molar ratio of barium hydroxide to sulfate should be 1:1.[1]

    • Pulse vortex the mixture for 10 minutes and then centrifuge at 20,800 x g for 5 minutes at 4°C.[1]

    • Carefully collect the supernatant, avoiding the barium sulfate pellet.[1]

    • Add acetonitrile to the supernatant to a final concentration of ~74% to precipitate any residual salts.[1]

  • Guanidination Reaction:

    • Dry your peptide sample in a vacuum centrifuge.

    • Redissolve the dried peptides in the this compound-freebase solution.[1]

    • Incubate at 65°C for 20 minutes.[1]

    • Dry the sample again to remove the volatile ammonium hydroxide.[1]

  • Sample Reconstitution: Reconstitute the dried, guanidinated peptides in a solution suitable for MS analysis (e.g., 0.1% TFA, 50% acetonitrile).[1]

Visualizations

Caption: Chemical conversion of a lysine residue to a homoarginine residue.

Guanidination_Workflow Start Protein Sample (Low Abundance) Reduction_Alkylation Reduction & Alkylation Start->Reduction_Alkylation Tryptic_Digestion Tryptic Digestion Reduction_Alkylation->Tryptic_Digestion Guanidination Guanidination with this compound Tryptic_Digestion->Guanidination Desalting Desalting (e.g., C18) Guanidination->Desalting MS_Analysis MALDI-TOF MS Analysis Desalting->MS_Analysis Data_Analysis Data Analysis & Protein ID MS_Analysis->Data_Analysis

Caption: Standard experimental workflow for protein guanidination.

References

Validation & Comparative

Confirming Complete Conversion of Lysine to Homoarginine by O-Methylisourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete and specific conversion of lysine residues to homoarginine via guanidination with O-Methylisourea is critical for accurate protein and peptide analysis. This guide provides a comparative overview of analytical methods to verify this conversion, supported by experimental data and detailed protocols.

The guanidination of the ε-amino group of lysine to form homoarginine is a widely used chemical modification in proteomics and nutritional sciences.[1][2] This conversion is advantageous for several applications, including the determination of reactive lysine in food and feedstuffs and for enhancing peptide fragmentation in mass spectrometry.[1][3] However, a significant challenge lies in achieving and subsequently confirming the complete conversion of lysine to homoarginine, as the reaction conditions can be variable and incomplete reactions can lead to inaccurate quantification and interpretation.[1][2]

A primary complication is the potential for this compound to react with the α-amino group of lysine, resulting in a double-derivatized product and, consequently, an underestimation of the intended homoarginine conversion.[4][5][6][7] Therefore, robust analytical methods are essential to not only quantify the resulting homoarginine but also to detect any remaining unreacted lysine.

Comparison of Analytical Methods for Confirmation

Several analytical techniques can be employed to confirm the conversion of lysine to homoarginine. The choice of method often depends on the required sensitivity, specificity, and the available instrumentation. The following table summarizes the key performance metrics of the most common approaches.

Analytical MethodPrincipleLimit of Detection (LOD)Linearity RangePrecision (%RSD)Key AdvantagesKey Disadvantages
HPLC with Pre-column Derivatization Separation of amino acids derivatized with a fluorescent tag (e.g., o-phthalaldehyde) followed by fluorescence detection.188 fmol[8]1.0 - 80 pmol[8]0.52 - 1.16%[8]High sensitivity, good precision, and widely available instrumentation.Derivatization step can introduce variability; potential for co-elution with other amino acids.
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection and quantification using multiple reaction monitoring (MRM).Not explicitly stated, but generally high sensitivity.Not explicitly stated, but generally wide linear range.Not explicitly stated, but generally high precision.High specificity and sensitivity; can simultaneously quantify lysine, homoarginine, and side-products; no derivatization required.[9][10]Requires more expensive and specialized equipment; potential for matrix effects.
ELISA Immunoassay using antibodies specific for homoarginine.Not explicitly stated, but generally sensitive.Not explicitly stated.Not explicitly stated.High throughput and suitable for large sample numbers.Cross-reactivity can be an issue; may not distinguish between free and protein-bound homoarginine. Plasma concentrations obtained by ELISA are on average 29% lower than those by LC-MS/MS.[11]
Ninhydrin Assay Colorimetric assay based on the reaction of ninhydrin with primary amines.Not explicitly stated.Linear response from 0.0625 to 0.5 mg for lysine.[12][13]Not explicitly stated.Simple, inexpensive, and can be performed in a high-throughput format.[14]Not specific for homoarginine; reacts with all primary amines, including unreacted lysine.[15] Ferric ion can be used to inhibit the reaction with other amino acids to improve specificity for lysine.[12][13]

Experimental Protocols

Guanidination of Lysine to Homoarginine

The efficiency of the guanidination reaction is highly dependent on the reaction conditions. Optimal conditions can vary depending on the specific protein or sample matrix.[1][2]

Materials:

  • This compound hydrogen sulfate

  • Sodium hydroxide (NaOH)

  • Protein or peptide sample containing lysine

  • pH meter

Procedure:

  • Prepare the this compound solution: Dissolve this compound hydrogen sulfate in water to a final concentration of 0.5 M.

  • Adjust the pH: Carefully adjust the pH of the this compound solution to 10.5-11.0 with NaOH. The reaction is pH-dependent, with optimal conversion occurring at a pH where the ε-amino group of lysine is deprotonated.[4][5]

  • Reaction Incubation: Mix the protein/peptide sample with the this compound solution. The ratio of this compound to lysine is critical; a 10:1 molar excess is a common starting point, though this may need optimization.[4][5] Incubate the reaction mixture at room temperature for 3 to 4 days.[16]

  • Reaction Quenching: Stop the reaction by lowering the pH with an acid (e.g., HCl).

  • Sample Preparation for Analysis: Prepare the sample for the chosen analytical method (e.g., acid hydrolysis for amino acid analysis).

Quantification by HPLC with Pre-column Derivatization (OPA)

This method is suitable for the sensitive quantification of both homoarginine and any remaining lysine.

Materials:

  • o-phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Sample Hydrolysis: Hydrolyze the guanidinated protein/peptide sample to release individual amino acids.

  • Derivatization: Mix the sample with the OPA/NAC derivatizing reagent.

  • HPLC Analysis: Inject the derivatized sample onto the HPLC system.

    • Column: Reversed-phase C18

    • Mobile Phase: A gradient of an appropriate buffer system.

    • Detection: Fluorescence detection with excitation at 340 nm and emission at 450 nm.[8]

    • Quantification: Determine the concentrations of homoarginine and lysine by comparing their peak areas to those of known standards. The retention time for the hArg-OPA-NAC derivative is approximately 10.03 minutes.[8]

Confirmation by LC-MS/MS

LC-MS/MS provides the highest level of specificity for confirming the conversion and identifying potential side products.

Materials:

  • LC-MS/MS system

  • Appropriate LC column (e.g., silica-based)

Procedure:

  • Sample Preparation: Hydrolyze the guanidinated protein/peptide sample.

  • LC Separation: Inject the hydrolyzed sample onto the LC system.

    • Column: Supelcosil™ LC-Si (3.3 cm × 4.6 mm i.d., 3 μm particle size) is one option.[9][10]

    • Mobile Phase: Isocratic elution with a suitable mobile phase, such as a mixture of 0.1% formic acid in water and 100 mM ammonium formate.[9][10]

  • MS/MS Detection: Analyze the eluent using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Homoarginine: 189.2 → 144[9][10]

      • Lysine: 147.1 → 84.1 (example transition)

    • Quantification: Quantify homoarginine and lysine based on the peak areas of their specific MRM transitions, using stable isotope-labeled internal standards for absolute quantification if necessary.

Visualizing the Workflow and Chemical Reactions

Guanidination_Workflow cluster_reaction Guanidination Reaction cluster_analysis Confirmation of Conversion Lysine Lysine-containing Peptide/Protein Reaction Guanidination (pH 10.5-11.0) Lysine->Reaction OMU This compound OMU->Reaction Hydrolysis Acid Hydrolysis Reaction->Hydrolysis Guanidinated Product Analysis Analytical Method Hydrolysis->Analysis HPLC HPLC-FLD Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Data Data Analysis: Quantify Homoarginine & Residual Lysine HPLC->Data LCMS->Data

Caption: Experimental workflow for the guanidination of lysine and subsequent confirmation of conversion.

Chemical_Reaction cluster_main Desired Reaction cluster_side Potential Side Reaction Lysine Lysine (ε-NH2) OMU_main + this compound Lysine->OMU_main Homoarginine Homoarginine OMU_main->Homoarginine pH 10.5-11.0 Lysine_alpha Lysine (α-NH2) OMU_side + this compound Lysine_alpha->OMU_side Double_Deriv Double-derivatized Lysine OMU_side->Double_Deriv

References

Validating O-Methylisourea Specificity: A Comparative Guide to Lysine Modification Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein modifications is fundamental to advancing our understanding of cellular processes and developing targeted therapeutics. O-Methylisourea (OMIU) has been a widely utilized reagent for the chemical modification of lysine residues, primarily to enhance their detection in mass spectrometry-based proteomics. However, questions regarding its specificity necessitate a thorough evaluation and comparison with alternative methods. This guide provides an objective comparison of OMIU's performance against other lysine-modifying reagents, supported by experimental data from mass spectrometry analysis, detailed experimental protocols, and visual workflows to inform the selection of the most appropriate technique for your research.

The Specificity of this compound in Question

This compound is employed in a process known as guanidination, which converts the primary amine of a lysine side chain into a homoarginine residue. This conversion is advantageous in mass spectrometry as it can improve the ionization efficiency and signal intensity of lysine-containing peptides.[1] While often considered specific to the ε-amino group of lysine, studies have demonstrated that OMIU is not entirely selective.

Mass spectrometry analysis has confirmed that OMIU can also react with the α-amino group of lysine, leading to double-derivatized lysine residues.[2] This lack of complete specificity can complicate data interpretation and potentially lead to inaccurate quantification of reactive lysine. The efficiency of this off-target reaction is influenced by experimental conditions such as pH, the molar ratio of OMIU to lysine, and the reaction time.[2]

A Comparative Analysis of Lysine Modification Reagents

To provide a clear comparison, this section details the performance of OMIU alongside common alternatives. The quantitative data on their specificity and off-target reactions, as determined by mass spectrometry, are summarized in the tables below.

On-Target and Off-Target Reactivity Profile
ReagentPrimary TargetKnown Off-Targets (Amino Acids)Reported Lysine SelectivityReference
This compound (OMIU) ε-amino group of Lysineα-amino group of LysineVariable, condition-dependent[2]
N-Hydroxysuccinimide (NHS) Esters Primary amines (Lysine, N-terminus)Serine, Threonine, Tyrosine~78% (for STP ester probe)[3]
Reductive Dimethylation Primary and secondary amines-High specificity for amines[4]
Pyridinium Esters Primary amines (Lysine, N-terminus)Cysteine (minor)~70%[5]
Key Performance Characteristics
ReagentKey AdvantagesKey Disadvantages
This compound (OMIU) Enhances MS signal of lysine peptides.[1]Off-target reaction with α-amino groups.[2]
N-Hydroxysuccinimide (NHS) Esters Widely used, commercially available.Can react with hydroxyl-containing amino acids.[3]
Reductive Dimethylation High specificity for amines, simple procedure.[2]Can alter protein charge.
Pyridinium Esters High reactivity and good lysine selectivity.[5]Potential for side reactions with cysteine.

Experimental Protocols

Detailed methodologies for validating the specificity of lysine-modifying reagents are crucial for reproducible research. Below are representative protocols for OMIU and a common alternative, NHS esters.

Mass Spectrometry Analysis of this compound Specificity

This protocol outlines the steps to assess the on-target and off-target reactivity of OMIU with a model peptide or protein.

1. Sample Preparation:

  • Dissolve the model peptide/protein in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.5).

  • Prepare a stock solution of this compound hemisulfate salt in the same buffer.

2. Guanidination Reaction:

  • Add OMIU solution to the peptide/protein solution at a defined molar ratio (e.g., 10:1, 100:1 OMIU:lysine).

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 24 hours).

3. Quenching and Desalting:

  • Stop the reaction by adding a quenching agent (e.g., hydroxylamine).

  • Desalt the sample using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and salts.

4. Enzymatic Digestion (for proteins):

  • If a protein was used, perform in-solution digestion with a protease (e.g., trypsin) according to standard protocols.

5. LC-MS/MS Analysis:

  • Analyze the desalted peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode.

6. Data Analysis:

  • Search the acquired MS/MS data against the sequence of the model peptide/protein using a database search engine (e.g., Mascot, Sequest).

  • Include variable modifications for both guanidination of lysine (+42.022 Da) and potential double guanidination of lysine (+84.044 Da) to identify on- and off-target products.

  • Manually inspect the MS/MS spectra to confirm the site of modification.

Mass Spectrometry Analysis of NHS Ester Specificity

This protocol describes the procedure to evaluate the specificity of an NHS ester for lysine modification.

1. Sample Preparation:

  • Dissolve the model peptide/protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Prepare a fresh stock solution of the NHS ester in a water-miscible organic solvent (e.g., DMSO).

2. Labeling Reaction:

  • Add the NHS ester solution to the peptide/protein solution at a specific molar excess.

  • Incubate the reaction at room temperature for a defined period (e.g., 1 hour).

3. Quenching and Desalting:

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine).

  • Desalt the sample using a C18 SPE cartridge.

4. Enzymatic Digestion (for proteins):

  • Perform enzymatic digestion of the protein sample.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture by LC-MS/MS.

6. Data Analysis:

  • Search the MS/MS data against the protein sequence database.

  • Include variable modifications corresponding to the mass of the NHS ester label on lysine, serine, threonine, and tyrosine residues to identify both on-target and potential off-target modifications.

  • Validate the identified modification sites by manual inspection of the MS/MS spectra.

Visualizing the Workflow

To provide a clear overview of the experimental process for validating chemical probe specificity, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction & Quenching cluster_processing Sample Processing cluster_analysis Analysis Protein Protein/Peptide Sample Reaction Chemical Modification Protein->Reaction Reagent Chemical Probe (e.g., OMIU, NHS Ester) Reagent->Reaction Quench Reaction Quenching Reaction->Quench Desalt Desalting (SPE) Quench->Desalt Digest Enzymatic Digestion (for proteins) Desalt->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (On/Off-Target Identification) LCMS->Data

Caption: General workflow for mass spectrometry-based validation of chemical probe specificity.

data_analysis_logic cluster_data Data Acquisition cluster_search Database Search cluster_validation Validation & Quantification MS_Data Raw MS/MS Data DB_Search Database Search Engine (e.g., Mascot, Sequest) MS_Data->DB_Search PSM Peptide-Spectrum Matches (PSMs) DB_Search->PSM Sequence_DB Protein Sequence Database Sequence_DB->DB_Search Modifications Variable Modifications (On- and Off-Target) Modifications->DB_Search Manual_Validation Manual Spectral Inspection PSM->Manual_Validation Quantification Quantitative Analysis (Specificity Assessment) Manual_Validation->Quantification

Caption: Logical flow for the analysis of mass spectrometry data to determine probe specificity.

Conclusion

The validation of chemical probe specificity is paramount for the accurate interpretation of proteomic data. While this compound can be a useful tool for enhancing the mass spectrometric detection of lysine-containing peptides, its known off-target reactivity with α-amino groups necessitates careful consideration and, in many cases, the use of more specific alternative reagents. This guide provides a framework for comparing OMIU with other lysine modification agents, offering researchers the data and protocols needed to make informed decisions for their specific experimental goals. The choice of reagent should be guided by the required level of specificity and the potential for off-target reactions to interfere with the biological question being addressed.

References

comparing O-Methylisourea hemisulfate and O-Methylisourea freebase for proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical modification of proteins is a critical tool for in-depth proteomic analysis. Guanidination, the conversion of lysine's primary amine to a more basic homoarginine, is a widely used technique to enhance mass spectrometry signals and improve protein sequence coverage. O-Methylisourea is the reagent of choice for this modification, available as a hemisulfate salt or in its freebase form. This guide provides an objective comparison of these two forms to inform the selection of the most suitable reagent for your proteomics workflow.

The Role of Guanidination in Proteomics

Guanidination of lysine residues offers several advantages in mass spectrometry-based proteomics. The conversion to homoarginine, an analog of arginine, increases the basicity of the modified residue. This leads to improved ionization efficiency and, consequently, a stronger signal in mass spectrometry, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis.[1] This enhanced detection of lysine-containing peptides can lead to greater protein sequence coverage and more confident protein identifications.[1][2]

Performance Comparison: this compound Hemisulfate vs. Freebase

The choice between the hemisulfate salt and the freebase of this compound can significantly impact the experimental workflow and the quality of the results. The primary distinction lies in the presence of sulfate ions in the hemisulfate salt, which can interfere with mass spectrometry analysis and often necessitates a desalting step.

Data Presentation
FeatureThis compound HemisulfateThis compound Freebase
Workflow Requirement Often requires a desalting step post-reaction to remove interfering salts before MS analysis.Does not require a desalting step, as interfering salts are removed during reagent preparation.[2][3]
MS Signal Intensity Can have reduced ion intensity and a noisy background if desalting is not performed.[2]Peptide signals can be over 10-fold higher compared to the conventional reagent without desalting.[3]
Peptide Detection Without desalting, significantly fewer peptides may be detected.For BSA tryptic peptides, over 6 times more peptides were observed compared to the conventional reagent without desalting.[3]
Optimal Reaction pH Alkaline, typically pH 10.5-11.3.[2][4]Alkaline, typically around pH 11.[2]
Solubility Soluble in water (100 mg/mL).Prepared in an aqueous/organic solution for immediate use.[2]
Preparation Time Reagent is used directly.The freebase form is prepared from the hemisulfate salt, which takes approximately 30 minutes.[2][3]

Experimental Protocols

Detailed methodologies for guanidination using both forms of this compound are provided below. These protocols are based on established methods and should be optimized for specific experimental conditions.

Protocol 1: Conventional Guanidination with this compound Hemisulfate

This protocol is a standard method for the guanidination of tryptic peptides.

  • Reagent Preparation : Prepare a 1.0 M this compound hemisulfate solution in a mixture of 40% acetonitrile and 3.5 M ammonium hydroxide to achieve a pH of approximately 11.[2]

  • Reaction Setup : Dissolve the dried peptide sample in 5 µL of the this compound hemisulfate solution. Ensure complete dissolution by sonicating for 5 minutes.[2][5]

  • Incubation : Incubate the reaction mixture at 65°C for 20 minutes.[2][5]

  • Drying : Dry the sample using a vacuum concentrator for about 5 minutes.[2][5]

  • Desalting : Reconstitute the sample and perform desalting using a C18 ZipTip or a similar method to remove interfering salts before mass spectrometry analysis.

  • Analysis : The desalted sample is ready for spotting on a MALDI plate or for LC-MS/MS analysis.

Protocol 2: Desalting-Free Guanidination with this compound Freebase

This protocol involves the preparation of the freebase reagent followed by the guanidination reaction, eliminating the need for a final desalting step.

  • Freebase Reagent Preparation :

    • Dissolve 50 mg of this compound hemisulfate in 51 µL of water.

    • Add 64 mg of barium hydroxide octahydrate. The molar ratio of barium hydroxide to sulfate should be 1:1.

    • Vortex the mixture for 10 minutes and then centrifuge at 20,800 x g for 5 minutes at 4°C.[2]

    • The supernatant contains the this compound freebase.

  • Reaction Setup : Dissolve the dried peptide sample in 5 µL of the prepared this compound freebase solution. Sonicate for 5 minutes to ensure complete dissolution.[2]

  • Incubation : Incubate the reaction mixture at 65°C for 20 minutes.[2]

  • Drying : Dry the sample using a vacuum concentrator for approximately 5 minutes.[2]

  • Reconstitution : Dissolve the dried, guanidinated peptides in a solution suitable for mass spectrometry (e.g., 0.25% TFA in 50% acetonitrile).[2]

  • Analysis : The sample is ready for direct analysis by mass spectrometry.

Mandatory Visualization

Experimental Workflows

The following diagram illustrates the distinct workflows for guanidination using this compound hemisulfate and its freebase form.

experimental_workflows cluster_hemisulfate This compound Hemisulfate Workflow cluster_freebase This compound Freebase Workflow H1 Tryptic Peptides H2 Guanidination with Hemisulfate Salt H1->H2 H3 Drying H2->H3 H4 Desalting (e.g., C18 ZipTip) H3->H4 H5 MS Analysis H4->H5 F1 Tryptic Peptides F2 Guanidination with Freebase Reagent F1->F2 F3 Drying F2->F3 F4 MS Analysis F3->F4

Caption: Comparison of experimental workflows for the two forms of this compound.

Logical Relationships in Freebase Preparation

This diagram outlines the logical steps involved in the preparation of the this compound freebase reagent.

freebase_preparation Start Start: this compound Hemisulfate Step1 Dissolve in Water Start->Step1 Step2 Add Barium Hydroxide (1:1 with Sulfate) Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 Result1 Supernatant: This compound Freebase Step3->Result1 Collect Result2 Precipitate: Barium Sulfate & other salts Step3->Result2 Discard

Caption: Logical workflow for the preparation of this compound freebase.

Signaling Pathway Context

While guanidination is a general chemical modification technique to improve proteomic analysis, it can be applied to the study of proteins within any biological context, including signaling pathways. For instance, in a typical kinase signaling cascade, identifying changes in protein phosphorylation and abundance is key. Guanidination can enhance the detection of peptides from proteins in the pathway, facilitating their identification and quantification.

signaling_pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Recruits Kinase1 MAPKKK Adaptor->Kinase1 Activates Kinase2 MAPKK Kinase1->Kinase2 Phosphorylates Kinase3 MAPK Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Response Cellular Response TF->Response

Caption: A generic MAPK signaling pathway where guanidination can aid in protein analysis.

References

A Comparative Guide to Guanidinylation Reagents: O-Methylisourea vs. S-Ethylisothiourea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical modification of proteins is a foundational technique for probing structure, function, and interactions. Guanidinylation, the conversion of primary amines, such as the ε-amino group of lysine, into a guanidinium group, is a key modification, particularly in the field of mass spectrometry-based proteomics. This conversion to a more basic homoarginine residue enhances ionization efficiency and can improve protein identification.[1]

This guide provides an objective comparison of two common guanidinylating reagents: O-Methylisourea and S-Ethylisothiourea. We will delve into their reaction mechanisms, modification efficiency supported by experimental data, and detailed protocols to assist in selecting the appropriate reagent for specific research applications.

Chemical Properties and Reaction Mechanism

Both this compound (OMIU) and S-Ethylisothiourea (SET) function by transferring an amidino group to a nucleophilic primary amine. The reaction is typically performed under basic conditions (pH > 9) to ensure the lysine side chain's amino group is deprotonated and thus, reactive.[2][3] The resulting modification adds a mass of 42.0218 Da to the lysine residue.[4]

This compound (OMIU): OMIU, often supplied as a hemisulfate salt, is a widely used and well-documented reagent for guanidinylating lysine residues.[1][2][4] It is considered specific to the ε-amino group of lysine, although side reactions with N-terminal amines, particularly those of glycine residues, can occur.[4] Studies have also shown that under certain conditions, OMIU can react with the α-amino group of free lysine, which may lead to an underestimation of reactive lysine in samples containing a high proportion of free amino acids.[5][6][7]

OMIU_Reaction Reaction of this compound with Lysine Lysine Lysine Residue (Protein-CH₂-CH₂-CH₂-CH₂-NH₂) Homoarginine Homoarginine Residue (Protein-...-NH-C(=NH₂⁺)-NH₂) Lysine->Homoarginine + OMIU (pH > 9) OMIU This compound Methanol Methanol (CH₃OH) SET_Reaction Reaction of S-Ethylisothiourea with Lysine Lysine Lysine Residue (Protein-CH₂-CH₂-CH₂-CH₂-NH₂) Homoarginine Homoarginine Residue (Protein-...-NH-C(=NH₂⁺)-NH₂) Lysine->Homoarginine + SET (pH > 9) SET S-Ethylisothiourea Ethanethiol Ethanethiol (CH₃CH₂SH) Guanidinylation_Workflow General Workflow for Protein Guanidinylation cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction cluster_analysis Analysis A 1. Protein Sample (In Amine-Free Buffer) B 2. Prepare Guanidinylation Reagent (OMIU or SET) A->B C 3. Adjust pH to > 9 B->C D 4. Add Reagent & Incubate (Temp. & Time Optimized) C->D E 5. Quench Reaction (e.g., Lower pH) D->E F 6. Purify Sample (Desalting/Dialysis) E->F G 7. Downstream Analysis (e.g., Mass Spectrometry) F->G

References

A Researcher's Guide to Protein Guanidination: A Comparative Analysis of O-Methylisourea and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, the chemical modification of proteins is a cornerstone of their analytical toolbox. Guanidination, the conversion of primary amines, particularly the ε-amino group of lysine residues, to guanidinium groups, is a widely employed technique to enhance protein characterization by mass spectrometry. This guide provides an objective comparison of the traditional reagent, O-Methylisourea, with its modern alternatives, supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for your research needs.

The conversion of a lysine residue to its homoarginine analog through guanidination increases the basicity of the side chain. This enhanced basicity leads to improved ionization efficiency in mass spectrometry, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, resulting in stronger signals for lysine-containing peptides and consequently, better protein sequence coverage.[1]

Comparative Analysis of Guanidination Reagents

The selection of a guanidination reagent is critical and depends on factors such as reaction efficiency, specificity for lysine's ε-amino group over the N-terminal α-amino group, and the formation of side products. While this compound has been the workhorse for this modification, several alternatives have emerged, offering distinct advantages.

ReagentTypical Reaction ConditionsGuanidination EfficiencySpecificity & Side ReactionsKey AdvantagesDisadvantages
This compound hemisulfate pH > 10.5, often at elevated temperatures (e.g., 65°C) for 20-60 minutes.[1][2]Variable, can be incomplete, leading to a heterogeneous population of modified and unmodified peptides.[3] A "freebase" version shows improved and more complete guanidination.[3]Primarily targets ε-amino groups of lysine, but can also react with N-terminal amines, especially glycine.[4] A +57 Da side product has been reported in sodium buffer systems.[1]Cost-effective and widely used.[4]Requires harsh basic conditions and heat, which can be detrimental to some samples. Potential for side reactions and incomplete conversion.[1][3]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Room temperature, often in organic solvents like THF or CHCl3.[5]High yields, often in the range of 70-95% for small molecules.[6] For proteins, it offers high specificity.[7]High specificity for primary amines. The Boc protecting groups minimize side reactions.[7]Mild reaction conditions. High specificity due to the protecting groups.[7]Requires a subsequent deprotection step to remove the Boc groups.[7]
N,N'-di-Boc-N''-triflylguanidine Room temperature, typically in dichloromethane.[8]High reactivity and yields.[8]Highly reactive towards primary and secondary amines.[8]Highly reactive, allowing for the guanidination of even unreactive amines.[8]Requires subsequent deprotection of Boc groups.
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) Not specified for proteins, but used for amines in organic synthesis.Reported to be a superior reagent with high yields (70-100%) for the synthesis of nitroguanidines.[9]Efficient for a wide range of amines.[9]High yields and practical synthetic routes without requiring an inert atmosphere.[9]The nitroguanidine product requires a subsequent reduction step to yield the guanidine group.
1H-Pyrazole-1-carboxamidine hydrochloride (HPCA) Room temperature in aqueous solution.[10]High labeling efficiency reported at >99% for both lysine ε-amines and peptide N-terminal α-amines.[10]Reacts with both lysine and N-terminal amines. Low side reactivity with other amino acid side chains (<1.7%).[10]High efficiency under mild, aqueous conditions.[10]Reacts with both N-terminal and lysine amines, which may not be desirable for all applications.[10]
S-Methylisothiourea Compared with this compound, found to be less effective.[2]Less effective than this compound.[2]Not detailed in the comparative study.Not highlighted as having significant advantages over this compound.Lower efficiency.[2]
2-Methyl-2-imidazoline Compared with this compound, found to be less effective.[2]Less effective than this compound.[2]Not detailed in the comparative study.Not highlighted as having significant advantages over this compound.Lower efficiency.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for key guanidination reagents.

Protocol 1: Guanidination using this compound Hemisulfate

This protocol is adapted from a widely used method for the guanidination of tryptic peptides.[11]

Materials:

  • Tryptically digested protein sample (0.075–2 mg/ml)

  • Guanidination Reagent: 1.0 M this compound hemisulfate in a mixture of water, acetonitrile, and 14.8 N NH₄OH (final pH 11)[12]

  • Base Reagent: 2.85 M Ammonium Hydroxide (NH₄OH)[11]

  • Stop Solution: 10% Trifluoroacetic Acid (TFA)[11]

Procedure:

  • To 10 µl of the tryptic peptide sample, add 10 µl of the Base Reagent to ensure the pH is optimal for the reaction (pH > 10.5).

  • Add 10 µl of the Guanidination Reagent to the sample.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture for 30 minutes at 65°C.

  • Stop the reaction by adding 30-60 µl of the Stop Solution.

  • The sample is now ready for mass spectrometry analysis.

Protocol 2: Guanidination using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is a general procedure for the guanidinylation of amines and can be adapted for proteins or peptides in a suitable solvent.

Materials:

  • Protein or peptide sample with exposed primary amines

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous Tetrahydrofuran (THF) or other suitable organic solvent

  • Diisopropylethylamine (DIPEA) or another suitable base (if the amine is a salt)

Procedure:

  • Dissolve the protein or peptide sample in anhydrous THF. If the amine is in a salt form, add an equivalent of a non-nucleophilic base like DIPEA.

  • Add a 1.1 molar excess of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., mass spectrometry).

  • Upon completion, the protected guanidinated protein can be purified.

  • Deprotection: The Boc groups can be removed by treatment with an acid, such as trifluoroacetic acid (TFA), to yield the final guanidinated product.

Protocol 3: Guanidination using N,N'-di-Boc-N''-triflylguanidine

This protocol describes a general method for the guanidinylation of an amine.[8]

Materials:

  • Amine-containing substrate

  • N,N'-di-Boc-N''-triflylguanidine

  • Dichloromethane (DCM)

  • Triethylamine (optional, for less reactive amines)

Procedure:

  • Dissolve the amine-containing substrate in dichloromethane.

  • Add N,N'-di-Boc-N''-triflylguanidine to the solution at room temperature. For less reactive amines, the addition of triethylamine (1.1 equivalents) may be necessary.

  • Stir the reaction for 30 minutes.

  • Work up the reaction by washing with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.

  • The resulting di-Boc-protected guanidine can then be deprotected using standard acidic conditions (e.g., TFA).

Visualizing the Workflow and Chemistry

To better understand the guanidination process and its implications, the following diagrams illustrate the experimental workflow and the underlying chemical transformation.

experimental_workflow cluster_prep Sample Preparation cluster_guanidination Guanidination cluster_analysis Analysis Protein Protein Sample Digestion Tryptic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides AddReagent Add Guanidination Reagent (e.g., this compound) Peptides->AddReagent Incubation Incubation (Controlled pH & Temperature) AddReagent->Incubation Quench Quench Reaction Incubation->Quench Desalting Desalting (Optional) Quench->Desalting MS Mass Spectrometry (MALDI-TOF or LC-MS/MS) Desalting->MS Data Data Analysis MS->Data

Caption: A general experimental workflow for protein guanidination in proteomics.

guanidination_reaction cluster_reactants Reactants cluster_products Products Lysine Lysine Residue (Primary Amine) Plus + Lysine->Plus Reagent Guanidinating Reagent (e.g., this compound) Homoarginine Homoarginine Residue (Guanidinium Group) Reagent->Homoarginine Reaction Plus->Reagent Byproduct Byproduct (e.g., Methanol) Homoarginine->Byproduct +

Caption: Chemical transformation of a lysine residue to a homoarginine residue.

Conclusion

The choice of a guanidination reagent is a critical decision in the design of proteomics experiments. This compound remains a viable, cost-effective option, particularly with optimized protocols such as the use of a "freebase" form to improve reaction completion.[3] However, for sensitive samples or when high specificity and mild reaction conditions are paramount, alternatives like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offer significant advantages, despite the need for a subsequent deprotection step.[7] Reagents such as 1H-Pyrazole-1-carboxamidine hydrochloride (HPCA) provide a highly efficient option for labeling all primary amines under aqueous conditions.[10] Researchers must weigh the trade-offs between reaction conditions, efficiency, specificity, and cost to select the optimal reagent for their specific application and analytical goals.

References

A Researcher's Guide to the Validation of Reactive Lysine Analysis: The O-Methylisourea Method vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive lysine is critical for evaluating the nutritional quality of food and feed, as well as for characterizing biopharmaceutical products. Heat processing and storage can induce the Maillard reaction, where the ε-amino group of lysine reacts with reducing sugars, rendering it nutritionally unavailable.[1] This guide provides an objective comparison of the O-Methylisourea (guanidination) method for reactive lysine analysis against other common techniques, supported by experimental data and detailed protocols.

The this compound (Guanidination) Method

The this compound (OMIU) method is a widely used technique for determining the amount of reactive lysine in a sample. The principle involves a guanidination reaction, where OMIU specifically converts lysine residues with a free ε-amino group into homoarginine.[2][3] This reaction is highly specific to the ε-amino group in protein-bound lysine. The resulting homoarginine is a stable amino acid that can be readily quantified using standard amino acid analysis techniques following acid hydrolysis.[4] The molar amount of homoarginine detected is directly equivalent to the amount of reactive lysine in the original sample.[4]

Experimental Workflow

The general workflow for the OMIU method involves sample incubation with the OMIU reagent, followed by hydrolysis and standard chromatographic analysis.

OMIU_Workflow cluster_prep Sample Preparation cluster_reaction Guanidination Reaction cluster_analysis Analysis cluster_result Calculation Sample Protein Sample (e.g., 5-10 mg) Incubation Incubate with 0.6 M this compound (pH 10.6, 21°C) Sample->Incubation Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) Incubation->Hydrolysis Reaction Time: 1-14 days HPLC Amino Acid Analysis (e.g., HPLC) Hydrolysis->HPLC Quantify Quantify Homoarginine HPLC->Quantify Result Calculate Reactive Lysine Quantify->Result

Caption: Experimental workflow for the this compound method.
Detailed Experimental Protocol

This protocol is synthesized from established methodologies.[4][5]

  • Preparation of this compound Solution (0.6 M): Prepare the OMIU solution according to the procedure described by Moughan and Rutherfurd.[4] Adjust the pH to the optimal level for the specific protein source, which is typically around 10.6 for many proteins, but may require optimization.[5][6]

  • Guanidination:

    • Weigh 5-10 mg of the protein sample into a reaction vial.

    • Add the 0.6 M OMIU solution to achieve a reagent-to-lysine molar ratio greater than 1000:1.[5]

    • Incubate the mixture in a shaking water bath at 21°C. The incubation time must be optimized and can range from 24 hours for unprocessed proteins to 7 days or longer for heat-processed samples or digesta.[5]

  • Sample Hydrolysis:

    • Following incubation, dry the sample (e.g., using a vacuum centrifuge).

    • Hydrolyze the dried residue with 6 M HCl at 110°C for 24 hours.[4]

  • Quantification:

    • Analyze the hydrolysate using a standard amino acid analyzer (e.g., HPLC).

    • Quantify the amount of homoarginine in the sample.

    • Calculate the reactive lysine content based on the molar equivalent of the quantified homoarginine.

Comparison with Alternative Methods

Several other methods are available for reactive lysine determination, each with distinct principles and limitations. The most common alternatives include the Fluorodinitrobenzene (FDNB) method and the Furosine method.[2][7]

MethodPrincipleAdvantagesDisadvantages & Limitations
This compound (OMIU) Guanidination of the ε-amino group of lysine to form homoarginine, which is then quantified.[3]Homoarginine is stable to acid hydrolysis, allowing for analysis with other amino acids.[2] The method has been shown to accurately predict lysine availability.[6]Can react with the α-amino group of free lysine, potentially underestimating reactive lysine in samples like digesta.[6][8] Requires long incubation times for some samples.[5]
FDNB Method 1-fluoro-2,4-dinitrobenzene (FDNB) reacts with the free ε-amino group. After hydrolysis, the resulting dinitrophenyl-lysine (DNP-lysine) is quantified.A well-established, classic method for available lysine.The DNP-lysine complex is partially destroyed during acid hydrolysis, requiring a correction factor. The reagent is hazardous.
Furosine Method Measures furosine, a compound formed from early Maillard reaction products (Amadori compounds) during acid hydrolysis.[7] Reactive lysine is then calculated by subtracting the unreactive portion from the total.[3]Good for assessing early-stage Maillard reactions.[9]Indirectly measures reactive lysine. The conversion factor of Amadori products to furosine can vary. Not suitable for advanced Maillard reaction products.
TNBS Method Trinitrobenzenesulphonic acid (TNBS) reacts with primary amino groups to form a colored complex that is measured spectrophotometrically.[2]Rapid and simple spectrophotometric measurement.Reacts with all primary amino groups, not just lysine, leading to a lack of specificity.

Performance Data: A Quantitative Comparison

Direct comparison of methods on the same samples reveals important performance characteristics. The data below summarizes results from studies comparing the OMIU method with alternatives.

Sample MatrixThis compound (OMIU)FDNB MethodConventional Amino Acid AnalysisFurosine ProcedureCitation(s)
Unheated Casein 0.55 mmol/g0.53 mmol/g0.50 mmol/g-[5]
Heated Lactose/Casein 0.32 mmol/g0.32 mmol/g0.38 mmol/g-[5]
DDGS (33 sources, avg.) 74.1% of total Lys--83.5% of total Lys[3][10]

Note: In the heated lactose/casein sample, conventional analysis overestimated reactive lysine due to the reversion of early Maillard products back to lysine during acid hydrolysis.[5] In the Distillers Dried Grains with Solubles (DDGS) samples, the two methods yielded different estimations of the reactive lysine percentage.

Validation of the this compound Method: Key Considerations

While robust, the OMIU method is not without complexities. Proper validation requires careful consideration of its chemical specificity. The primary assumption is that OMIU reacts exclusively with the ε-amino group of lysine. However, research has shown this is not always the case.

Specificity: ε-Amino vs. α-Amino Group Reaction

A significant validation concern is the reaction of OMIU with the α-amino group of free (non-protein-bound) lysine.[6][8] This side reaction also produces homoarginine, but it consumes free lysine that may be present in samples like intestinal digesta or certain cell culture media. This can lead to an underestimation of the true reactive lysine content derived from proteins.[8]

Specificity cluster_reactants Reactants cluster_products Potential Reactions cluster_outcomes Outcome Lysine Lysine Residue Desired Reaction with ε-Amino Group (Protein-Bound Lysine) Lysine->Desired Desired Path SideReaction Reaction with α-Amino Group (Free Lysine) Lysine->SideReaction Side Reaction (Potential Error Source) OMIU This compound Correct Accurate Reactive Lysine Desired->Correct Incorrect Underestimation of Reactive Lysine SideReaction->Incorrect

Caption: Reactivity pathways of this compound with lysine.

This specificity issue is most prominent in samples containing a significant pool of free amino acids. Therefore, for such matrices, it may be necessary to separately quantify the free lysine content to correct the final reactive lysine value.[6]

Optimization of Reaction Conditions

The efficiency of the guanidination reaction is highly dependent on the sample matrix. Validation must include the optimization of key parameters:

  • pH: Different proteins may have different optimal pH values for the reaction.[6][10]

  • Reaction Time: Unprocessed proteins may require only 24 hours, whereas heavily processed materials or complex digesta samples may need 7 to 14 days for the reaction to reach completion.[5]

  • OMIU-to-Lysine Ratio: A large excess of the OMIU reagent is necessary to drive the reaction to completion, with ratios of 1000:1 or greater often being employed.[5][6]

Conclusion

The this compound method is a powerful and reliable tool for quantifying reactive lysine, offering advantages over other techniques, particularly in its direct quantification of a stable derivative. Its results show good agreement with the FDNB method in comparative studies.[5]

However, researchers must be aware of its primary limitation: the potential for a side reaction with the α-amino group of free lysine, which can lead to an underestimation of reactive lysine in specific sample types.[6][8] Therefore, a thorough validation for any given matrix should involve optimizing reaction conditions (pH, time) and, where a high free lysine content is suspected, performing corrective analysis. When properly validated and its limitations are understood, the OMIU method provides an accurate and valuable measure of protein quality for both nutritional and biopharmaceutical sciences.

References

A Comparative Analysis of Guanidination Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical modification of primary amines to guanidines is a critical transformation in various fields, from proteomics to synthetic chemistry. This guide provides an objective comparison of different guanidination protocols, supported by experimental data, to facilitate the selection of the most suitable method for specific research needs.

Enhancing Mass Spectrometry Signals and Synthesizing Bioactive Molecules

Guanidination, the conversion of a primary amine to a guanidinium group, is widely employed for two primary reasons. In proteomics, it is used to convert lysine residues to homoarginine, an analog of arginine.[1] This modification increases the basicity of the peptide's C-terminus, leading to enhanced ionization efficiency and signal intensity in mass spectrometry, particularly in MALDI-TOF MS.[2][3] This "arginine effect" results in a 5- to 15-fold increase in the detection of lysine-containing peptides.[1] In medicinal and synthetic chemistry, the guanidinium group is a key functional group in many natural products and pharmaceuticals due to its ability to engage in strong hydrogen bonding interactions.[4][5]

Comparative Performance of Common Guanidination Reagents

The choice of guanidinating reagent is crucial and depends on the substrate, desired reaction conditions, and scale of the synthesis. Below is a summary of commonly used reagents and their performance.

ReagentTypical SubstrateReaction ConditionsYield/EfficiencyAdvantagesDisadvantages
O-Methylisourea Peptides (Lysine residues), Primary AminesAlkaline pH (>10.5), 65°C, 20-30 minQuantitative for peptides[1]Cost-effective, simple procedure, improves MS signal[1][2]Requires high pH, potential for side reactions at N-terminal amines[3]
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) Primary and Secondary AminesMild conditions, Room temperature, CH2Cl2, 30 minHigh yields (typically >95%)[4][6]Highly efficient, mild conditions, suitable for complex molecules[4]Reagent can be expensive[4]
1-[N,N'-(Di-Boc)amidino]pyrazole Primary AminesRoom temperature, THF, 24 hoursGood yields (e.g., 72% for 4-bromophenethylamine)Mild conditions, avoids strong basesLonger reaction times compared to Goodman's reagent
N,N'-Di-Boc-thiourea with Cyanuric Chloride (TCT) Primary and Secondary AminesMild conditions, THF, N-methylmorpholine (NMM), cat. DMAPUp to 95%[7]Avoids toxic heavy metals (like HgCl2), cost-effective[7]Requires activation with TCT, potential for steric hindrance with bulky amines[7]

Experimental Protocols

Detailed methodologies for key guanidination experiments are provided below to ensure reproducibility.

Protocol 1: Guanidination of Peptides with this compound for Mass Spectrometry

This protocol is adapted for the guanidination of lysine residues in peptides to enhance their detection in MALDI-TOF MS.[1][3]

Materials:

  • Peptide sample

  • This compound hemisulfate

  • Base Reagent (e.g., 2.85 M NH4OH)

  • Stop Solution (e.g., 10% TFA)

  • Deionized water

Procedure:

  • Prepare Guanidination Reagent: Dissolve this compound hemisulfate in deionized water. For example, add 0.6 ml of water to one vial of the reagent.[3]

  • Sample Preparation: Dissolve the dried peptide sample in the guanidination reagent.

  • pH Adjustment: Ensure the reaction pH is optimal (>10.5) by adding a suitable base, such as ammonium hydroxide.[2]

  • Incubation: Incubate the reaction mixture at 65°C for 20-30 minutes.[2]

  • Reaction Quenching: Stop the reaction by adding an equal volume of a stop solution like 1% (v/v) TFA.[2]

  • Sample Cleanup: The sample can be desalted using a C18 ZipTip or similar method before spotting on a MALDI plate.

Protocol 2: Guanidinylation of a Primary Amine with N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol describes a general procedure for the efficient guanidinylation of primary amines in solution.[4][6]

Materials:

  • Primary amine

  • N,N'-Di-Boc-N''-triflylguanidine

  • Anhydrous Dichloromethane (CH2Cl2)

  • Triethylamine (optional, for less reactive amines)[6]

  • 2 M Aqueous Sodium Bisulfate

  • Saturated Sodium Bicarbonate

Procedure:

  • Reaction Setup: In an oven-dried round-bottomed flask, dissolve N,N'-Di-Boc-N''-triflylguanidine in anhydrous dichloromethane.

  • Amine Addition: Add the primary amine to the solution at room temperature. For less reactive amines, triethylamine (1.1 eq.) can be added.[6]

  • Reaction Monitoring: Stir the mixture for approximately 30 minutes. The reaction progress can be monitored by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layers with dichloromethane. The combined organic layers are then dried, filtered, and concentrated. The crude product can be purified by column chromatography.

Protocol 3: Guanidinylation using N,N'-Di-Boc-thiourea and Cyanuric Chloride (TCT)

This protocol offers an environmentally benign alternative to methods using heavy metal reagents.[7]

Materials:

  • N,N'-Di-Boc-thiourea

  • Cyanuric Chloride (TCT)

  • Primary or secondary amine

  • Anhydrous Tetrahydrofuran (THF)

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

Procedure:

  • Activation: In a reaction vessel, activate the di-Boc-thiourea with TCT in anhydrous THF.

  • Amine Addition: Add the amine to the reaction mixture in the presence of N-methylmorpholine (NMM) and a catalytic amount of DMAP.

  • Reaction: Stir the reaction at room temperature. The progress can be monitored by TLC.

  • Purification: After completion, the reaction mixture is typically worked up and purified by column chromatography to yield the N,N'-di-Boc-protected guanidine.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the described guanidination protocols.

Guanidination_Workflow_General cluster_start Starting Materials Start_Amine Primary/Secondary Amine Reaction Guanidination Reaction Start_Amine->Reaction Start_Reagent Guanidinating Reagent Start_Reagent->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Protected/Unprotected Guanidine Workup->Product

Caption: General workflow for a typical guanidination reaction.

Guanidination_Proteomics_Workflow Protein Protein Sample Digestion Tryptic Digestion Protein->Digestion Peptides Lysine-containing Peptides Digestion->Peptides Guanidination Guanidination (e.g., this compound) Peptides->Guanidination Homoarginine_Peptides Homoarginine-containing Peptides Guanidination->Homoarginine_Peptides MS_Analysis MALDI-TOF MS Analysis Homoarginine_Peptides->MS_Analysis Data_Analysis Protein Identification MS_Analysis->Data_Analysis

Caption: Experimental workflow for guanidination in proteomics.

Conclusion

The selection of a guanidination protocol is a multifaceted decision that depends on the specific application, substrate, and available resources. For proteomics applications aimed at enhancing mass spectrometry signals, this compound remains a robust and cost-effective choice. For the synthesis of complex molecules, particularly in drug discovery, reagents like Goodman's reagent offer high efficiency under mild conditions, albeit at a higher cost. The development of newer, more environmentally friendly methods, such as those utilizing TCT activation, provides valuable alternatives to traditional protocols that rely on toxic heavy metals. By carefully considering the comparative data and protocols presented, researchers can optimize their guanidination strategies for successful outcomes.

References

Assessing the Impact of O-Methylisourea Modification on Protein Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural consequences of chemical modifications to proteins is paramount. O-Methylisourea (OMIU) is a reagent primarily used for the guanidination of lysine residues, converting them into homoarginine. This modification can be a valuable tool for studying protein structure and function. This guide provides a comparative analysis of this compound modification, its impact on protein structure, and how it compares to other common lysine-modifying reagents, supported by experimental protocols and data interpretation guidelines.

This compound vs. N-hydroxysuccinimide (NHS) Esters: A Comparative Overview

A common alternative to this compound for lysine modification is the use of N-hydroxysuccinimide (NHS) esters, which result in acylation of the lysine's primary amine. The choice of reagent can have significantly different impacts on the resulting protein's structure and properties.

FeatureThis compound (Guanidination)N-hydroxysuccinimide (NHS) Esters (Acylation)
Reaction Converts the primary amine of lysine to a guanidinium group, forming homoarginine.Reacts with the primary amine of lysine to form a stable amide bond.
Charge Alteration Retains the positive charge of the lysine side chain at physiological pH.Neutralizes the positive charge of the lysine side chain.
Structural Impact Generally considered to cause minimal changes to the overall protein structure and may even enhance stability.[1]Can lead to more significant local and global structural perturbations due to the loss of charge and the introduction of a bulkier group.
Specificity Primarily targets the ε-amino group of lysine, but can also react with the α-amino group and other nucleophilic residues at high pH and reagent concentrations.Highly reactive towards primary amines (lysine and N-terminus), but can also react with other nucleophiles like tyrosine, serine, and threonine under certain conditions.
Common Applications Probing the role of specific lysine residues, determining reactive lysine content, and enhancing peptide signals in mass spectrometry.[2][3]Protein labeling with fluorophores, biotin, or crosslinkers; creating antibody-drug conjugates.

Experimental Assessment of Structural Impact

To quantitatively assess the impact of this compound modification on protein structure, several biophysical techniques are employed. Below are detailed protocols for two key methods: Circular Dichroism (CD) spectroscopy for secondary structure analysis and Differential Scanning Calorimetry (DSC) for evaluating thermal stability.

Experimental Protocol 1: Circular Dichroism (CD) Spectroscopy

Objective: To determine if this compound modification alters the secondary structure (α-helix, β-sheet content) of a protein.

Methodology:

  • Sample Preparation:

    • Prepare solutions of both the unmodified (native) and the this compound-modified protein at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Dialyze both protein samples against the same buffer to ensure identical buffer conditions.

    • Accurately determine the concentration of both protein solutions using a reliable method (e.g., BCA assay or UV absorbance at 280 nm with the correct extinction coefficient).

  • CD Spectrometer Setup:

    • Use a calibrated CD spectrometer.

    • Set the wavelength range to 190-260 nm for far-UV CD.

    • Use a quartz cuvette with a path length of 1 mm.

    • Set the scanning speed to 50 nm/min, with a data pitch of 0.5 nm and a bandwidth of 1 nm.

    • Average at least three scans for each sample to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer alone.

    • Record the CD spectra for both the native and the modified protein samples.

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectra.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:

      • mdeg is the observed ellipticity in millidegrees.

      • c is the protein concentration in mol/L.

      • n is the number of amino acid residues.

      • l is the path length of the cuvette in cm.

    • Analyze the resulting spectra using deconvolution software (e.g., K2D2, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil structures.

    • Compare the secondary structure content of the modified protein to the native protein.

Experimental Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To assess the impact of this compound modification on the thermal stability of a protein by measuring its melting temperature (Tm).

Methodology:

  • Sample Preparation:

    • Prepare solutions of both the unmodified and this compound-modified protein at a concentration of 0.5-1.0 mg/mL.

    • Dialyze both samples extensively against the same buffer (e.g., 20 mM phosphate buffer with 150 mM NaCl, pH 7.4). The buffer from the final dialysis step should be used as the reference.

  • DSC Instrument Setup:

    • Use a differential scanning calorimeter.

    • Set the temperature scan rate to 1°C/min.

    • Set the temperature range from a starting temperature well below the expected Tm (e.g., 20°C) to a final temperature well above the Tm (e.g., 100°C).

  • Data Acquisition:

    • Load the protein sample into the sample cell and the matched dialysis buffer into the reference cell.

    • Perform a buffer-buffer scan first to establish a baseline.

    • Run the temperature scan for the protein sample.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • Fit the resulting data to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm), which is the peak of the transition, and the calorimetric enthalpy of unfolding (ΔHcal).

    • Compare the Tm of the modified protein to that of the native protein. An increase in Tm indicates stabilization, while a decrease suggests destabilization.

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz can effectively illustrate experimental workflows and the logical relationships in studying protein modifications.

experimental_workflow cluster_modification Protein Modification cluster_analysis Structural Analysis Protein Protein Modified_Protein Guanidinated Protein Protein->Modified_Protein Guanidination OMIU This compound CD Circular Dichroism Modified_Protein->CD Secondary Structure DSC Differential Scanning Calorimetry Modified_Protein->DSC Thermal Stability MS Mass Spectrometry Modified_Protein->MS Modification Site

Workflow for assessing the structural impact of this compound modification.

mass_spec_workflow Start Guanidinated Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Start->Digestion LC_Separation Liquid Chromatography (Peptide Separation) Digestion->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS Analysis) LC_Separation->MS_Analysis Data_Analysis Database Search & Modification Site Identification MS_Analysis->Data_Analysis Result Identified Homoarginine Residues Data_Analysis->Result

Mass spectrometry workflow for identifying this compound modification sites.

Conclusion

This compound modification offers a valuable method for studying lysine residues with often minimal structural perturbation. The conversion of lysine to homoarginine maintains the positive charge, which can be crucial for preserving the native protein conformation and function. In contrast, reagents like NHS esters neutralize the charge, potentially leading to more significant structural changes. The choice of modification reagent should be guided by the specific research question and the desired outcome. For studies where maintaining the native-like structure is critical, this compound presents a compelling option. Quantitative biophysical techniques such as Circular Dichroism and Differential Scanning Calorimetry are essential for empirically verifying the structural integrity of the modified protein.

References

A Comparative Guide to the Quantification of O-Methylisourea-Induced Modifications by Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of O-Methylisourea (O-MIU) based quantification of protein modifications with alternative methods. This compound is a chemical reagent used for the specific modification of primary amines, most notably the ε-amino group of lysine residues, converting them into homoarginine residues through a process called guanidination. This modification is valuable in protein chemistry and proteomics for several reasons, including aiding in protein identification by mass spectrometry and for studying the role of lysine residues in protein function. The quantification of this modification is crucial for understanding reaction efficiency and its impact on protein structure and function.

The primary method for quantifying O-MIU induced modifications is through amino acid analysis. After the protein is modified and subsequently hydrolyzed, the resulting amino acid mixture is analyzed to determine the ratio of homoarginine to lysine, which directly reflects the extent of the modification. This guide will compare this classical approach with modern mass spectrometry-based techniques.

Comparative Analysis of Quantification Methods

The choice of method for quantifying protein modifications depends on various factors, including the specific research question, the available instrumentation, and the desired level of throughput and sensitivity. Below is a comparison of the this compound/amino acid analysis approach with common mass spectrometry-based quantification strategies.

FeatureThis compound + Amino Acid AnalysisMass Spectrometry (Label-free)Mass Spectrometry (Isobaric Labeling, e.g., TMT, iTRAQ)
Principle Chemical conversion of lysine to homoarginine followed by quantification of amino acid composition after acid hydrolysis.Quantification based on the signal intensity (e.g., peak area or spectral counts) of peptides in their modified and unmodified forms.Chemical labeling of peptides from different samples with isobaric tags. Quantification is based on the relative intensities of reporter ions generated during MS/MS fragmentation.
Specificity High for primary amines (predominantly lysine).Dependent on the accuracy of mass measurement and fragmentation data interpretation.High, as it relies on specific chemical labeling of primary amines.
Accuracy & Precision Can be highly accurate and precise with proper standards and calibration.Generally lower precision and accuracy compared to labeling methods due to variations in ionization efficiency and instrument performance.High accuracy and precision due to internal standards and ratiometric measurements.
Throughput Low throughput, as it involves separate steps of modification, hydrolysis, and analysis.High throughput, suitable for large-scale proteomic studies.High throughput, allowing for the simultaneous quantification of multiple samples (multiplexing).
Instrumentation Requires an amino acid analyzer or HPLC system.Requires a high-resolution mass spectrometer (e.g., Orbitrap, TOF).Requires a mass spectrometer with MS/MS or MS3 capabilities.
Advantages - Direct and absolute quantification possible.- Well-established and robust method.- No need for chemical labeling.- Can analyze complex samples.- High multiplexing capability.- Excellent precision for relative quantification.
Disadvantages - Time-consuming and labor-intensive.- Requires relatively large amounts of sample.- Does not provide information on the specific site of modification.- Susceptible to analytical variability.- Missing values can be an issue.- Can be expensive.- Underestimation of quantification ratios can occur due to co-isolation of interfering ions.

Experimental Workflows

The following diagrams illustrate the experimental workflows for the quantification of O-MIU-induced modifications and a comparison with a mass spectrometry-based approach.

G Workflow for this compound Modification and Quantification cluster_modification Protein Modification cluster_purification Purification cluster_analysis Quantification cluster_result Result Protein Protein Sample Reaction Incubation (pH 9-11) Lysine -> Homoarginine Protein->Reaction OMIU This compound Solution OMIU->Reaction Purification Removal of Excess Reagent (e.g., Dialysis, Desalting) Reaction->Purification Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Purification->Hydrolysis AAA Amino Acid Analysis (Quantify Lys and Homoarginine) Hydrolysis->AAA Quantification Calculate % Modification AAA->Quantification G Comparative Workflow: Amino Acid Analysis vs. Mass Spectrometry cluster_omiu O-MIU + Amino Acid Analysis cluster_ms Mass Spectrometry (e.g., TMT Labeling) cluster_results Data Output Start Protein Sample(s) OMIU_Mod Guanidination with O-MIU Start->OMIU_Mod MS_Digest Proteolytic Digestion (e.g., Trypsin) Start->MS_Digest OMIU_Hydrolysis Acid Hydrolysis OMIU_Mod->OMIU_Hydrolysis OMIU_AAA Amino Acid Analyzer OMIU_Hydrolysis->OMIU_AAA Result_AAA Ratio of Homoarginine to Lysine OMIU_AAA->Result_AAA MS_Label Isobaric Labeling (TMT) MS_Digest->MS_Label MS_LCMS LC-MS/MS Analysis MS_Label->MS_LCMS Result_MS Relative Quantification of Peptides MS_LCMS->Result_MS

A Researcher's Guide to Lysine Modification: O-Methylisourea vs. N-Hydroxysuccinimide Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of lysine residues is a cornerstone of contemporary proteomics and bioconjugation. The ability to selectively alter these residues provides invaluable insights into protein function, signaling pathways, and the development of targeted therapeutics. This guide offers a comprehensive comparison of two prevalent lysine modification techniques: guanidination using O-Methylisourea (OMIU) and acylation using N-hydroxysuccinimide (NHS) esters. We present a detailed analysis of their respective mechanisms, performance characteristics, and experimental protocols to facilitate an informed choice for your specific research needs.

At a Glance: this compound vs. NHS Esters

The selection of a lysine modification strategy hinges on the desired outcome, be it enhancing mass spectrometry signals, assessing lysine reactivity, or conjugating functional moieties. The following table summarizes the key characteristics of this compound and NHS-esters to aid in this decision-making process.

FeatureThis compound (Guanidination)N-Hydroxysuccinimide (NHS) Esters (Acylation)
Reaction Principle Converts the primary amine of lysine to a more basic homoarginine residue.Reacts with the primary amine of lysine to form a stable amide bond.
Primary Application Determination of reactive/bioavailable lysine, enhancement of mass spectrometry signals for lysine-containing peptides.Protein labeling with fluorophores, biotin, or other tags; antibody-drug conjugation; cross-linking studies.
Reaction Specificity Generally specific for the ε-amino group of lysine, but can exhibit off-target reactivity with N-terminal α-amino groups.[1][2]Primarily targets primary amines but can react with other nucleophilic residues like serine, threonine, and tyrosine, especially at higher pH.[3][4]
Reaction Conditions Typically requires alkaline pH (10.5-11.5) and prolonged incubation (hours to days).[1]Reaction is optimal at a slightly basic pH (7.2-8.5) and is generally faster (minutes to hours).
Impact on Protein Can increase protein stability.[5] The conversion to homoarginine maintains the positive charge of the side chain.The acylation neutralizes the positive charge of the lysine side chain, which can potentially alter protein structure and function.
Advantages - Enhances ionization efficiency in mass spectrometry.- Homoarginine is an acid-stable modification.- Can be highly specific for the ε-amino group under optimized conditions.[1]- Wide variety of commercially available reagents with different functionalities.- Relatively fast and straightforward reaction.- Well-established for a broad range of applications.
Disadvantages - Slower reaction times.- Potential for side reactions with N-terminal amines.[2]- Reaction conditions may need to be optimized for different proteins.[1]- Can lead to heterogeneous labeling due to multiple lysine residues.- Potential for off-target reactions.- Hydrolysis of the NHS ester is a competing reaction in aqueous solutions.

Visualizing the Workflows

To further elucidate the practical application of these techniques, the following diagrams illustrate the experimental workflows for lysine modification analysis using this compound and a comparative overview of the chemical reactions.

OMIU_Workflow cluster_prep Sample Preparation cluster_reaction Guanidination Reaction cluster_analysis Analysis ProteinSample Protein Sample AddOMIU Add this compound (pH 10.5-11.5) ProteinSample->AddOMIU Dissolve in buffer Incubate Incubate (e.g., 24-72h at 25°C) AddOMIU->Incubate Quench Quench Reaction Incubate->Quench Analysis Downstream Analysis (e.g., Mass Spectrometry) Quench->Analysis

This compound (OMIU) experimental workflow.

Comparative reaction schemes for lysine modification.

Experimental Protocols

This compound (Guanidination) Protocol

This protocol provides a general guideline for the guanidination of lysine residues in a protein sample. Optimal conditions may vary depending on the specific protein.

Materials:

  • Protein of interest

  • This compound hemisulfate salt

  • Ammonium hydroxide (or other suitable base)

  • Reaction buffer (e.g., 0.5 M Tris-HCl, pH 11.0)

  • Quenching solution (e.g., 1 M acetic acid)

  • Dialysis or desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a fresh solution of this compound in the reaction buffer. The final concentration and molar excess of OMIU over lysine residues should be optimized, but a 10 to 100-fold molar excess is a common starting point.

  • Guanidination Reaction: Add the this compound solution to the protein solution. Adjust the pH to 10.5-11.5 with ammonium hydroxide if necessary.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for 24 to 72 hours with gentle agitation. The optimal incubation time should be determined empirically.

  • Quenching: Stop the reaction by lowering the pH to below 7.0 with the quenching solution.

  • Purification: Remove excess reagents and byproducts by dialysis against a suitable buffer or by using desalting columns.

  • Analysis: The modified protein is now ready for downstream analysis, such as mass spectrometry, to confirm the extent of modification.

N-Hydroxysuccinimide (NHS) Ester Acylation Protocol

This protocol outlines a general procedure for labeling proteins with NHS esters. The specific NHS ester used will depend on the desired modification (e.g., biotinylation, fluorophore conjugation).

Materials:

  • Protein of interest

  • NHS ester of choice (e.g., NHS-biotin, NHS-fluorescein)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0; or 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.

  • Acylation Reaction: Add the NHS ester stock solution to the protein solution. A 10 to 20-fold molar excess of the NHS ester over the protein is a typical starting point for optimization.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using desalting columns.

  • Analysis: The labeled protein can be analyzed by various methods, such as spectrophotometry to determine the degree of labeling or mass spectrometry to identify modification sites.

Conclusion

Both this compound and NHS esters are powerful tools for the chemical modification of lysine residues, each with a distinct set of advantages and disadvantages. OMIU-mediated guanidination is particularly advantageous for mass spectrometry-based applications and for studies where maintaining the positive charge of the lysine side chain is crucial. Conversely, the versatility and wide commercial availability of NHS esters make them a popular choice for a vast array of bioconjugation applications. A thorough understanding of the reaction chemistry and careful optimization of the experimental conditions are paramount to achieving the desired modification with high efficiency and specificity. This guide provides the foundational knowledge to enable researchers to select and implement the most appropriate lysine modification strategy for their scientific inquiries.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for O-Methylisourea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. O-Methylisourea and its salts, such as the hydrochloride and sulfate forms, are valuable reagents, but their disposal requires strict adherence to safety protocols to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to handle this compound with care. This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the inhalation of dust.[2]

Quantitative Data Summary for this compound Disposal

While specific quantitative limits for disposal are subject to local, regional, and national regulations, the following table summarizes key hazard and safety information derived from Safety Data Sheets (SDS). This information is critical for making informed decisions about waste stream management.

ParameterThis compound HydrochlorideThis compound Sulfate/HemisulfateGeneral Recommendations
CAS Number 5329-33-9[1]29427-58-5, 52328-05-9[3]-
Primary Hazards Skin Irritant, Serious Eye Irritant[1]Skin Irritant, Serious Eye Irritant, May cause respiratory irritationAvoid dust formation and contact with skin, eyes, and clothing.[1][3]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]Dispose of contents/container to an approved waste disposal plant.[3]Do not dispose of down the drain.[2]
Containerization Keep in suitable, closed containers for disposal.[1]Keep in suitable, closed containers for disposal.[2]Use original or compatible, properly labeled containers.
Spill Cleanup Sweep up and shovel into suitable containers for disposal.[1]Pick up and arrange disposal without creating dust. Sweep up and shovel.[2]Avoid generating dust. Clean affected area thoroughly.

Experimental Protocols for Disposal

Specific experimental protocols for the neutralization or deactivation of this compound prior to disposal are not provided in standard Safety Data Sheets. The universally mandated procedure is collection and disposal via a licensed hazardous waste management company. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always start with safety classify Classify as Hazardous Waste ppe->classify container Select Compatible, Leak-Proof Container classify->container label_waste Label Container: 'Hazardous Waste' 'this compound' Date & Hazard Symbols container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers) store->segregate pickup Arrange for Pickup by Licensed Waste Disposal Service segregate->pickup Do not dispose in sink or trash document Complete Waste Manifest & Maintain Records pickup->document end Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling O-Methylisourea

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols for O-Methylisourea

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment. This compound and its salts are hazardous substances that can cause skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The required level of protection depends on the specific handling procedure and the potential for exposure.

Scenario Required Personal Protective Equipment
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) - Nitrile or other impervious gloves- Laboratory coat- ANSI-approved safety glasses with side shields
High-Volume Handling or Potential for Splash - Nitrile or other impervious gloves- Chemical-resistant apron or coveralls- Chemical splash goggles- Face shield
Operations with High Dust or Aerosol Generation - All PPE from "High-Volume Handling"- NIOSH-approved P2 particulate filter respirator
Emergency Spill Response - Self-contained breathing apparatus (SCBA)- Fully encapsulating chemical-resistant suit- Chemical-resistant gloves (inner and outer)- Chemical-resistant boots

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks. The following workflow outlines the key stages of its use in a laboratory setting.

Operational Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal Receipt_and_Storage Receipt and Storage (Store in a cool, dry, well-ventilated area) PPE_Donning Don Appropriate PPE (Refer to PPE Table) Receipt_and_Storage->PPE_Donning Work_Area_Prep Prepare Work Area (Ensure fume hood is operational) PPE_Donning->Work_Area_Prep Weighing Weighing (In a fume hood or ventilated enclosure) Work_Area_Prep->Weighing Solution_Prep Solution Preparation (Add solid to solvent slowly) Weighing->Solution_Prep Reaction_Setup Reaction Setup (Use closed systems where possible) Solution_Prep->Reaction_Setup Decontamination Decontaminate Glassware and Surfaces Reaction_Setup->Decontamination PPE_Doffing Properly Doff and Dispose of PPE Decontamination->PPE_Doffing Waste_Segregation Segregate and Label Waste PPE_Doffing->Waste_Segregation Waste_Disposal Dispose of Waste (Follow institutional and local regulations) Waste_Segregation->Waste_Disposal

Caption: Logical workflow for handling this compound from receipt to disposal.

Step-by-Step Guidance for Key Procedures

1. Weighing this compound Solid:

  • Preparation: Ensure a chemical fume hood or other ventilated enclosure is operational. Gather all necessary equipment, including a calibrated balance, weigh boats, and appropriate utensils.

  • PPE: Don a lab coat, safety glasses, and impervious gloves. For larger quantities where dust is a concern, a respirator with a particulate filter is recommended.

  • Procedure:

    • Place a weigh boat on the balance and tare.

    • Carefully transfer the desired amount of this compound to the weigh boat, minimizing dust generation.

    • Record the weight and securely close the primary container.

    • Clean any minor dust particles from the balance and surrounding area with a damp cloth, which should then be disposed of as contaminated waste.

2. Preparing an this compound Solution:

  • Preparation: Conduct this procedure in a chemical fume hood. Have the appropriate solvent and glassware ready.

  • PPE: Wear a lab coat, chemical splash goggles, and impervious gloves.

  • Procedure:

    • Add the desired volume of solvent to a beaker or flask equipped with a magnetic stirrer.

    • Slowly add the pre-weighed this compound solid to the solvent while stirring.

    • Cover the container to prevent solvent evaporation and potential release of vapors.

    • Ensure the solid is fully dissolved before proceeding with the intended application.

Emergency Response: Spill Management Plan

In the event of a spill, a prompt and coordinated response is crucial to mitigate exposure and environmental contamination.

This compound Spill Response Plan Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Alert_Personnel Alert Nearby Personnel and Supervisor Evacuate_Area->Alert_Personnel Assess_Spill Assess Spill Size and Risk (Is it a minor or major spill?) Alert_Personnel->Assess_Spill Minor_Spill_Response Minor Spill Response (Trained personnel with appropriate PPE) Assess_Spill->Minor_Spill_Response Minor Major_Spill_Response Major Spill Response (Contact Emergency Response Team) Assess_Spill->Major_Spill_Response Major Contain_Spill Contain Spill with Absorbent Material Minor_Spill_Response->Contain_Spill Report_Incident Report the Incident Major_Spill_Response->Report_Incident Collect_Waste Collect Contaminated Material into a Labeled Waste Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate the Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Waste According to Regulations Decontaminate_Area->Dispose_Waste Dispose_Waste->Report_Incident

Caption: Decision-making workflow for responding to an this compound spill.

Spill Cleanup Procedure (Minor Spill):

  • Evacuate and Alert: Immediately evacuate the area and inform nearby personnel and the laboratory supervisor.

  • Don PPE: Wear appropriate PPE, including a respirator, chemical splash goggles, a lab coat or apron, and double gloves.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with soap and water, followed by a final rinse with water. Collect all cleaning materials as contaminated waste.

  • Disposal: Dispose of all contaminated materials, including PPE, in accordance with institutional and local hazardous waste regulations.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container.

  • Empty Containers: Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

  • Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.